N-(3,5-Dimethyladamantan-1-yl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-(3,5-dimethyl-1-adamantyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c1-10(16)15-14-6-11-4-12(2,8-14)7-13(3,5-11)9-14/h11H,4-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVIRSYCDAYUOMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC12CC3CC(C1)(CC(C3)(C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30414994 | |
| Record name | N-(3,5-Dimethyladamantan-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30414994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19982-07-1 | |
| Record name | 1-Acetamido-3,5-dimethyladamantane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19982-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3,5-Dimethyladamantan-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30414994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,5-dimethyl-1-adamantyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N-(3,5-Dimethyladamantan-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,5-Dimethyladamantan-1-yl)acetamide, also known as N-Acetylmemantine, is a key chemical intermediate primarily recognized for its role in the synthesis of Memantine.[1][2][3] Memantine is a well-known NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[4][5] Understanding the physicochemical properties and synthesis of this compound is therefore crucial for researchers and professionals involved in the development and manufacturing of this important therapeutic agent. This guide provides a comprehensive overview of its chemical and physical characteristics, detailed synthesis protocols, and a visual representation of its synthetic pathway.
Physicochemical Properties
This compound is a white solid organic compound.[6][7][8] Its core structure is based on adamantane, a bulky, rigid, and lipophilic tricyclic hydrocarbon. The presence of two methyl groups at positions 3 and 5, and an acetamido group at position 1, dictates its chemical behavior and physical properties.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | N-(3,5-dimethyltricyclo[3.3.1.1³,⁷]decan-1-yl)acetamide[6] |
| CAS Number | 19982-07-1[2][7][9] |
| Molecular Formula | C₁₄H₂₃NO[6][7][9] |
| Canonical SMILES | CC(=O)NC12CC3CC(C1)(CC(C3)(C2)C)C[6] |
| InChI Key | WVIRSYCDAYUOMJ-UHFFFAOYNA-N[9] |
Physical and Chemical Data
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, purification, and use in synthetic procedures.
| Property | Value |
| Molecular Weight | 221.34 g/mol [6][9] |
| Appearance | White solid[6][7][8] |
| Melting Point | 110-111 °C[6][10][11] |
| Boiling Point | 348.5 °C at 760 mmHg[6][10] |
| Density | 1.05 g/cm³[6][8] |
| Flash Point | 210 °C[6][10] |
| Solubility | Sparingly soluble in Chloroform, Slightly soluble in Ethyl Acetate[6][8][11] |
| Vapor Pressure | 5.02E-05 mmHg at 25°C[6][8] |
| LogP | 3.26[6] |
| Hydrogen Bond Donor Count | 1[6] |
| Hydrogen Bond Acceptor Count | 1[6] |
| Rotatable Bond Count | 1[6] |
Experimental Protocols: Synthesis of this compound
The synthesis of this compound is a critical step in the overall synthesis of Memantine. Several methods have been reported, often starting from 1-bromo-3,5-dimethyladamantane or 3,5-dimethyl-1-adamantanol.
Method 1: From 1-Bromo-3,5-dimethyladamantane via Ritter-type Reaction
This protocol involves the reaction of 1-bromo-3,5-dimethyladamantane with acetonitrile in the presence of sulfuric acid.[12]
Materials:
-
1-Bromo-3,5-dimethyladamantane
-
Acetonitrile
-
Sulfuric acid
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add 1-bromo-3,5-dimethyladamantane.[13]
-
Slowly add acetonitrile and then concentrated sulfuric acid while maintaining a controlled temperature.
-
Heat the reaction mixture and maintain for several hours to ensure the completion of the reaction.[13]
-
Cool the reaction mixture and add toluene.[13]
-
Quench the reaction by adding water.[13]
-
Separate the organic layer, wash with water, and dry over an anhydrous salt (e.g., sodium sulfate).
-
Evaporate the solvent under reduced pressure to yield this compound.
Method 2: From 3,5-Dimethyl-1-adamantanol
This method utilizes 3,5-dimethyl-1-adamantanol as the starting material.[11]
Materials:
-
3,5-Dimethyl-1-adamantanol
-
Acetonitrile
-
Concentrated Sulfuric Acid (97%)
-
Homotrimethylbenzene (Mesitylene)
-
Water
Procedure:
-
In a suitable reaction vessel, mix 1.00 g (5.50 mmol) of 3,5-dimethyl-1-adamantanol and 0.46 g (11.1 mmol) of acetonitrile in 9.61 g of homotrimethylbenzene.[11]
-
Slowly add 1.12 g (11.1 mmol) of 97% concentrated sulfuric acid dropwise to the mixture.[11]
-
Stir the reaction mixture at a constant temperature of 30°C for 3 hours.[11]
-
After the reaction is complete, add 6.09 g of water to quench the reaction.[11]
-
Separate the aqueous phase to obtain a homotrimethylbenzene solution of the product.[11]
-
The product can be isolated by standard workup procedures, such as extraction and solvent evaporation.
Synthetic Pathway and Logical Workflow
The synthesis of Memantine from 1,3-dimethyladamantane involves the formation of this compound as a key intermediate. The following diagram illustrates a common synthetic route.
The subsequent step in the synthesis of Memantine is the hydrolysis of the acetamido group of this compound.
Hydrolysis of this compound to Memantine
Materials:
-
This compound
-
Sodium hydroxide
-
Diethylene glycol
-
Water
-
Dichloromethane
Procedure:
-
In a round-bottom flask, combine this compound, sodium hydroxide, and diethylene glycol.[12]
-
Heat the mixture to reflux and maintain for approximately 6 hours.[12]
-
Cool the reaction mixture and add water.[12]
-
Extract the product, Memantine, with dichloromethane.[12]
-
Separate the organic layer, wash with water, and dry.
-
Evaporate the solvent to obtain the crude Memantine base, which can be further purified, for example, by conversion to its hydrochloride salt.[4]
The following diagram outlines the general laboratory workflow for the synthesis and isolation of Memantine starting from this compound.
Conclusion
This compound is a compound of significant interest due to its indispensable role as a precursor in the synthesis of Memantine. A thorough understanding of its physicochemical properties is fundamental for optimizing reaction conditions, purification processes, and ensuring the quality of the final active pharmaceutical ingredient. The experimental protocols provided herein offer a basis for the laboratory-scale synthesis of this key intermediate, contributing to the broader efforts in the research and development of treatments for neurodegenerative diseases.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1-Acetamido-3,5-Dimethyladamantane CAS 19982-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. benchchem.com [benchchem.com]
- 5. Memantine - Wikipedia [en.wikipedia.org]
- 6. This compound|lookchem [lookchem.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. CAS RN 19982-07-1 | Fisher Scientific [fishersci.com]
- 10. 1-Acetamido-3,5-Dimethyladamantane | CAS#:19982-07-1 | Chemsrc [chemsrc.com]
- 11. 1-Actamido-3,5-dimethyladmantane | 19982-07-1 [chemicalbook.com]
- 12. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 13. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
Technical Guide: N-(3,5-Dimethyladamantan-1-yl)acetamide (CAS 19982-07-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,5-Dimethyladamantan-1-yl)acetamide, also known as N-Acetyl Memantine, is a key synthetic intermediate in the production of Memantine.[1][2][3] Memantine is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of moderate to severe Alzheimer's disease.[4] The purity and characterization of this compound are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document provides a comprehensive overview of its chemical properties, synthesis, and analysis.
Chemical and Physical Properties
This compound is a white solid with the molecular formula C14H23NO and a molecular weight of 221.34 g/mol .[2][3] Its structural and physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 19982-07-1 | [6] |
| Molecular Formula | C14H23NO | [3] |
| Molecular Weight | 221.34 g/mol | |
| Melting Point | 110-111 °C | [6] |
| Boiling Point | 348.5 ± 9.0 °C (Predicted) | [6] |
| Density | 1.05 g/cm³ | [6] |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | |
| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [6] |
Synthesis of this compound
The most common method for synthesizing this compound is through a Ritter-type reaction. This involves the reaction of a 3,5-dimethyladamantane derivative with a nitrile in the presence of a strong acid.
Synthesis from 3,5-Dimethyl-1-adamantanol
One documented synthesis route starts from 3,5-Dimethyl-1-adamantanol.[7]
Experimental Protocol:
-
To a suitable reaction vessel, add 1.00 g (5.50 mmol) of 3,5-dimethyl-1-adamantanol and 0.46 g (11.1 mmol) of acetonitrile.
-
Add 9.61 g of homotrimethylbenzene as a solvent and mix thoroughly.
-
Slowly add 1.12 g (11.1 mmol) of 97% concentrated sulfuric acid dropwise to the mixture.
-
Stir the reaction mixture at a constant temperature of 30°C for 3 hours.
-
Upon completion of the reaction, quench by adding 6.09 g of water.
-
Separate the aqueous phase to obtain a homotrimethylbenzene solution of this compound. The reported reaction yield for this step is 80.4%.[7]
Synthesis from 1-Bromo-3,5-dimethyladamantane
Another common starting material is 1-bromo-3,5-dimethyladamantane.
Experimental Protocol:
-
In a reaction vessel, combine 1-bromo-3,5-dimethyladamantane with acetamide.
-
Heat the reaction mixture to 130-140°C for 3 to 5 hours.
-
Cool the mixture to 80-85°C and add toluene.
-
Stir for 1 hour, then add water and continue stirring for another hour.
-
Filter the mixture and wash with toluene.
-
Separate the organic layer and distill off the toluene to yield this compound.
Conversion to Memantine
This compound is subsequently hydrolyzed to yield Memantine.
Experimental Protocol:
-
To the this compound obtained from the synthesis step, add sodium hydroxide and diethylene glycol.
-
Heat the mixture to 155-170°C and maintain for 10 hours.
-
Cool the reaction to 80-85°C and add water over 1 hour.
-
The resulting product is Memantine base, which can then be converted to its hydrochloride salt. A reported yield for the hydrolysis of 1-acetamido-3,5-dimethyladamantane to memantine is 96.2%.[7]
Analytical Methods
The purity of this compound and the progress of its synthesis and subsequent conversion to Memantine are typically monitored by gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). These techniques are crucial for identifying and quantifying the desired product as well as any impurities.
Logical Relationships and Workflows
The following diagrams illustrate the synthesis pathway and the role of this compound.
Caption: Synthesis workflow for Memantine highlighting the intermediate role of this compound.
Caption: Logical relationship between starting materials, the intermediate, the final product, and potential impurities.
Biological Context: Role as a Precursor to an NMDA Receptor Antagonist
This compound's primary relevance in a biological context is as the immediate precursor to Memantine. Memantine exerts its therapeutic effect by acting as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. Overstimulation of NMDA receptors by the neurotransmitter glutamate is implicated in the neurotoxicity seen in Alzheimer's disease.
The following diagram illustrates the simplified signaling pathway affected by Memantine.
Caption: Simplified mechanism of action of Memantine, the product derived from this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimers disease - Medicinal Chemistry & Pharmacology [ub.edu]
- 3. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis and Characterization of Bimetallic Nanoclusters Stabilized by Chiral and Achiral Polyvinylpyrrolidinones. Catalytic C(sp3)-H Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 1-Actamido-3,5-dimethyladmantane | 19982-07-1 [chemicalbook.com]
An In-depth Technical Guide to N-(3,5-Dimethyladamantan-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N-(3,5-Dimethyladamantan-1-yl)acetamide, a key intermediate in pharmaceutical synthesis. The document details its chemical and physical properties, experimental protocols for its synthesis, and its role in the production of Memantine, a crucial drug for treating neurological conditions.
Core Compound Properties
This compound, also known as N-Acetylmemantine, is a derivative of adamantane.[1][2][3][4][5] Its rigid, three-dimensional structure makes it a valuable building block in medicinal chemistry. The quantitative properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Weight | 221.34 g/mol [1][3][6][7] |
| Molecular Formula | C14H23NO[1][3][6][7] |
| CAS Number | 19982-07-1[1][2][6] |
| Appearance | White solid / powder[1][4] |
| Melting Point | 110-111 °C[1][4] |
| Boiling Point | 348.5 °C at 760 mmHg[1][4] |
| Density | 1.05 g/cm³[1][4] |
| Flash Point | 210 °C[1][4] |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly)[1] |
Synthesis and Experimental Protocols
This compound is primarily synthesized as a precursor to Memantine.[2][3][8] The following protocols describe established methods for its preparation.
This protocol details the synthesis from 1,3-Dimethyladamantane using a Ritter-type reaction, where a nitrile reacts with a carbocation in the presence of a strong acid.
Experimental Procedure:
-
Slowly add 1,3-dimethyladamantane to nitric acid at a controlled temperature of 20–25 °C over 20 minutes.[9]
-
Stir the mixture for 1 hour at this temperature.[9]
-
Add acetonitrile to the mixture in the presence of sulfuric acid.[9]
-
Heat the reaction mixture to facilitate the Ritter reaction, forming the this compound.
-
Upon completion, cool the reaction solution and neutralize it.
-
Extract the product using an organic solvent such as dichloromethane.[10]
-
Purify the crude product by recrystallization or silica gel column chromatography to yield the final product.[10]
This method involves the reaction of a halogenated adamantane derivative with acetamide.
Experimental Procedure:
-
Add 1-Bromo-3,5-dimethyladamantane (60.0 g) to a reaction vessel.[11]
-
Add acetamide (72.85 g to 145.72 g) to the vessel at 25-30 °C.[11]
-
Heat the stirred reaction mixture to 130-140 °C and maintain this temperature for 3-5 hours.[11]
-
Cool the mixture to 80-85 °C and add toluene (300 mL).[11]
-
Stir the mixture for 1 hour at 25-30 °C.[11]
-
Add water (600 mL) and stir for an additional hour.[11]
-
Allow the layers to settle for 30 minutes, then separate the organic and aqueous layers to isolate the product.[11]
Application in Drug Development: The Synthesis of Memantine
This compound is a critical intermediate in the synthesis of Memantine, an antagonist of the NMDA receptor used in the management of Alzheimer's disease. The following workflow and protocol describe the hydrolysis of the acetamide to yield Memantine.
Caption: Synthetic pathway from 1,3-Dimethyladamantane to Memantine.
This step is often challenging and requires harsh reaction conditions to cleave the stable amide bond.
Experimental Procedure:
-
Treat this compound with a strong base, such as sodium hydroxide (NaOH).[9][12]
-
Use a high-boiling point solvent, typically diethylene glycol (DEG).[9][12]
-
Heat the mixture to reflux at temperatures between 245–250 °C.[9] Insufficient temperature or reaction time may lead to incomplete hydrolysis.[12]
-
After hydrolysis is complete, cool the reaction mixture.
-
Perform a work-up procedure, which may involve extraction and purification steps.
-
To obtain the hydrochloride salt, treat the resulting Memantine base with anhydrous HCl in a suitable solvent like ether to produce Memantine Hydrochloride.[9]
Caption: Experimental workflow for the hydrolysis of the title compound.
References
- 1. This compound|lookchem [lookchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 1-Acetamido-3,5-Dimethyladamantane CAS 19982-07-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. 1-Acetamido-3,5-Dimethyladamantane | CAS#:19982-07-1 | Chemsrc [chemsrc.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 19982-07-1|this compound|BLD Pharm [bldpharm.com]
- 8. 1-Actamido-3,5-dimethyladmantane | 19982-07-1 [chemicalbook.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-(3,5-DiMethyladaMantan-1-yl)forMaMide | 351329-88-9 [chemicalbook.com]
- 11. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
Technical Guide: N-(3,5-Dimethyladamantan-1-yl)acetamide Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,5-Dimethyladamantan-1-yl)acetamide, also known as N-Acetylmemantine, is a key pharmaceutical intermediate primarily utilized in the synthesis of Memantine, a crucial drug for managing neurological conditions.[1] Its stable adamantane core and well-defined chemical properties make it a compound of significant interest in medicinal chemistry and organic synthesis. This guide provides a comprehensive overview of its solubility characteristics, a generalized protocol for solubility determination, and its central role in the synthesis of Memantine.
Solubility Data
| Solvent | Solubility |
| Chloroform | Sparingly Soluble[2] |
| Ethyl Acetate | Slightly Soluble[2] |
Table 1: Qualitative Solubility of this compound
Experimental Protocol for Solubility Determination
The following is a generalized experimental protocol that can be employed to quantitatively determine the solubility of this compound in various solvents. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent (e.g., water, ethanol, DMSO, etc.)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer or magnetic stirrer
-
Constant temperature bath or incubator
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a test tube or vial containing a known volume of the selected solvent (e.g., 1 mL). The excess solid is crucial to ensure saturation.
-
Seal the test tube or vial to prevent solvent evaporation.
-
Vigorously agitate the mixture using a vortex mixer or magnetic stirrer for a predetermined amount of time (e.g., 24-48 hours) in a constant temperature bath set to the desired temperature. This extended mixing time is to ensure that equilibrium is reached.
-
-
Separation of Undissolved Solid:
-
After the equilibration period, centrifuge the saturated solution at a high speed to pellet the undissolved solid.
-
Carefully pipette a known volume of the clear supernatant into a pre-weighed volumetric flask. Be cautious not to disturb the solid pellet.
-
-
Quantification of Solute:
-
Dilute the collected supernatant with an appropriate solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.
-
Construct a calibration curve from the data obtained from the standard solutions.
-
Determine the concentration of this compound in the diluted sample by interpolating its response on the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated supernatant, accounting for the dilution factor.
-
Express the solubility in appropriate units, such as mg/mL or mol/L.
-
Logical Workflow: Synthesis of Memantine
This compound is a direct precursor to Memantine. The synthesis involves the hydrolysis of the acetamide group to yield the primary amine of Memantine.
Caption: Synthesis of Memantine from its acetylated precursor.
Experimental Protocol: Synthesis of Memantine from this compound
The following protocol is a representative example of the hydrolysis of this compound to produce Memantine.
Objective: To synthesize Memantine via the hydrolysis of this compound.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethylene glycol (DEG)
-
Toluene
-
Water
-
Reaction vessel equipped with a stirrer and condenser
Procedure:
-
Reaction Setup:
-
Charge the reaction vessel with this compound (e.g., 40.0 g), sodium hydroxide (e.g., 57.80 g), and diethylene glycol (e.g., 200 mL) at room temperature (25-30 °C).[3]
-
-
Hydrolysis Reaction:
-
Workup and Extraction:
-
After the reaction is complete, cool the mixture to 80-85 °C.[3]
-
Slowly add water (e.g., 1600 mL) to the reaction mixture over a period of 1 hour.[3]
-
Stir the mixture for 30 minutes.
-
Add toluene (e.g., 500 mL) to the vessel and stir for an additional hour to extract the Memantine base.[3]
-
Allow the layers to settle for 30 minutes and then separate the organic (toluene) layer.
-
-
Isolation of Product:
-
The Memantine base can be isolated from the toluene layer. For the preparation of the hydrochloride salt, the base is typically reacted with hydrochloric acid.
-
This guide provides essential technical information on this compound for professionals in the field of drug development and chemical research. The provided protocols offer a starting point for further investigation and process optimization.
References
Technical Guide: Physicochemical Properties of N-(3,5-Dimethyladamantan-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,5-Dimethyladamantan-1-yl)acetamide, also known by synonyms such as 1-Acetamido-3,5-dimethyladamantane and N-Acetylmemantine, is a key intermediate in the synthesis of Memantine.[1][2][3] Memantine is a well-established pharmaceutical agent used in the treatment of neurological disorders. A thorough understanding of the physicochemical properties of its synthetic precursors is crucial for process optimization, quality control, and regulatory compliance in drug development and manufacturing. This guide provides a detailed overview of the melting point of this compound, including its reported value and a comprehensive experimental protocol for its determination.
Physicochemical Data
The melting point is a critical physical constant used to identify and assess the purity of a crystalline solid. For this compound, the reported melting point is a sharp range, indicative of a pure substance.
| Parameter | Value | Reference(s) |
| Melting Point | 110-111 °C | [1][2][4] |
| Molecular Formula | C₁₄H₂₃NO | [1] |
| Molecular Weight | 221.34 g/mol | [1] |
| Appearance | White solid | [1][4] |
Experimental Protocol: Melting Point Determination
The following section details a standard laboratory procedure for the determination of the melting point of a solid organic compound like this compound using the capillary method. This can be performed using either a Thiele tube apparatus or a modern digital melting point apparatus.
Principle
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state at atmospheric pressure. For a pure crystalline substance, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting range. The capillary method involves heating a small, powdered sample in a capillary tube and observing the temperatures at which melting begins and is complete.
Apparatus and Materials
-
This compound sample (finely powdered and dry)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (optional, for grinding the sample)
-
Heating apparatus:
-
Option A: Thiele tube filled with a high-boiling, inert liquid (e.g., mineral oil or silicone oil)
-
Option B: Digital melting point apparatus
-
-
Thermometer (calibrated)
-
Bunsen burner or heating mantle (for Thiele tube)
-
Stand and clamp
Procedure
3.3.1. Sample Preparation
-
Ensure the this compound sample is completely dry, as moisture can affect the melting point.
-
If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.
-
Load the powdered sample into a capillary tube by tapping the open end of the tube into the powder.
-
Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample height should be approximately 2-3 mm.
3.3.2. Melting Point Measurement
Option A: Thiele Tube Method
-
Attach the capillary tube to the thermometer using a small rubber band or a piece of tubing. The sample in the capillary tube should be level with the middle of the thermometer bulb.
-
Clamp the Thiele tube to a stand and insert the thermometer with the attached capillary tube. The thermometer bulb and the sample should be immersed in the oil in the main body of the tube.
-
Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner or a heating mantle.[5] The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.[6]
-
Heat the apparatus at a moderate rate until the temperature is about 15-20 °C below the expected melting point (110 °C).
-
Reduce the heating rate to approximately 1-2 °C per minute to allow for accurate temperature reading.[7]
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (completion of melting).
-
The two recorded temperatures constitute the melting range.
Option B: Digital Melting Point Apparatus
-
Turn on the digital melting point apparatus and allow it to stabilize.
-
Set the plateau temperature to approximately 10-15 °C below the expected melting point.
-
Set the ramp rate (heating rate) to 1-2 °C per minute for an accurate measurement.
-
Insert the prepared capillary tube into the sample holder of the apparatus.
-
Start the heating program.
-
Observe the sample through the magnifying eyepiece.
-
Record the temperature at the onset of melting and at the completion of melting, as displayed by the apparatus.
-
Allow the apparatus to cool sufficiently before performing another measurement.
Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety goggles and a lab coat.
-
When using a Thiele tube, handle the hot oil with care to avoid burns.
-
Ensure the laboratory is well-ventilated, especially when heating oil baths.
-
Dispose of used capillary tubes and any chemical waste in accordance with institutional guidelines.
Workflow Diagram
The following diagram illustrates the general workflow for determining the melting point of this compound using the capillary method.
Caption: Workflow for Melting Point Determination.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. timstar.co.uk [timstar.co.uk]
- 3. Thiele tube - Wikipedia [en.wikipedia.org]
- 4. labcomercial.com [labcomercial.com]
- 5. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 6. Thiele tube - Sciencemadness Wiki [sciencemadness.org]
- 7. jk-sci.com [jk-sci.com]
Spectroscopic and Synthetic Profile of N-(3,5-Dimethyladamantan-1-yl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,5-Dimethyladamantan-1-yl)acetamide, a key intermediate in the synthesis of the Alzheimer's drug Memantine, is a molecule of significant interest in medicinal and organic chemistry. This technical guide provides a consolidated overview of its known physical properties and a detailed experimental protocol for its synthesis via the Ritter reaction. While comprehensive, publicly available spectroscopic data (NMR, IR, MS) for this compound is limited, this guide presents the available information and establishes a foundation for further investigation.
Physicochemical Properties
This compound is a white solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₄H₂₃NO |
| Molecular Weight | 221.34 g/mol |
| CAS Number | 19982-07-1 |
| Melting Point | 110-111 °C |
| Boiling Point | 348.5 °C at 760 mmHg |
| Appearance | White solid |
| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate. |
Spectroscopic Data
A comprehensive search of scientific literature and chemical databases did not yield detailed, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for this compound. While commercial suppliers may possess this data, it is not readily accessible for public review. Researchers requiring this information are advised to perform their own spectroscopic analysis upon synthesis or acquisition of the compound.
For reference, typical spectroscopic regions for the functional groups present in this compound are provided in Table 2.
Table 2: Expected Spectroscopic Data Ranges
| Spectroscopy | Functional Group | Expected Chemical Shift / Frequency Range |
| ¹H NMR | Adamantane C-H | 1.0 - 2.5 ppm |
| N-H (amide) | 5.0 - 8.5 ppm | |
| Acetyl CH₃ | ~2.0 ppm | |
| Adamantane CH₃ | ~0.8-1.0 ppm | |
| ¹³C NMR | Adamantane C | 25 - 55 ppm |
| Carbonyl C=O | 165 - 175 ppm | |
| Acetyl CH₃ | ~24 ppm | |
| Adamantane CH₃ | ~20-30 ppm | |
| IR | N-H Stretch (amide) | 3200 - 3400 cm⁻¹ |
| C=O Stretch (Amide I) | 1630 - 1680 cm⁻¹ | |
| N-H Bend (Amide II) | 1510 - 1570 cm⁻¹ | |
| C-H Stretch (alkane) | 2850 - 3000 cm⁻¹ | |
| Mass Spec. | Molecular Ion [M]⁺ | m/z = 221 |
Experimental Protocols: Synthesis via the Ritter Reaction
The most common and efficient method for the synthesis of this compound is the Ritter reaction, which involves the reaction of 1,3-dimethyladamantane with acetonitrile in the presence of a strong acid, such as sulfuric acid.
Materials and Reagents
-
1,3-Dimethyladamantane
-
Acetonitrile (anhydrous)
-
Concentrated Sulfuric Acid (95-98%)
-
Nitric Acid (optional, for carbocation formation)
-
Dichloromethane
-
Sodium Bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1,3-dimethyladamantane in an excess of acetonitrile. Cool the mixture in an ice bath to 0-5 °C.
-
Acid Addition: Slowly add concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition is exothermic.
-
Reaction: After the addition of sulfuric acid is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (typically 3-5 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture over crushed ice with stirring.
-
Neutralization: Neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral to slightly basic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).
-
Washing: Combine the organic extracts and wash successively with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization or column chromatography to yield pure this compound.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound via the Ritter reaction.
Caption: Synthetic workflow for this compound.
Conclusion
This compound is a crucial building block in pharmaceutical synthesis. While its physicochemical properties are documented, a significant gap exists in the public domain regarding its detailed spectroscopic data. The provided synthetic protocol offers a reliable method for its preparation, enabling researchers to produce the compound for further study and analysis. It is recommended that future work on this molecule includes the full characterization and publication of its NMR, IR, and MS spectra to facilitate broader research and development efforts.
An In-depth Technical Guide on N-(3,5-Dimethyladamantan-1-yl)acetamide
To: Researchers, Scientists, and Drug Development Professionals
Subject: A Comprehensive Technical Overview of N-(3,5-Dimethyladamantan-1-yl)acetamide
This technical guide provides a detailed overview of this compound, a key intermediate in the synthesis of the Alzheimer's disease drug, Memantine. While a definitive crystal structure for this compound is not publicly available in crystallographic databases, this document consolidates available data on its chemical properties, synthesis, and the biological context of its pharmacologically active derivative, Memantine.
Chemical and Physical Properties
This compound, also known as 1-Acetamido-3,5-dimethyladamantane, is a white solid organic compound.[1] It serves as a crucial precursor in the pharmaceutical manufacturing of Memantine.[1][2][3] Below is a summary of its known chemical and physical properties.
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 19982-07-1 |
| Molecular Formula | C₁₄H₂₃NO |
| Molecular Weight | 221.343 g/mol |
| Appearance | White solid |
| Melting Point | 110-111 °C |
| Boiling Point | 348.5 °C at 760 mmHg |
| Density | 1.05 g/cm³ |
| Flash Point | 210 °C |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) |
| LogP | 3.26240 |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 1 |
Table 1: Physicochemical properties of this compound.[1]
Synthesis of this compound
The synthesis of this compound is a key step in the production of Memantine. The process typically involves the Ritter reaction, where 3,5-Dimethyl-1-adamantanol is reacted with acetonitrile in the presence of a strong acid like concentrated sulfuric acid.
A representative experimental protocol for the synthesis is as follows:
-
Reaction Setup: To a suitable reaction vessel, add 1.00 g (5.50 mmol) of 3,5-dimethyl-1-adamantanol, 0.46 g (11.1 mmol) of acetonitrile, and 9.61 g of homotrimethylbenzene (as a solvent). Mix the components thoroughly.
-
Acid Addition: Slowly add 1.12 g (11.1 mmol) of 97% concentrated sulfuric acid dropwise to the mixture.
-
Reaction: Stir the resulting reaction solution at a constant temperature of 30°C for 3 hours.
-
Quenching: Upon completion, add 6.09 g of water to the reaction solution to quench the reaction.
-
Extraction: The aqueous phase is removed by washing, yielding a homotrimethylbenzene solution containing the product, this compound. The reported reaction yield for this step is approximately 80.4%.[3]
-
Hydrolysis to Memantine: For the subsequent synthesis of Memantine, 0.71 g of sodium hydroxide and 9.61 g of 1-hexanol are added to the solution containing this compound. This mixture is stirred at 130°C for 18 hours to achieve hydrolysis, yielding Memantine with a reported reaction yield of 96.2%.[3]
Caption: Synthesis and subsequent hydrolysis of this compound.
Biological Context: The Role of Memantine
This compound is primarily of interest due to its role as a direct precursor to Memantine, a drug used to treat moderate-to-severe dementia of the Alzheimer's type.[2] Understanding the mechanism of action of Memantine provides the essential biological context for the importance of its synthesis.
Memantine is an uncompetitive, low-to-moderate affinity N-methyl-D-aspartate (NMDA) receptor antagonist.[4][5] In Alzheimer's disease, it is hypothesized that excessive glutamatergic activity leads to neuronal excitotoxicity.[1] Memantine works by blocking the NMDA receptor ion channel when it is excessively open, thereby preventing a prolonged influx of Ca²⁺ ions that can lead to neuronal damage.[1][4] Its low affinity and rapid off-rate kinetics allow it to leave the channel readily, preserving normal synaptic function.[6]
The following diagram illustrates the glutamatergic synapse and the inhibitory action of Memantine on the NMDA receptor.
Caption: NMDA receptor activation and inhibition by Memantine at the glutamatergic synapse.
Conclusion
While the specific crystal structure of this compound remains to be elucidated and published in scientific literature, its synthesis and chemical properties are well-documented. Its significance is intrinsically linked to its role as a direct precursor to Memantine, a key therapeutic agent for Alzheimer's disease. The provided synthesis protocol and the diagram of Memantine's mechanism of action offer valuable insights for researchers and professionals in the field of drug development and neuroscience. Further research into the solid-state characterization of this intermediate could provide deeper insights into its stability and reactivity, potentially optimizing the manufacturing process of Memantine.
References
- 1. What is the mechanism of Memantine hydrochloride? [synapse.patsnap.com]
- 2. goodrx.com [goodrx.com]
- 3. Mechanism of action of memantine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Adamantane Derivatives in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Adamantane, a unique tricyclic alkane, has garnered significant attention in medicinal chemistry due to its distinct physicochemical properties. Its rigid, bulky, and lipophilic nature makes it a valuable scaffold for designing novel therapeutic agents with enhanced pharmacological profiles. When incorporated into drug molecules, the adamantane moiety can improve pharmacokinetic properties such as bioavailability and half-life.[1] This guide provides a comprehensive overview of the role of adamantane derivatives in drug discovery, covering their applications as antiviral agents, central nervous system (CNS) drugs, anticancer agents, and antidiabetic drugs. We will delve into the structure-activity relationships, mechanisms of action, and relevant experimental data for key adamantane-based drugs.
Introduction to Adamantane and its Physicochemical Properties
Adamantane (tricyclo[3.3.1.1^3,7]decane) is a cage-like hydrocarbon with a highly symmetrical and rigid structure.[2] This unique three-dimensional architecture provides a stable and predictable scaffold for drug design. The key physicochemical properties of adamantane that are advantageous in medicinal chemistry include:
-
Lipophilicity: The adamantyl group is highly lipophilic, which can significantly increase the overall lipophilicity of a drug molecule.[3][4] This property can enhance membrane permeability and facilitate crossing of the blood-brain barrier (BBB).[2][5]
-
Steric Bulk: The bulky nature of the adamantane cage can be utilized to create steric hindrance, which can influence drug-receptor interactions and provide selectivity for specific targets.
-
Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation, which can lead to an increased half-life and improved pharmacokinetic profile of a drug.[1][3]
-
Rigidity: The rigid framework of adamantane allows for the precise positioning of functional groups, enabling optimized interactions with biological targets.[2]
Adamantane Derivatives as Antiviral Agents
The first successful application of an adamantane derivative in medicine was the discovery of the antiviral activity of amantadine (1-aminoadamantane) against the influenza A virus in the 1960s.[3][6]
Amantadine and Rimantadine
Amantadine and its derivative, rimantadine, were frontline drugs for the treatment and prophylaxis of influenza A infections.[3][7]
Mechanism of Action: These drugs target the M2 proton channel of the influenza A virus.[8][9] The M2 channel is an ion channel essential for the uncoating of the viral genome within the host cell. By blocking this channel, amantadine and rimantadine prevent the release of viral ribonucleoprotein (vRNP) into the cytoplasm, thereby inhibiting viral replication.[9]
Signaling Pathway: Influenza A M2 Proton Channel Blockade
Caption: Adamantane derivatives block the M2 proton channel of Influenza A.
Quantitative Data: Due to widespread resistance, the clinical use of amantadine and rimantadine for influenza is no longer recommended.[7]
Adamantane Derivatives in Central Nervous System (CNS) Disorders
The ability of the adamantane scaffold to increase lipophilicity and cross the blood-brain barrier has made it a valuable component in the development of drugs targeting the CNS.[2]
Memantine
Memantine (1-amino-3,5-dimethyladamantane) is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[10][11] It is used in the treatment of moderate-to-severe Alzheimer's disease.[12]
Mechanism of Action: In Alzheimer's disease, excessive glutamate activity leads to excitotoxicity and neuronal damage. Memantine blocks the NMDA receptor channel in a voltage-dependent manner, preferentially binding to the open channel. This blockade is fast and reversible, allowing for the preservation of normal synaptic transmission while preventing pathological overstimulation.[10][13]
Signaling Pathway: NMDA Receptor Antagonism by Memantine
Caption: Memantine blocks the NMDA receptor ion channel, preventing excitotoxicity.
Quantitative Data:
| Compound | Target | Affinity (Ki) | Reference |
|---|---|---|---|
| Memantine | NMDA Receptor (PCP site) | ~1-10 µM | [10][14] |
| Amantadine | NMDA Receptor (PCP site) | ~20-100 µM |[7][14] |
Adamantane Derivatives as Antidiabetic Agents
More recently, adamantane derivatives have been successfully developed as inhibitors of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[3][12]
Saxagliptin and Vildagliptin
Saxagliptin and vildagliptin are potent and selective DPP-4 inhibitors that incorporate an adamantane moiety.[12][15] The adamantane group in these molecules plays a crucial role in binding to the active site of the DPP-4 enzyme.[1]
Mechanism of Action: DPP-4 is an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, saxagliptin and vildagliptin increase the levels of active GLP-1 and GIP.[16] This leads to enhanced glucose-dependent insulin secretion, suppressed glucagon secretion, and improved glycemic control.
Signaling Pathway: DPP-4 Inhibition
Caption: Adamantane-containing DPP-4 inhibitors enhance incretin hormone levels.
Quantitative Data:
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| Saxagliptin | DPP-4 | ~50 nM | [15] |
| Vildagliptin | DPP-4 | ~62 nM |[16] |
Adamantane Derivatives as Anticancer Agents
The hydrophobic and rigid nature of the adamantane scaffold has also been exploited in the design of anticancer agents, particularly as histone deacetylase (HDAC) inhibitors.[17]
Adamantane-Based HDAC Inhibitors
Several studies have reported the synthesis and evaluation of adamantane-containing hydroxamic acids as potent HDAC inhibitors.[18] These compounds have shown promising anticancer activity in preclinical models.[17]
Mechanism of Action: HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[19] They remove acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression of tumor suppressor genes. HDAC inhibitors block this activity, resulting in histone hyperacetylation, chromatin relaxation, and the re-expression of tumor suppressor genes, ultimately leading to cell cycle arrest, differentiation, and apoptosis in cancer cells.[19]
References
- 1. nbinno.com [nbinno.com]
- 2. connectsci.au [connectsci.au]
- 3. The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Use of the Adamantane Structure in Medicinal Chemistry: Ingenta Connect [ingentaconnect.com]
- 6. jchr.org [jchr.org]
- 7. Amantadine - Wikipedia [en.wikipedia.org]
- 8. drugs.com [drugs.com]
- 9. Potential for the Repurposing of Adamantane Antivirals for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Amantadine and memantine are NMDA receptor antagonists with neuroprotective properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Aminoadamantanes as NMDA receptor antagonists and antiparkinsonian agents--preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Adamantane - A Lead Structure for Drugs in Clinical Practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Exploring the Nuances: Amantadine vs. Memantine in NMDA Receptor Antagonism | Philadelphia Integrative Psychiatry [phillyintegrative.com]
- 15. DPP-4 inhibitors in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Discovery of adamantane based highly potent HDAC inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Histone deacetylase inhibitor - Wikipedia [en.wikipedia.org]
The Adamantane Cage: A Cornerstone of Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The adamantane cage, a rigid, lipophilic, and three-dimensional hydrocarbon scaffold, has carved a significant niche in medicinal chemistry. Its unique physicochemical properties have made it a valuable building block for enhancing the therapeutic potential of a wide array of drugs. This technical guide delves into the multifaceted role of the adamantane moiety in drug design, providing a comprehensive overview of its applications, mechanisms of action, and the experimental methodologies underpinning its use.
Physicochemical Properties and Pharmacophore Role
The utility of the adamantane cage in drug design stems from its distinct structural and physical characteristics. Composed of three fused cyclohexane rings in a strain-free chair conformation, its diamondoid structure imparts exceptional rigidity and a well-defined three-dimensional geometry.[1]
Key Physicochemical Properties:
-
Lipophilicity: The hydrocarbon nature of adamantane renders it highly lipophilic. Incorporation of an adamantane moiety can significantly increase the lipophilicity of a parent molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier.[2]
-
Rigidity and Three-Dimensionality: Unlike flexible alkyl chains or flat aromatic rings, the adamantane cage provides a rigid scaffold. This rigidity helps to lock the conformation of a drug molecule, potentially leading to higher binding affinity and selectivity for its target protein.[2] Its bulky, spherical shape allows for optimal space-filling in hydrophobic pockets of target proteins.
-
Metabolic Stability: The adamantane nucleus is generally resistant to metabolic degradation. Attaching functional groups to the adamantane cage can shield them from enzymatic attack, thereby increasing the metabolic stability and plasma half-life of a drug.[2]
As a pharmacophore, the adamantyl group can serve several functions. It can act as a hydrophobic anchor, fitting into lipophilic binding pockets of enzymes and receptors. Its rigid structure can also serve as a scaffold to orient other functional groups in a precise spatial arrangement to optimize interactions with the target.
Adamantane in Clinically Approved Drugs
The successful application of the adamantane scaffold is evident in several clinically approved drugs across various therapeutic areas.
Antiviral Agents: Amantadine
Amantadine was one of the first adamantane-containing drugs to be approved. It was initially used for the prophylaxis and treatment of influenza A infections.
-
Mechanism of Action: Amantadine targets the M2 proton channel of the influenza A virus.[3] This channel is essential for the uncoating of the virus within the host cell. By blocking this channel, amantadine prevents the release of viral genetic material into the cytoplasm, thereby inhibiting viral replication.[3][4]
Neurological Disorder Medications: Memantine
Memantine is an adamantane derivative used in the treatment of moderate-to-severe Alzheimer's disease.
-
Mechanism of Action: Memantine is an uncompetitive, low-to-moderate affinity antagonist of the N-methyl-D-aspartate (NMDA) receptor.[5][6] In Alzheimer's disease, excessive glutamate activity leads to neuronal excitotoxicity through overstimulation of NMDA receptors. Memantine blocks the NMDA receptor channel when it is excessively open, thereby preventing prolonged influx of Ca2+ ions and mitigating neuronal damage.[6][7]
Antidiabetic Agents: Saxagliptin and Vildagliptin
Saxagliptin and vildagliptin are dipeptidyl peptidase-4 (DPP-IV) inhibitors used for the treatment of type 2 diabetes. The adamantane moiety in these molecules contributes to their binding affinity and efficacy.[8]
-
Mechanism of Action: DPP-IV is an enzyme that inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, saxagliptin and vildagliptin increase the levels of active GLP-1, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[9][10]
Dermatological Agents: Adapalene
Adapalene is a third-generation topical retinoid used in the treatment of acne vulgaris.
-
Mechanism of Action: Adapalene is a selective agonist of retinoic acid receptors (RARs), particularly RAR-β and RAR-γ.[11][12] Binding to these nuclear receptors modulates gene expression, leading to the normalization of follicular epithelial cell differentiation and a reduction in the formation of microcomedones.[11] It also possesses anti-inflammatory properties.[12]
Quantitative Data on Adamantane-Containing Drugs
The following tables summarize key quantitative data for prominent adamantane-based drugs, providing a comparative overview of their potency and pharmacokinetic profiles.
Table 1: Inhibitory Potency of Adamantane Derivatives
| Drug | Target | Parameter | Value | Reference(s) |
| Amantadine | Influenza A M2 Channel (WT) | IC50 | 15.76 ± 1.24 µM | [13] |
| Amantadine | Influenza A M2 Channel (S31N mutant) | IC50 | 237.01 ± 22.14 µM | [13] |
| Memantine | NMDA Receptor | IC50 | ~0.5-1 µM | [7] |
| Saxagliptin | DPP-IV | Ki | 1.3 nM | [10] |
| Vildagliptin | DPP-IV | IC50 | 62 nM | [14] |
Table 2: Pharmacokinetic Parameters of Adamantane-Containing Drugs
| Drug | Cmax | Tmax (hours) | AUC | Half-life (hours) | Reference(s) |
| Memantine | 24-29 µg/L (single 20 mg dose) | 3-7 | - | 60-80 | [7] |
| Vildagliptin (50 mg) | 58.22 ± 11.31 ng/mL | 6.48 ± 3.78 | 556.92 ± 135.84 ng*h/mL | ~2 | [12][15] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of adamantane-containing drug candidates. Below are representative protocols for the synthesis of key adamantane drugs.
Synthesis of Amantadine Hydrochloride
This two-step procedure starts from 1-bromoadamantane.[16]
Step 1: Synthesis of N-(1-adamantyl)acetamide
-
To a mixture of 1-bromoadamantane and acetylamide, add sulfuric acid.
-
Heat the reaction mixture.
-
After the reaction is complete, cool the mixture and pour it into ice water.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain N-(1-adamantyl)acetamide.
Step 2: Hydrolysis to Amantadine Hydrochloride
-
Reflux the N-(1-adamantyl)acetamide from Step 1 with a solution of sodium hydroxide in diethylene glycol.
-
After hydrolysis is complete, cool the mixture and add water.
-
Extract the resulting amantadine free base with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer and bubble anhydrous hydrogen chloride gas through the solution to precipitate amantadine hydrochloride.
-
Collect the precipitate by filtration and dry to obtain the final product.
Synthesis of Memantine Hydrochloride
A common synthesis starts from 1,3-dimethyladamantane.[17][18]
Step 1: Synthesis of 1-Bromo-3,5-dimethyladamantane
-
Treat 1,3-dimethyladamantane with bromine in a suitable solvent.
-
Heat the reaction mixture under reflux.
-
After the reaction, remove the excess bromine and solvent under reduced pressure to obtain 1-bromo-3,5-dimethyladamantane.
Step 2: Synthesis of N-(3,5-dimethyladamantan-1-yl)acetamide
-
React 1-bromo-3,5-dimethyladamantane with acetonitrile in the presence of sulfuric acid (Ritter reaction).
-
Pour the reaction mixture into water and neutralize with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent and purify to yield this compound.
Step 3: Hydrolysis to Memantine Hydrochloride
-
Hydrolyze the acetamide from Step 2 using a strong base (e.g., sodium hydroxide) in a high-boiling solvent like diethylene glycol.
-
Extract the memantine free base and convert it to the hydrochloride salt as described for amantadine.
Visualization of Signaling Pathways and Workflows
Understanding the biological context and experimental procedures is enhanced through visual representations.
Conclusion
The adamantane cage continues to be a privileged scaffold in drug discovery. Its unique combination of lipophilicity, rigidity, and metabolic stability provides medicinal chemists with a powerful tool to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates. The clinical success of adamantane-containing drugs across a spectrum of diseases underscores the enduring value of this remarkable hydrocarbon cage in the development of new and effective therapeutics. Future research will undoubtedly continue to unlock new applications for adamantane and its derivatives in the ongoing quest for novel medicines.
References
- 1. Two Distinct Signaling Pathways Upregulate NMDA Receptor Responses via Two Distinct Metabotropic Glutamate Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Structure and mechanism of proton transport through the transmembrane tetrameric M2 protein bundle of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Frontiers | From Acid Activation Mechanisms of Proton Conduction to Design of Inhibitors of the M2 Proton Channel of Influenza A Virus [frontiersin.org]
- 6. journals.asm.org [journals.asm.org]
- 7. pnas.org [pnas.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Potency, selectivity and prolonged binding of saxagliptin to DPP4: maintenance of DPP4 inhibition by saxagliptin in vitro and ex vivo when compared to a rapidly-dissociating DPP4 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoic acid signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamics of vildagliptin in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design and Pharmacological Characterization of Inhibitors of Amantadine-Resistant Mutants of the M2 Ion Channel of Influenza A Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DPP4 Inhibition: Insights From the Bench and Recent Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis of Vildagliptin-β-<i>O</i>-Glucuronide [file.scirp.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to the Predicted Stability and Degradation Profile of N-(3,5-Dimethyladamantan-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,5-Dimethyladamantan-1-yl)acetamide is an acetylated derivative of memantine (1-amino-3,5-dimethyladamantane), a well-known antagonist of the N-methyl-D-aspartate (NMDA) receptor used in the treatment of Alzheimer's disease. The addition of an acetyl group to the primary amine of memantine forms a secondary amide, which can significantly alter its physicochemical properties, including solubility, lipophilicity, and metabolic stability. Understanding the intrinsic stability and degradation pathways of this compound is critical for its potential development as a pharmaceutical agent. Stability studies are essential for determining appropriate storage conditions, shelf-life, and for the development of stable formulations.
This technical guide provides a comprehensive overview of the predicted stability and degradation profile of this compound. It outlines a hypothetical forced degradation study based on regulatory guidelines and the known stability of related adamantane derivatives.
Predicted Intrinsic Stability
The adamantane cage is a highly stable, rigid, and lipophilic hydrocarbon structure. Its derivatives, including memantine, are known for their chemical robustness. Memantine hydrochloride has been shown to be stable for extended periods under various storage conditions, including at 4°C and -20°C for up to 6 months without significant decay.[1][2] The primary amine in memantine is the main reactive site for degradation under specific stress conditions.
The conversion of this primary amine to an acetamide group is expected to further enhance the molecule's stability. Amide bonds are significantly more resistant to hydrolysis than esters due to resonance stabilization of the nitrogen lone pair with the carbonyl group.[3] This resonance imparts a partial double bond character to the C-N bond, making it stronger and less susceptible to nucleophilic attack. Consequently, this compound is predicted to be a highly stable compound under normal storage conditions (room temperature, protected from light and humidity).
Predicted Forced Degradation Profile
Forced degradation studies, or stress testing, are conducted under conditions more severe than accelerated stability studies to identify potential degradation products and pathways.[4][5] This information is crucial for developing stability-indicating analytical methods. Based on the structure of this compound, the primary anticipated degradation pathway is the hydrolysis of the amide bond to yield memantine and acetic acid.
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals.[6] Studies are typically conducted under acidic, basic, and neutral conditions.
-
Acidic Conditions: Amide hydrolysis can be catalyzed by strong acids, typically requiring elevated temperatures. The reaction involves protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
-
Basic Conditions: Base-catalyzed hydrolysis involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. This process also generally requires heating to proceed at an appreciable rate.
-
Neutral Conditions: The amide bond is predicted to be highly stable to hydrolysis in neutral aqueous solutions at ambient temperature. Memantine itself shows minimal hydrolytic degradation (1.5% to 2.8%) even at 50°C.[7]
Oxidative Degradation
The adamantane moiety is a saturated hydrocarbon and is generally resistant to oxidation. The amide functionality is also relatively stable to oxidation. Therefore, significant degradation under oxidative stress (e.g., exposure to hydrogen peroxide) is not anticipated, though minor degradation products cannot be entirely ruled out without experimental data. Forced degradation studies on memantine have been performed using 10% hydrogen peroxide.[8]
Photolytic Degradation
This compound lacks significant chromophores that absorb UV-Visible light, which is a prerequisite for direct photodegradation. Memantine itself shows insignificant photolytic degradation.[7] Therefore, the compound is expected to be photostable. Photostability testing is a mandatory part of forced degradation studies as per ICH Q1B guidelines.[6]
Thermal Degradation
The compound is predicted to be thermally stable in its solid form, consistent with the high melting points often observed for adamantane derivatives. Degradation would likely only occur at temperatures significantly exceeding those used in accelerated stability testing (e.g., >100°C).
Summary of Predicted Degradation
The following table summarizes the expected stability and degradation profile of this compound under forced degradation conditions.
| Stress Condition | Reagents/Parameters | Expected Outcome | Predicted Primary Degradants |
| Acid Hydrolysis | 0.1 M - 1 M HCl, 70-80°C | Slow degradation | 3,5-Dimethyladamantan-1-amine (Memantine), Acetic Acid |
| Base Hydrolysis | 0.1 M - 1 M NaOH, 70-80°C | Slow degradation | 3,5-Dimethyladamantan-1-amine (Memantine), Acetic Acid |
| Neutral Hydrolysis | Water, 70-80°C | Negligible degradation | None expected |
| Oxidation | 3-30% H₂O₂, RT | Negligible degradation | None expected |
| Photolysis | ICH Q1B conditions | Stable | None expected |
| Thermal (Solid) | 105°C | Stable | None expected |
Experimental Protocols for Forced Degradation Studies
The following are detailed, generalized protocols for conducting forced degradation studies on a compound such as this compound. The goal is typically to achieve 5-20% degradation to ensure that the analytical method is stability-indicating.[6][9]
Preparation of Stock Solution
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent such as methanol or acetonitrile.
Acid Hydrolysis
-
Transfer an aliquot of the stock solution into a flask and add an equal volume of 1 M HCl.
-
Heat the mixture in a water bath at 70°C.
-
Withdraw samples at appropriate time intervals (e.g., 2, 4, 8, 12, 24 hours).
-
Cool the samples to room temperature and neutralize with an equivalent amount of 1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
Base Hydrolysis
-
Transfer an aliquot of the stock solution into a flask and add an equal volume of 1 M NaOH.
-
Heat the mixture in a water bath at 70°C.
-
Withdraw samples at appropriate time intervals.
-
Cool the samples to room temperature and neutralize with an equivalent amount of 1 M HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
Oxidative Degradation
-
Transfer an aliquot of the stock solution into a flask and add an equal volume of 30% H₂O₂.
-
Keep the solution at room temperature and protected from light for up to 7 days.[6]
-
Monitor the reaction periodically. If no degradation is observed, the temperature can be increased (e.g., to 50-60°C).[6]
-
Withdraw samples at appropriate time intervals and dilute with the mobile phase for analysis.
Thermal Degradation (Solid State)
-
Place a known amount of the solid compound in a petri dish and expose it to a temperature of 105°C for a specified period (e.g., 24, 48, 72 hours).[8]
-
After exposure, allow the sample to cool.
-
Prepare a solution of the stressed solid sample in a suitable solvent at a known concentration for analysis.
Photostability Testing
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the light-exposed and dark control samples.
Visualizations
Predicted Degradation Pathway
The primary degradation pathway for this compound under hydrolytic stress is the cleavage of the amide bond.
Caption: Predicted hydrolytic degradation pathway.
Experimental Workflow for Forced Degradation
A logical workflow is essential for systematically evaluating the stability of a new chemical entity.
Caption: General workflow for forced degradation studies.
Conclusion
This compound is predicted to be a chemically stable molecule, primarily owing to the robust adamantane core and the resonance-stabilized amide linkage. The principal degradation pathway is anticipated to be amide hydrolysis, which would require harsh acidic or basic conditions and elevated temperatures to proceed at a significant rate. The compound is expected to be resistant to oxidative, photolytic, and thermal degradation under typical pharmaceutical stress testing conditions. The experimental protocols and workflows outlined in this guide provide a solid framework for the practical investigation and confirmation of the stability and degradation profile of this promising compound.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. pharmachitchat.wordpress.com [pharmachitchat.wordpress.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. mdpi.com [mdpi.com]
- 8. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biopharminternational.com [biopharminternational.com]
A Technical Guide to N-(3,5-Dimethyladamantan-1-yl)acetamide: Synthesis, Properties, and Role as a Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(3,5-Dimethyladamantan-1-yl)acetamide, also known as N-Acetyl Memantine, is a crucial chemical intermediate in the synthesis of Memantine, a well-established N-methyl-D-aspartate (NMDA) receptor antagonist for the treatment of moderate-to-severe Alzheimer's disease. This document provides a comprehensive overview of the theoretical and computational aspects, physicochemical properties, and detailed synthesis protocols for this compound. While direct computational studies on this compound are not extensively available in public literature, this guide also explores the computational methodologies applied to analogous adamantane derivatives and NMDA receptor antagonists to provide a relevant theoretical framework.
Physicochemical and Structural Information
This compound is a solid, white compound. Its structural and physical properties are summarized in the table below, compiled from various chemical data sources.
| Property | Value |
| CAS Number | 19982-07-1 |
| Molecular Formula | C₁₄H₂₃NO |
| Molecular Weight | 221.34 g/mol |
| Appearance | White solid |
| Melting Point | 110-111 °C |
| Boiling Point | 348.5 °C at 760 mmHg |
| Flash Point | 210 °C |
| Density | 1.05 g/cm³ |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) |
| LogP | 3.26240 |
| Vapor Pressure | 5.02E-05 mmHg at 25°C |
Synthesis and Role in Memantine Production
The primary significance of this compound lies in its role as a direct precursor to Memantine. The most common synthetic route involves the Ritter reaction, followed by hydrolysis.
Logical Workflow: From Precursor to Active Pharmaceutical Ingredient (API)
The following diagram illustrates the logical relationship between the starting material, the intermediate (this compound), and the final API, Memantine, which acts on the NMDA receptor.
Experimental Protocols
Protocol 1: Synthesis via Ritter Reaction
This protocol describes the formation of the N-acetyl intermediate from a halogenated adamantane derivative.
-
Reaction Setup : To a reaction vessel, add 1-Bromo-3,5-dimethyladamantane.
-
Reagent Addition : Add acetonitrile and a strong acid, such as concentrated sulfuric acid. The acid facilitates the formation of a stable tertiary carbocation on the adamantane structure.
-
Reaction Conditions : The reaction is typically stirred at room temperature. Gentle heating may be applied to ensure complete conversion, but temperature should be monitored to avoid side reactions. The reaction time can vary, often requiring several hours.
-
Work-up : After the reaction is complete, the mixture is carefully quenched with ice-cold water.
-
Extraction and Purification : The product is extracted with a suitable organic solvent (e.g., dichloromethane). The organic layer is then washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization to yield this compound.
Protocol 2: Hydrolysis to Memantine
This protocol details the conversion of the acetamide intermediate to the final amine, Memantine.
-
Reaction Setup : The synthesized this compound is placed in a round-bottom flask.
-
Reagent Addition : A strong base, such as sodium hydroxide (NaOH), is added along with a high-boiling point solvent like diethylene glycol (DEG).
-
Reaction Conditions : The mixture is heated to a high temperature (e.g., 245–250 °C) under reflux to facilitate the hydrolysis of the amide bond.
-
Work-up and Salt Formation : After cooling, the resulting Memantine base is isolated. It is then typically converted to its hydrochloride salt by treating it with anhydrous HCl in a suitable solvent like ether, which facilitates precipitation and purification of the final drug product.
Synthetic Pathway Visualization
The following diagram outlines the key steps in the synthesis of Memantine, highlighting the formation of the this compound intermediate.
Methodological & Application
Application Notes and Protocols: Synthesis of N-(3,5-Dimethyladamantan-1-yl)acetamide via Ritter Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the synthesis of N-(3,5-Dimethyladamantan-1-yl)acetamide, a key intermediate in the preparation of the pharmaceutical agent Memantine.[1][2] The synthesis is achieved through the Ritter reaction, a versatile method for the formation of N-alkyl amides.[3] Protocols for the reaction starting from both 1-bromo-3,5-dimethyladamantane and 3,5-dimethyladamantan-1-ol are presented, offering flexibility based on starting material availability. This guide includes comprehensive experimental procedures, tabulated quantitative data for easy comparison of reaction conditions, and detailed visualizations of the reaction pathway and experimental workflow.
Introduction
This compound, also known as N-Acetyl Memantine, is a crucial precursor in the synthesis of Memantine, an NMDA receptor antagonist used in the treatment of moderate-to-severe Alzheimer's disease.[1][2] The robust and rigid adamantane cage structure is a common motif in medicinal chemistry, often imparting favorable pharmacokinetic properties to drug molecules. The Ritter reaction provides an efficient and direct method for the introduction of the acetamido group at the tertiary bridgehead position of the dimethyladamantane scaffold.[4][5] This reaction typically involves the generation of a stable tertiary carbocation from an alcohol or alkyl halide in the presence of a strong acid, which is then trapped by a nitrile, in this case, acetonitrile.[6][3] Subsequent hydrolysis of the nitrilium ion intermediate yields the desired amide.
Data Presentation
Table 1: Ritter Reaction Conditions for the Synthesis of this compound from 1-Bromo-3,5-dimethyladamantane
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-3,5-dimethyladamantane | [7][8] |
| Reagents | Acetonitrile, Concentrated Sulfuric Acid | [7][8] |
| Solvent | Acetonitrile (reagent and solvent) | [7][8] |
| Temperature | Initial cooling to 5°C, then 25-30°C, followed by heating to 45-50°C | [5][7][8] |
| Reaction Time | 3 hours at 25-30°C, then 8 hours at 45-50°C | [5][7][8] |
| Work-up | Quenching with ice-cold water, extraction with toluene, washing with sodium bicarbonate solution | [7][8] |
| Yield | Not explicitly stated for the intermediate, but the subsequent hydrolysis to Memantine is high yielding. |
Table 2: Alternative Ritter-type Reaction Conditions
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-3,5-dimethyladamantane | [9] |
| Reagents | Acetamide, Sulfuric Acid | [9] |
| Temperature | 130-140°C | [9] |
| Reaction Time | 3-5 hours | [9] |
| Work-up | Cooling, addition of toluene, washing with water, filtration | [9] |
| Purity of Final Product (Memantine HCl) | >99% (with the acetamide impurity <0.10%) | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Bromo-3,5-dimethyladamantane
Materials:
-
1-Bromo-3,5-dimethyladamantane
-
Acetonitrile (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Toluene
-
Sodium Bicarbonate (NaHCO₃) solution (2%)
-
Ice
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-bromo-3,5-dimethyladamantane (e.g., 100 g) and acetonitrile (e.g., 100 ml). Stir the mixture at room temperature (25-30°C) to dissolve the starting material.
-
Acid Addition: Cool the reaction mixture to 5°C using an ice bath. Slowly add concentrated sulfuric acid (e.g., 200 ml) dropwise through the dropping funnel, ensuring the internal temperature is maintained between 5-20°C.
-
Reaction: After the complete addition of sulfuric acid, remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 3 hours. Subsequently, heat the reaction mixture to 45-50°C and maintain this temperature for 8 hours.
-
Work-up: Cool the reaction mixture to 30°C. In a separate large beaker, prepare a mixture of crushed ice and water. Carefully and slowly pour the reaction mixture into the ice-water with vigorous stirring.
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Add toluene (e.g., 200 ml) and shake vigorously. Allow the layers to separate.
-
Washing: Separate the organic layer and wash it with a 2% sodium bicarbonate solution to neutralize any residual acid.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., hexane-ethyl acetate mixture) or by column chromatography on silica gel.[1]
Mandatory Visualization
Ritter Reaction Mechanism
Caption: The reaction mechanism of the Ritter reaction for the synthesis of this compound.
Experimental Workflow
Caption: A step-by-step workflow for the synthesis and purification of the target compound.
References
- 1. N-(3,5-DiMethyladaMantan-1-yl)forMaMide | 351329-88-9 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. Ritter Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Ritter reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 9. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
Synthesis of N-(3,5-Dimethyladamantan-1-yl)acetamide: An Experimental Protocol
Abstract
This application note provides a detailed experimental protocol for the synthesis of N-(3,5-Dimethyladamantan-1-yl)acetamide, a key intermediate in the production of the pharmaceutical agent Memantine.[1] The synthesis is achieved via a Ritter-type reaction of 1-bromo-3,5-dimethyladamantane with acetonitrile in the presence of a strong acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It outlines the necessary reagents, equipment, step-by-step procedure, and characterization of the final product.
Introduction
This compound, also known as N-acetylmemantine, is a crucial precursor in the synthesis of Memantine, a drug used in the management of Alzheimer's disease.[1] The adamantane cage structure provides a unique lipophilic and sterically hindered scaffold, making it a valuable building block in medicinal chemistry. The most common and well-established method for the synthesis of this compound is the Ritter reaction. This reaction involves the generation of a stable tertiary carbocation from a 1-halo-3,5-dimethyladamantane in the presence of a strong acid, which is then trapped by acetonitrile to form the corresponding N-alkyl amide after hydrolysis. This protocol details a reliable method for this synthesis.
Reaction Scheme
The overall reaction for the synthesis of this compound is depicted below:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the Ritter reaction of adamantane derivatives.
Materials and Equipment
-
Reactants:
-
1-Bromo-3,5-dimethyladamantane
-
Acetonitrile (anhydrous)
-
Concentrated Sulfuric Acid (96-98%)
-
-
Solvents:
-
Toluene
-
Deionized Water
-
Acetone
-
-
Reagents for Workup:
-
Sodium hydrosulfite
-
Ice
-
-
Equipment:
-
Round-bottom flask with a stirrer
-
Dropping funnel
-
Reflux condenser
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
-
Melting point apparatus
-
Gas chromatograph (for purity analysis)
-
Procedure
-
Reaction Setup:
-
Acid Addition:
-
Slowly add concentrated sulfuric acid (200 ml) dropwise to the cooled and stirred reaction mixture, maintaining the temperature between 5-20° C.[2]
-
-
Reaction:
-
Workup:
-
Cool the reaction mixture to 30° C.[2]
-
In a separate large beaker, prepare a mixture of ice and cold water.
-
Slowly and carefully pour the reaction mixture into the ice-cold water with stirring.
-
Add toluene to the aqueous mixture.
-
Add sodium hydrosulfite (1 g) and stir the mixture for 15 minutes.[2]
-
Transfer the mixture to a separatory funnel and allow the layers to separate.
-
Separate the aqueous layer. Wash the organic (toluene) layer with deionized water.[2]
-
-
Isolation and Purification:
-
The crude product can be isolated by removal of the solvent under reduced pressure.
-
Further purification can be achieved by recrystallization. While the provided search results do not specify the recrystallization solvent for the acetamide, a common solvent for similar compounds is a mixture of methanol and acetone.[2]
-
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-3,5-dimethyladamantane | |
| Reagents | Acetonitrile, Concentrated Sulfuric Acid | [2] |
| Reaction Temperature | 5-20° C (addition), 25-30° C, 45-50° C | [2] |
| Reaction Time | 11 hours | [2] |
| Melting Point | 110-115 °C | [3] |
| Purity (by GC) | >97.0% | [3] |
| Appearance | White to Almost white powder to crystal | [3] |
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
This experiment should be conducted in a well-ventilated fume hood.
-
Concentrated sulfuric acid is highly corrosive and should be handled with extreme care. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction is exothermic, especially during the addition of sulfuric acid. Proper temperature control is crucial.
-
Handle all organic solvents in a well-ventilated area and away from ignition sources.
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of this compound. The described Ritter reaction is a robust and reliable method for obtaining this key pharmaceutical intermediate. The provided data and workflow diagrams should enable researchers to successfully replicate this synthesis in a laboratory setting.
References
Application Notes and Protocols for the Hydrolysis of N-(3,5-Dimethyladamantan-1-yl)acetamide to Memantine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical hydrolysis of N-(3,5-Dimethyladamantan-1-yl)acetamide, a key intermediate in the synthesis of Memantine, a pharmaceutical agent used in the management of Alzheimer's disease.[1][2][3] The protocols outlined below are based on established scientific literature and patents, offering both alkaline and acidic hydrolysis methodologies.
Introduction
Memantine, an uncompetitive NMDA receptor antagonist, is synthesized through various chemical pathways. A common route involves the formation of this compound (also known as N-Acetylmemantine) as a penultimate intermediate.[1][2] The final step in this synthesis is the hydrolysis of the acetamide group to yield the primary amine of Memantine. This conversion can be achieved under either harsh alkaline or acidic conditions. The choice of method can impact reaction time, temperature, yield, and purity of the final product.
Data Presentation
The following table summarizes quantitative data from various reported protocols for the hydrolysis of this compound and a similar formamide derivative to Memantine.
| Starting Material | Hydrolysis Conditions | Reaction Time (hours) | Yield (%) | Purity (%) | Reference |
| This compound | Sodium hydroxide, Diethylene glycol, 155-170°C | 10 | - | - | --INVALID-LINK--[4] |
| This compound | Sodium hydroxide, Diethylene glycol, >190°C | 6 | - | >99 | --INVALID-LINK--[4] |
| This compound | Sodium hydroxide, Diethylene glycol, 155-160°C | 8-12 | - | - | --INVALID-LINK--[5] |
| This compound | Sodium hydroxide hydrate, 1-Hexanol, 130°C | 18 | 96.2 | - | --INVALID-LINK--[3] |
| 1-formamido-3,5-dimethyladamantane | Concentrated Hydrochloric acid, 100°C (reflux) | 7 | 77 (total) | 99.8 (GC) | --INVALID-LINK--[6] |
| N-formyl-1-amino-3,5-dimethyl-adamantane | 21% aq HCl, reflux | 1 | 85 | 99.39 (GC-MS) | --INVALID-LINK--[7][8] |
Experimental Protocols
Protocol 1: Alkaline Hydrolysis in Diethylene Glycol
This protocol describes a common method for the alkaline hydrolysis of this compound using sodium hydroxide in a high-boiling solvent.[4][5]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethylene glycol (DEG)
-
Toluene
-
Water
-
Hydrochloric acid (HCl) for salt formation (optional)
-
Acetone (for washing, optional)
Equipment:
-
Reaction vessel with a reflux condenser and overhead stirrer
-
Heating mantle
-
Separatory funnel
-
Filtration apparatus
-
Vacuum oven
Procedure:
-
To a reaction vessel, add this compound (e.g., 40.0 g), sodium hydroxide (e.g., 57.80 g), and diethylene glycol (e.g., 200 mL) at ambient temperature (25-30 °C).[4]
-
Stir the mixture and heat it to a temperature between 155-170 °C.[4] Maintain this temperature for approximately 10 hours.[4]
-
After the reaction is complete, cool the mixture to 80-85 °C.[4]
-
Slowly add water (e.g., 1600 mL) to the reaction mixture over a period of 1 hour.[4]
-
Stir the diluted mixture for 30 minutes.
-
Add toluene (e.g., 500 mL) to the mixture and stir for an additional hour to extract the Memantine free base.[4]
-
Allow the layers to settle for 30 minutes and then separate the organic (toluene) layer.
-
The Memantine free base can be recovered by distillation of the solvent.
-
For the preparation of Memantine Hydrochloride, the free base can be dissolved in a suitable solvent like ether, and hydrogen chloride gas can be bubbled through the solution to precipitate the salt.
-
The resulting solid can be filtered, washed with a cold solvent such as acetone, and dried under vacuum at 80-90 °C for 15-20 hours to yield Memantine Hydrochloride with a purity of over 99%.[4]
Protocol 2: Acidic Hydrolysis using Concentrated Hydrochloric Acid
This protocol outlines the hydrolysis of the related N-formamido derivative to Memantine Hydrochloride, which can be adapted for the acetamide starting material.[6]
Materials:
-
This compound
-
Concentrated hydrochloric acid (e.g., 36-38%)
Equipment:
-
Reaction flask with a reflux condenser
-
Heating mantle
-
Stirring apparatus
-
Filtration apparatus
-
Drying oven
Procedure:
-
In a reaction flask, suspend this compound in concentrated hydrochloric acid.
-
Heat the mixture to reflux (approximately 100 °C) and maintain for about 7 hours.[6]
-
After the reaction, cool the solution and continue stirring at room temperature for 2 hours.[6]
-
A white solid of Memantine Hydrochloride should precipitate.
-
Collect the solid by suction filtration.
-
Dry the product at approximately 50 °C under vacuum to obtain Memantine Hydrochloride.[6]
Mandatory Visualizations
The following diagrams illustrate the chemical pathway and a generalized experimental workflow for the hydrolysis process.
Caption: Chemical transformation of the starting material to Memantine.
Caption: Generalized workflow for the hydrolysis of this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|lookchem [lookchem.com]
- 3. 1-Actamido-3,5-dimethyladmantane | 19982-07-1 [chemicalbook.com]
- 4. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 5. WO2007132476A2 - A process for the preparation of memantine hydrochloride - Google Patents [patents.google.com]
- 6. CN102942490A - Synthesis of memantine hydrochloride - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
Scale-up Synthesis of N-(3,5-Dimethyladamantan-1-yl)acetamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,5-Dimethyladamantan-1-yl)acetamide, also known as N-Acetyl Memantine, is a key intermediate in the synthesis of Memantine, a pharmaceutical agent used in the treatment of moderate-to-severe Alzheimer's disease.[1][2] The efficient and scalable synthesis of this intermediate is of significant interest to the pharmaceutical industry. This document provides detailed application notes and protocols for the scale-up synthesis of this compound, focusing on two primary synthetic routes. The protocols are designed to be robust and reproducible for laboratory and pilot-plant scale production.
Synthetic Pathways Overview
Two principal synthetic routes for the preparation of this compound are detailed below. The first involves the amidation of 1-bromo-3,5-dimethyladamantane with acetamide, a straightforward approach suitable for moderate scales. The second employs a Ritter-type reaction from 1,3-dimethyladamantane, offering a more direct route from the hydrocarbon precursor.
Caption: Overview of the two primary synthetic routes for this compound.
Data Presentation
The following tables summarize the key quantitative data associated with the two primary synthetic routes for this compound.
Table 1: Comparison of Synthetic Protocols
| Parameter | Protocol 1: From 1-Bromo-3,5-dimethyladamantane | Protocol 2: Ritter Reaction from 1,3-Dimethyladamantane |
| Starting Material | 1-Bromo-3,5-dimethyladamantane | 1,3-Dimethyladamantane |
| Key Reagents | Acetamide | Acetonitrile, Sulfuric Acid, Nitric Acid |
| Reaction Temperature | 130-140 °C | 25-40 °C |
| Reaction Time | 3-5 hours | 6 hours |
| Reported Yield | Not explicitly stated for the intermediate | 98% |
| Purity | High purity implied for subsequent steps | High purity reported |
Table 2: Physicochemical and Characterization Data
| Property | Value |
| CAS Number | 19982-07-1[3] |
| Molecular Formula | C₁₄H₂₃NO[3] |
| Molecular Weight | 221.34 g/mol |
| Appearance | White solid |
| Melting Point | 110-111 °C |
| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate |
| ¹H NMR (CDCl₃, 500 MHz) | Data for N-(3,5-Dimethyladamantan-1-yl)formamide: δ 8.23 (d, J = 12.5 Hz, 1H, NH), 7.99 (s, 1H, CHO), 6.23 and 5.25 (br, s, 1H), 2.12–2.17 (m, 1H), 1.83 (s, 1H), 1.67–1.61 (m, 2H), 1.48–1.40 (m, 2H), 1.37–1.25 (m, 4H), 1.17–1.12 (m, 2H), 0.85–0.83 (m, 6H, 2CH₃)[4] |
| ¹³C NMR (CDCl₃, 125 MHz) | Data for N-(3,5-Dimethyladamantan-1-yl)formamide: δ 162.3/160.3 (CHO), 53.7/52.3 (C₁), 50.5–50.3 (2C, C₂ and C₉), 47.8 (C₄), 42.7/42.5 (C₆), 42.2 (C₁₀), 40.4 (C₇), 32.5–32.4 (2C, C₃ and C₅), 30.1/30.0 (C₈), 29.9 (C₁₁), 29.8 (C₁₂)[4] |
| Mass Spectrum (m/z) * | Data for N-(3,5-Dimethyladamantan-1-yl)formamide: 208.16 [M+1]⁺[4] |
Note: Experimental NMR and MS data for this compound were not explicitly available in the searched literature. The provided data is for the closely related N-formyl analog and serves as a reference.
Experimental Protocols
Protocol 1: Synthesis from 1-Bromo-3,5-dimethyladamantane
This protocol is adapted from a patented procedure for the synthesis of Memantine, where this compound is a key intermediate.
Materials:
-
1-Bromo-3,5-dimethyladamantane
-
Acetamide
-
Toluene
-
Water
Equipment:
-
Reaction vessel with stirring and temperature control
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
To a reaction vessel, add 1-Bromo-3,5-dimethyladamantane (60.0 g) followed by acetamide (72.85 g, 5.0 equivalents).
-
Stir the reaction mixture and heat to 130-140 °C.
-
Maintain the heating for 3-5 hours.
-
Cool the reaction mixture to 80-85 °C and add toluene (300 mL).
-
Stir the mixture for 1 hour at 25-30 °C.
-
Add water (600 mL) to the reaction mixture and stir for 1 hour.
-
Allow the layers to settle for 30 minutes and then separate the organic layer.
-
The toluene solution containing the product can be used directly in the subsequent hydrolysis step to form Memantine, or the solvent can be removed under reduced pressure to isolate the crude this compound.
-
For purification, the crude product can be recrystallized from a suitable solvent system such as ethanol/water or toluene.
Protocol 2: Ritter Reaction from 1,3-Dimethyladamantane
This protocol describes a Ritter-type reaction for the synthesis of this compound from 1,3-dimethyladamantane.
Materials:
-
1,3-Dimethyladamantane
-
Sulfuric acid (96-98%)
-
Nitric acid (64-65%)
-
Acetonitrile
-
Ice water
-
Dichloromethane or other suitable extraction solvent
Equipment:
-
Reaction flask with dropping funnel, stirrer, and thermometer
-
Ice bath
-
Heating and stirring plate
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a reaction flask, a mixture of sulfuric acid and nitric acid is prepared and cooled.
-
To this acidic mixture, 1,3-dimethyladamantane is added slowly while maintaining the temperature at 25 °C. The mixture is stirred for 2.5 hours.
-
Acetonitrile is then added, and the reaction mixture is heated to 40 °C and stirred for an additional 3.5 hours.[5]
-
Upon completion of the reaction, the mixture is carefully poured into ice water.
-
The product is extracted with a suitable organic solvent such as dichloromethane.
-
The organic layer is washed with water and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield the crude this compound.
-
Purification can be achieved by recrystallization.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the scale-up synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: N-(3,5-Dimethyladamantan-1-yl)acetamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-(3,5-Dimethyladamantan-1-yl)acetamide as a key intermediate in organic synthesis, with a primary focus on its role in the preparation of the pharmaceutical agent Memantine.
Introduction
This compound, also known as N-Acetylmemantine, is a crucial intermediate in the synthesis of Memantine.[1][2][3] Memantine (3,5-dimethyl-1-aminoadamantane) is an N-methyl-D-aspartate (NMDA) receptor antagonist used in the management of moderate to severe Alzheimer's disease.[4][5][6] The adamantane cage structure imparts unique physicochemical properties to these molecules, making them valuable scaffolds in medicinal chemistry. The acetamido group of this compound serves as a protected form of the amine, which is later hydrolyzed to yield the final active pharmaceutical ingredient, Memantine.[7]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 19982-07-1 | [1] |
| Molecular Formula | C₁₄H₂₃NO | [2][8] |
| Molecular Weight | 221.34 g/mol | [2][8] |
| Appearance | White solid | [2] |
| Melting Point | 110-111 °C | [2] |
| Boiling Point | 348.5 °C at 760 mmHg | [2] |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | [2] |
Applications in Organic Synthesis
The primary application of this compound is as a penultimate intermediate in the synthesis of Memantine Hydrochloride.[1][3] The synthesis generally involves the introduction of a nitrogen-containing functional group onto the 3,5-dimethyladamantane core, followed by hydrolysis. The use of the acetamide provides a stable, crystalline intermediate that can be purified before the final deprotection step.[7]
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its subsequent conversion to Memantine Hydrochloride are provided below.
Protocol 1: Synthesis of this compound via Ritter Reaction
This protocol describes the synthesis of the title compound from 1-bromo-3,5-dimethyladamantane.
Materials:
-
1-Bromo-3,5-dimethyladamantane
-
Acetonitrile
-
Sulfuric acid
-
Toluene
-
Water
-
Acetone
Procedure:
-
To a reaction vessel, add 1-bromo-3,5-dimethyladamantane (60.0 g) and acetamide (72.85 g).[9]
-
Stir the mixture and heat to 130-140 °C for 3-5 hours.[9]
-
Cool the reaction mixture to 80-85 °C and add toluene (300 mL).[9]
-
Further, cool the mixture to 25-30 °C and stir for 1 hour.[9]
-
Add water (600 mL) and stir for 1 hour.[9]
-
Allow the layers to settle for 30 minutes and then separate the organic layer.[9]
-
The organic layer containing this compound can be carried forward to the hydrolysis step.
Protocol 2: Hydrolysis of this compound to Memantine
This protocol outlines the deprotection of the acetamide to yield the free amine, Memantine.
Materials:
-
This compound (from Protocol 1)
-
Sodium hydroxide
-
Diethylene glycol (DEG)
-
Water
-
Dichloromethane
Procedure:
-
To a reaction vessel containing this compound (44 g), add sodium hydroxide and diethylene glycol.[7]
-
Heat the mixture to reflux and maintain for 6 hours.[7]
-
Cool the reaction mass to below 20 °C and add water (1175 mL) with stirring.[7]
-
Add dichloromethane (750 mL) and stir for 15 minutes at 20 °C.[7]
-
Separate the layers and distill the organic layer completely under vacuum at a temperature below 45 °C to obtain the memantine base as a residue.[7]
Protocol 3: Conversion of Memantine to Memantine Hydrochloride
This protocol describes the formation of the hydrochloride salt of Memantine.
Materials:
-
Memantine base (from Protocol 2)
-
Ethyl acetate
-
Ethyl acetate hydrochloride
Procedure:
-
Dissolve the memantine base residue in ethyl acetate (700 mL).[7]
-
Add ethyl acetate hydrochloride (160 mL) to the solution and stir for 5 hours at 25-30 °C.[7]
-
Cool the reaction mass to 0-5 °C and stir for 1 hour.[7]
-
Filter the separated solid and dry at 50 °C for 2 hours to obtain Memantine Hydrochloride.[7]
Alternative Synthetic Routes
An alternative and efficient two-step, one-pot synthesis of Memantine Hydrochloride proceeds through the N-formyl intermediate, N-(3,5-Dimethyladamantan-1-yl)formamide. This method avoids the use of bromine.[10]
Protocol 4: One-Pot Synthesis of Memantine Hydrochloride via N-formyl Intermediate
Step 1: Formation of N-(3,5-Dimethyl-adamantan-1-yl)formamide
-
Slowly add 1,3-dimethyl-adamantane (222.5 mL, 1.2 mol) to nitric acid (505 mL, 12.0 mol) at 20–25 °C over 30 minutes with continuous stirring.[10][11]
-
Add formamide (440 mL, 10.8 mol) to the reaction mixture within 0.5 hours.[10][11]
-
After the reaction is complete, cool the mixture to 5–10 °C.[10][11]
-
Pour the cooled reaction mixture into ice-cold water (2000 mL).[10][11]
Step 2: Hydrolysis to Memantine Hydrochloride
-
To the organic extract from Step 1, add a mixture of a 36% hydrochloride solution (840 mL, 10.08 mol) and water (720 mL).[10][11]
-
Stir the mixture for 20 minutes and then heat to reflux for 1 hour.[10][11]
-
Concentrate the reaction mixture to half its volume.[10][11]
-
Add n-hexane (300 mL) and heat to reflux for 0.5 hours.[10][11]
-
Cool the mixture to 5–10 °C for 1 hour to precipitate the product.[10][11]
-
Filter the white solid, wash with cooled ethyl acetate, and dry under a vacuum to yield Memantine Hydrochloride.[11]
Quantitative Data Summary
The following table summarizes the yields for the synthesis of Memantine and its intermediates through various reported methods.
| Starting Material | Intermediate | Product | Overall Yield | Reference(s) |
| 1,3-Dimethyladamantane | N-(3,5-Dimethyladamantan-1-yl)formamide | Memantine Hydrochloride | 83% | [10] |
| 1-Bromo-3,5-dimethyladamantane | - | Memantine Hydrochloride | 82.44% | [5] |
| 1-Bromo-3,5-dimethyladamantane | - | Memantine Hydrochloride | 75.81% | |
| 3,5-Dimethyladamantane | 1-Bromo-3,5-dimethyladamantane & this compound | Memantine | Not specified | [7] |
Visualized Workflows
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthesis of Memantine HCl via the acetamide intermediate.
Caption: One-pot synthesis of Memantine HCl via the formamide intermediate.
Mechanism of Action of Memantine
While this compound is a synthetic intermediate, the final product, Memantine, exerts its therapeutic effect by acting as an uncompetitive antagonist at the NMDA receptor.[4] In pathological conditions such as Alzheimer's disease, excessive glutamate can lead to neuronal excitotoxicity through overactivation of NMDA receptors. Memantine blocks the NMDA receptor channel, thereby inhibiting the prolonged influx of Ca²⁺ ions that contributes to neuronal damage.[4]
References
- 1. nbinno.com [nbinno.com]
- 2. This compound|lookchem [lookchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Memantine - Wikipedia [en.wikipedia.org]
- 5. Synthesis Memantine and Memantine Hydrochloride by Direct Amination of 1-Bromo-3,5-dimethyladamantane with Thiourea | Bentham Science [benthamscience.com]
- 6. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 8. This compound | CymitQuimica [cymitquimica.com]
- 9. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for the Development of Novel Adamantane Analogs from N-(3,5-Dimethyladamantan-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing N-(3,5-Dimethyladamantan-1-yl)acetamide, also known as N-Acetylmemantine, as a starting scaffold for the synthesis and evaluation of novel adamantane analogs. Adamantane derivatives have garnered significant interest in medicinal chemistry due to their unique lipophilic and rigid cage-like structure, which can impart favorable pharmacokinetic and pharmacodynamic properties to drug candidates.[1] This document outlines protocols for chemical modification, biological screening, and data interpretation, with a focus on developing analogs targeting neurological disorders.
Introduction to this compound in Drug Discovery
This compound (CAS: 19982-07-1) is a key intermediate in the synthesis of Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease.[2][3] Its stable adamantane core and reactive acetamide group make it an attractive starting point for generating a diverse library of novel chemical entities.[2] The inherent properties of the dimethyladamantane cage can be leveraged to design analogs with modulated activity at the NMDA receptor or with novel activities at other biological targets. The development of such analogs holds promise for addressing a range of neurological and other disorders.
Synthesis of Novel Analogs
The acetamide moiety of this compound can be hydrolyzed to yield the primary amine, 3,5-dimethyladamantan-1-amine (the core of Memantine), which can then be further modified. Alternatively, the acetyl group itself can be replaced through various chemical transformations.
Protocol for Hydrolysis of this compound
This protocol describes the basic hydrolysis of the acetamide to yield the primary amine, which serves as a versatile intermediate for further derivatization.
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Diethylene glycol
-
Hydrochloric acid (HCl)
-
Dichloromethane
-
Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in diethylene glycol.
-
Add a solution of sodium hydroxide.
-
Heat the mixture to reflux (approximately 245-250 °C) and maintain for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the cooled mixture and extract the product with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude 3,5-dimethyladamantan-1-amine.
-
The crude amine can be purified by column chromatography or converted to its hydrochloride salt for better handling and stability.
General Protocol for Amide Coupling to 3,5-Dimethyladamantan-1-amine
This protocol outlines a general method for synthesizing novel amide derivatives from the hydrolyzed product.
Materials:
-
3,5-Dimethyladamantan-1-amine
-
Carboxylic acid of interest
-
Coupling agent (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Anhydrous solvent (e.g., DMF, DCM)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a reaction vessel.
-
Add the coupling agent and the base, and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add 3,5-dimethyladamantan-1-amine to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, 1M HCl, and brine.
-
Dry the organic layer, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Biological Evaluation of Novel Analogs
Given that the parent compound, Memantine, is an NMDA receptor antagonist, a primary focus for biological evaluation of novel analogs would be their activity on NMDA receptors. Additionally, as research on adamantane derivatives has expanded, other potential therapeutic applications have emerged, such as the inhibition of amyloid-beta (Aβ) aggregation in Alzheimer's disease.
Quantitative Data on Adamantane Analogs
The following tables summarize representative quantitative data for various adamantane derivatives from the literature. This data can serve as a benchmark for the evaluation of newly synthesized analogs.
| Compound ID | Structure | Target | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| Memantine | 3,5-Dimethyladamantan-1-amine | NMDA Receptor | [³H]MK-801 binding | 0.54 ± 0.23 µM (Ki) | [4] |
| Amantadine | Adamantan-1-amine | NMDA Receptor | [³H]MK-801 binding | 10.5 ± 6.1 µM (Ki) | [4] |
| Analog IIc | Benzohomoadamantane derivative | NMDA Receptor | Electrophysiology | Low micromolar | [5][6] |
| Compound 1 | N-benzyl-amantadine | VGCC / NMDA Receptor | Inhibition Assay | 39.6% / 89.5% inhibition @ 100 µM | [7] |
| Compound 2 | N-(4-nitrobenzyl)-amantadine | VGCC / NMDA Receptor | Inhibition Assay | 85.7% / 66.7% inhibition @ 100 µM | [7] |
Experimental Protocols for Biological Assays
This protocol is adapted for measuring the effect of novel analogs on NMDA receptor-mediated currents in cultured neurons or brain slices.[8][9][10]
Materials:
-
Cultured neurons (e.g., hippocampal or cortical) or acute brain slices
-
Artificial cerebrospinal fluid (aCSF)
-
Internal solution for patch pipette
-
NMDA and glycine (agonists)
-
Tetrodotoxin (TTX) to block voltage-gated sodium channels
-
Bicuculline and strychnine to block GABA-A and glycine receptors, respectively
-
Test compound (novel analog)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
Procedure:
-
Prepare brain slices or cultured neurons for recording.
-
Continuously perfuse the recording chamber with aCSF containing TTX, bicuculline, and strychnine.
-
Establish a whole-cell patch-clamp recording from a target neuron.
-
Voltage-clamp the neuron at a holding potential of -70 mV.
-
Apply a solution containing NMDA and glycine to evoke an inward current.
-
After establishing a stable baseline response, co-apply the test compound with the agonists.
-
Measure the change in the amplitude of the NMDA receptor-mediated current in the presence of the test compound.
-
Wash out the test compound and ensure the response returns to baseline.
-
Construct a dose-response curve to determine the IC₅₀ of the compound.
This protocol is used to assess the ability of novel analogs to inhibit the aggregation of amyloid-beta peptides, a key pathological hallmark of Alzheimer's disease.[11][12][13]
Materials:
-
Synthetic Aβ42 peptide
-
Thioflavin T (ThT)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well black microplate with a clear bottom
-
Plate reader with fluorescence detection (excitation ~450 nm, emission ~485 nm)
-
Test compound (novel analog)
Procedure:
-
Prepare a stock solution of Aβ42 peptide by dissolving it in hexafluoroisopropanol (HFIP), evaporating the solvent, and resuspending in dimethyl sulfoxide (DMSO).
-
Dilute the Aβ42 stock solution in PBS to the desired final concentration (e.g., 10 µM).
-
Add the test compound at various concentrations to the Aβ42 solution in the wells of the microplate. A DMSO control should be included.
-
Incubate the plate at 37 °C with continuous shaking for 24-48 hours to induce aggregation.
-
After incubation, add ThT solution to each well.
-
Measure the fluorescence intensity using the plate reader.
-
Calculate the percentage of inhibition of Aβ aggregation for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value for active compounds.
Signaling Pathways and Experimental Workflows
Visualizing the underlying biological pathways and experimental processes is crucial for understanding the mechanism of action and the drug development pipeline.
NMDA Receptor Signaling Pathway
The following diagram illustrates the central role of the NMDA receptor in synaptic transmission and excitotoxicity, a key target for adamantane analogs like Memantine.
Caption: Simplified NMDA receptor signaling pathway and the inhibitory action of adamantane analogs.
Experimental Workflow for Novel Analog Development
This diagram outlines the logical flow from synthesis to biological evaluation for the development of novel adamantane analogs.
Caption: General experimental workflow for the development of novel adamantane analogs.
References
- 1. Synthesis and Antioxidant Properties of Novel Memantine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. scispace.com [scispace.com]
- 5. Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimers disease - Medicinal Chemistry & Pharmacology [ub.edu]
- 6. Design, synthesis, and in vitro and in vivo characterization of new memantine analogs for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adamantane amine derivatives as dual acting NMDA receptor and voltage-gated calcium channel inhibitors for neuroprotection - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 8. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 10. bio-protocol.org [bio-protocol.org]
- 11. Discovery of amyloid-beta aggregation inhibitors using an engineered assay for intracellular protein folding and solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Ritter Reaction of 1-Bromoadamantane with Acetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Ritter reaction is a robust and versatile method for the synthesis of N-substituted amides from a nitrile and a carbocation precursor, such as an alkyl halide, under acidic conditions.[1] This reaction is particularly effective for creating sterically hindered amides, which can be challenging to synthesize using conventional amidation techniques.[2] The reaction of 1-bromoadamantane with acetonitrile to produce N-(1-adamantyl)acetamide is a prime example of this transformation's utility. The adamantane cage, with its unique lipophilic and rigid structure, is a significant pharmacophore in drug design.[3][4] Consequently, N-(1-adamantyl)acetamide serves as a crucial intermediate in the synthesis of various biologically active compounds, most notably the antiviral and anti-Parkinsonian drug, Amantadine.[5][6]
These application notes provide a comprehensive overview of the Ritter reaction between 1-bromoadamantane and acetonitrile, including detailed experimental protocols, a summary of quantitative data, and a mechanistic description.
Data Presentation
The yield of the Ritter reaction involving 1-bromoadamantane is influenced by factors such as the catalyst, reaction temperature, and time. Below is a summary of quantitative data from various reported methods.
Table 1: Sulfuric Acid-Mediated Ritter Reaction of 1-Bromoadamantane with Acetylamide/Acetonitrile
| Reactant | Molar Ratio (Reactant:H₂SO₄:1-AdBr) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Acetylamide | 10:6:1 | 125-130 | 3.5 | 86.85 | [5][7] |
Note: In this protocol, acetylamide is used, which can be considered a source of acetonitrile under the reaction conditions.
Table 2: Manganese-Catalyzed Ritter Reaction of 1-Bromoadamantane with Acetonitrile
| Catalyst (3 mol%) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Mn(OAc)₂ | 110 | 3 | 100 | [5] |
| Mn(acac)₂ | 110 | 3 | 99 | [5] |
Table 3: Electrochemical Synthesis of N-(1-adamantyl)acetamide
| Method | Yield (%) | Reference |
| Electrolysis of 1-bromoadamantane in CH₃CN at a Pt anode | 89 | [8] |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of N-(1-adamantyl)acetamide from 1-bromoadamantane.
Protocol 1: Sulfuric Acid-Mediated Ritter Reaction [5][7]
This protocol is a classical approach utilizing a strong Brønsted acid.
Materials:
-
1-bromoadamantane
-
Acetylamide
-
Concentrated Sulfuric Acid (96%)
-
Ice water
-
Chloroform (CHCl₃)
-
Methanol (CH₃OH)
-
Aqueous Ammonia (25%)
Procedure:
-
To acetylamide (10 molar equivalents) heated to 115 °C, add 1-bromoadamantane (1 molar equivalent) over 30 minutes with continuous stirring.
-
Slowly add concentrated sulfuric acid (6 molar equivalents) dropwise over 30 minutes, ensuring the temperature is maintained at 115 °C.
-
After the addition is complete, increase the temperature to 125-130 °C.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) until all the 1-bromoadamantane has been consumed (approximately 3.5 hours). A suitable eluent for TLC is a mixture of CHCl₃, CH₃OH, and aqueous NH₃ (25%) in a 6:1:1 volume ratio. Visualization can be achieved with iodine vapor.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into a beaker of ice water and stir for 1 hour at 0-5 °C.
-
The solid product, N-(1-adamantyl)acetamide, will precipitate. Collect the solid by filtration.
-
Wash the collected solid with cold water and then dry it to obtain the crude product.
-
The crude product can be further purified by recrystallization.
Protocol 2: Manganese-Catalyzed Ritter Reaction [5]
This method offers a milder alternative to the strong acid-catalyzed reaction.
Materials:
-
1-bromoadamantane
-
Acetonitrile
-
Manganese(II) acetate (Mn(OAc)₂) or Manganese(II) acetylacetonate (Mn(acac)₂)
-
Water
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄)
Procedure:
-
In a reaction vessel, combine 1-bromoadamantane (1 molar equivalent), acetonitrile (as the solvent and reactant), and a catalytic amount of the manganese catalyst (e.g., Mn(OAc)₂ or Mn(acac)₂, 3 mol%).
-
Heat the reaction mixture to 110 °C and maintain this temperature for approximately 3 hours.
-
Monitor the reaction by Gas Chromatography (GC) or TLC to confirm the complete consumption of 1-bromoadamantane.
-
After the reaction is complete, cool the mixture to room temperature.
-
If the product precipitates upon cooling, it can be isolated by filtration and washed with water.
-
Alternatively, the product can be extracted from the reaction mixture using an organic solvent such as dichloromethane.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude N-(1-adamantyl)acetamide.
Mandatory Visualizations
Reaction Mechanism
The Ritter reaction of 1-bromoadamantane proceeds through the formation of a stable tertiary carbocation.[5] The generally accepted mechanism involves the following steps:
-
Carbocation Formation: The strong acid (or Lewis acid catalyst) facilitates the departure of the bromide ion from 1-bromoadamantane, leading to the formation of the highly stable 1-adamantyl cation.[5]
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of acetonitrile attacks the electrophilic 1-adamantyl cation, forming a nitrilium ion intermediate.[9]
-
Hydrolysis: During the aqueous workup, a water molecule attacks the electrophilic carbon of the nitrilium ion. Subsequent deprotonation and tautomerization yield the final N-(1-adamantyl)acetamide product.[9]
Caption: Mechanism of the Ritter Reaction of 1-Bromoadamantane.
Experimental Workflow
The following diagram illustrates the general experimental workflow for the synthesis and purification of N-(1-adamantyl)acetamide.
Caption: General workflow for the synthesis of N-(1-adamantyl)acetamide.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances of Ritter reaction and its synthetic applications - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. N-(1-Adamantyl)acetamide | TargetMol [targetmol.com]
- 7. ijpsr.com [ijpsr.com]
- 8. RU2401828C2 - N-(1-adamantyl)acetamide synthesis method - Google Patents [patents.google.com]
- 9. Ritter reaction - Wikipedia [en.wikipedia.org]
Catalytic Approaches for the Ritter Reaction of Adamantane Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The Ritter reaction is a cornerstone of organic synthesis, enabling the formation of N-alkyl amides from a nitrile and a carbocation precursor.[1] This reaction holds particular significance in the chemistry of adamantane, a rigid and lipophilic cage-like hydrocarbon whose derivatives are prominent in medicinal chemistry and materials science.[2][3] The exceptional stability of the tertiary 1-adamantyl cation makes adamantane derivatives excellent substrates for the Ritter reaction, leading to the synthesis of key intermediates for antiviral and anti-Parkinsonian drugs like Amantadine.[4]
This document provides a comprehensive overview of various catalytic systems employed for the Ritter reaction of adamantane derivatives, including detailed experimental protocols and quantitative data to facilitate their application in a research and development setting.
Catalytic Systems Overview
The choice of catalyst is paramount in the Ritter reaction of adamantane derivatives, influencing reaction efficiency, substrate scope, and conditions. The primary role of the catalyst is to facilitate the generation of the stable 1-adamantyl carbocation from precursors such as 1-adamantanol, 1-bromoadamantane, or other adamantane derivatives.[4][5] The catalysts can be broadly categorized into Brønsted acids, Lewis acids, and other catalytic systems.
Brønsted Acids: Strong Brønsted acids like sulfuric acid are the classical reagents for the Ritter reaction.[4] They protonate the leaving group (e.g., hydroxyl group of 1-adamantanol) to facilitate its departure and the formation of the adamantyl cation.[6] While effective, these reactions often require harsh conditions.
Lewis Acids: A variety of Lewis acids have been shown to catalyze the Ritter reaction of adamantane derivatives, often under milder conditions compared to strong Brønsted acids.[7][8] These include metal salts and complexes of manganese, copper, iron, and others.[7][8] They function by coordinating to the leaving group, thereby promoting its abstraction.
Solid Acids and Other Systems: To improve catalyst recyclability and simplify product purification, solid acid catalysts have been explored. Additionally, other reagents and systems, such as nitronium and nitrosonium complexes, have been utilized for this transformation.[7]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the Ritter reaction of adamantane derivatives with various nitriles using different catalytic systems.
Table 1: Sulfuric Acid-Mediated Ritter Reaction of Adamantane Derivatives [2][4]
| Adamantane Derivative | Nitrile/Amide Reactant | Molar Ratio (Reactant:H₂SO₄:Adamantane) | Temperature (°C) | Time (h) | Yield (%) |
| 1-Bromoadamantane | Acetylamide | 10:6:1 | 125 | 3.5 | 86.85 |
| 1-Bromoadamantane | Formamide | 10:5.6:1 | 85 | 5.5 | 94.44 |
| 2-Oxaadamantan-5-ol | Chloroacetonitrile | - | Room Temp. | 70 | High |
| 5-Bromo-2-oxaadamantane | Chloroacetonitrile | - | 50 | 40 | - |
Table 2: Manganese-Catalyzed Ritter Reaction of 1-Bromoadamantane with Various Nitriles [4][7]
| Nitrile | Catalyst (3 mol%) | Temperature (°C) | Time (h) | Yield (%) |
| Acetonitrile | Mn(OAc)₂ | 110 | 3 | 100 |
| Acetonitrile | Mn(acac)₂ | 110 | 3 | 99 |
| Propanenitrile | Mn(acac)₃ | - | - | - |
Table 3: Copper-Catalyzed Ritter Reaction of Adamantan-1-ol with Various Nitriles [8]
| Nitrile | Catalyst | Yield (%) |
| Acetonitrile | Cu-catalysts | - |
| EtCN | Cu-catalysts | - |
| CH₂=CHCN | Cu-catalysts | - |
| BuCN | Cu-catalysts | - |
| PhCN | Cu-catalysts | - |
| o-MeC₆H₄CN | Cu-catalysts | - |
| PhCH₂CN | Cu-catalysts | - |
Note: Specific yields and conditions for all copper-catalyzed reactions were not detailed in the provided search results.
Experimental Protocols
Protocol 1: Sulfuric Acid-Catalyzed Ritter Reaction of 1-Bromoadamantane with Acetylamide [4]
-
Materials: 1-Bromoadamantane (98%), Acetylamide, Sulfuric Acid (96%), Ice water, Chloroform (CHCl₃), Methanol (CH₃OH), Aqueous Ammonia (NH₃, 25%), TLC plates (silica gel), Iodine (for visualization).
-
Procedure:
-
In a reaction vessel equipped with a stirrer and a thermometer, heat acetylamide (10 molar equivalents) to 115 °C.
-
With stirring, add 1-bromoadamantane (1 molar equivalent) over a period of 30 minutes.
-
Slowly add 96% sulfuric acid (6 molar equivalents) dropwise over 30 minutes, maintaining the temperature at 115 °C.
-
After the addition is complete, raise the temperature to 125-130 °C.
-
Monitor the reaction progress by TLC until the 1-bromoadamantane is completely consumed (approximately 3.5 hours). A suitable solvent system for TLC is CHCl₃:CH₃OH:aq. NH₃ (25%) = 6:1:1 (v/v), with visualization by iodine vapor.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice water and stir for 1 hour at 0-5 °C.
-
Collect the precipitated product by filtration, wash with water until neutral, and dry.
-
The crude product can be further purified by recrystallization.
-
Protocol 2: Manganese-Catalyzed Ritter Reaction of 1-Bromoadamantane with Acetonitrile [4][7]
-
Materials: 1-Bromoadamantane, Acetonitrile, Manganese(II) acetate (Mn(OAc)₂), Water, Dichloromethane (or other suitable organic solvent), Anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), GC or TLC for monitoring.
-
Procedure:
-
In a sealable reaction vessel, combine 1-bromoadamantane (1 molar equivalent), acetonitrile (3-5 molar equivalents), water (1 molar equivalent), and Mn(OAc)₂ (3 mol%).
-
Seal the vessel and heat the mixture to 110-130 °C with stirring for 3-5 hours.[7]
-
Monitor the reaction by Gas Chromatography (GC) or TLC to confirm the consumption of 1-bromoadamantane.
-
After completion, cool the reaction mixture to room temperature.
-
If the product precipitates, it can be collected by filtration and washed with water.
-
Alternatively, extract the product with an organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude N-(1-adamantyl)amide.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Protocol 3: Sulfuric Acid-Catalyzed Ritter Reaction of 2-Oxaadamantan-5-ol with Chloroacetonitrile [2]
-
Materials: 2-Oxaadamantan-5-ol, Chloroacetonitrile, Glacial acetic acid, Concentrated sulfuric acid, Dichloromethane (CH₂Cl₂), Anhydrous sodium sulfate, Ice.
-
Procedure:
-
Prepare a solution of 2-oxaadamantan-5-ol (1.21 mmol) in chloroacetonitrile (1.21 mmol) and glacial acetic acid (0.8 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add concentrated sulfuric acid (0.1 mL) dropwise to the cooled solution.
-
Stir the reaction mixture at room temperature for 70 hours.
-
Pour the reaction solution into ice (2 g) and stir for a few minutes.
-
Add CH₂Cl₂ (5 mL) and separate the layers.
-
Extract the aqueous layer with additional CH₂Cl₂ (2 x 5 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the product, N-(2-oxaadamantan-5-yl)-2-chloroacetamide.
-
Reaction Mechanisms and Visualizations
The Ritter reaction of adamantane derivatives proceeds through the formation of a stable tertiary carbocation.[4] The general mechanism involves three key steps:
-
Carbocation Formation: The catalyst facilitates the departure of a leaving group from the 1-position of the adamantane derivative, generating the 1-adamantyl cation.
-
Nucleophilic Attack by Nitrile: The lone pair of electrons on the nitrogen atom of the nitrile attacks the electrophilic adamantyl cation, forming a nitrilium ion intermediate.[5]
-
Hydrolysis: The nitrilium ion is subsequently hydrolyzed during aqueous workup to yield the final N-(1-adamantyl)amide.[5]
Caption: General workflow of the Ritter reaction for the synthesis of N-(1-adamantyl)amides.
Caption: Simplified catalytic cycle for the Ritter reaction of adamantane derivatives.
References
- 1. Ritter reaction - Wikipedia [en.wikipedia.org]
- 2. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. Ritter Reaction [organic-chemistry.org]
- 6. Ritter Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: N-(3,5-Dimethyladamantan-1-yl)acetamide in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,5-Dimethyladamantan-1-yl)acetamide, also known as N-Acetylmemantine, is a key building block in the synthesis of Memantine, a clinically important drug for the management of moderate-to-severe Alzheimer's disease.[1] The adamantane scaffold is a well-established privileged structure in medicinal chemistry, valued for its rigid, lipophilic, and three-dimensional nature.[2] These characteristics can significantly enhance the pharmacokinetic and pharmacodynamic properties of drug candidates, including improved metabolic stability, increased bioavailability, and favorable binding characteristics.[2]
This document provides detailed application notes and protocols for the use of this compound as a synthetic intermediate in drug discovery, with a focus on the synthesis of its primary derivative, Memantine.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 19982-07-1 | [1] |
| Molecular Formula | C₁₄H₂₃NO | [3] |
| Molecular Weight | 221.34 g/mol | [3] |
| Appearance | White solid | [4] |
| Melting Point | 110-111 °C | [4] |
| Boiling Point | 348.5 °C at 760 mmHg | [4] |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly) | [4] |
Role in Drug Discovery: A Precursor to Memantine
This compound serves as a crucial intermediate in the synthesis of Memantine.[1][5] Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key target in the pathophysiology of Alzheimer's disease. Overactivation of NMDA receptors by the neurotransmitter glutamate leads to excitotoxicity and neuronal cell death, a process implicated in the progression of Alzheimer's.[1] Memantine blocks the NMDA receptor channel when it is excessively open, thereby protecting neurons from glutamate-induced damage while still allowing for normal synaptic transmission.
Pharmacological Data of Memantine (Derived from this compound)
The following table summarizes the key pharmacological data for Memantine, highlighting the therapeutic relevance of its precursor, this compound.
| Parameter | Target | Value | Reference |
| Mechanism of Action | Uncompetitive NMDA receptor antagonist | - | |
| Binding Affinity (Ki) | CYP2B6 | 0.51 nM | |
| Binding Affinity (Ki) | CYP2D6 | 94.9 µM | |
| Neuroprotective Concentration | In vitro (hypoxia model) | 1 µM |
Experimental Protocols
Synthesis of this compound via Ritter Reaction
The Ritter reaction is a common and effective method for the synthesis of this compound from 1-bromo-3,5-dimethyladamantane.
Materials:
-
1-Bromo-3,5-dimethyladamantane
-
Acetonitrile (anhydrous)
-
Concentrated Sulfuric Acid (96-98%)
-
Ice
-
Sodium Bicarbonate solution (saturated)
-
Dichloromethane (or other suitable organic solvent)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Heating mantle or oil bath
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-bromo-3,5-dimethyladamantane in anhydrous acetonitrile.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid dropwise to the cooled solution while maintaining the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 45-50 °C and maintain this temperature for several hours (e.g., 8 hours) to ensure the completion of the reaction.
-
Upon completion, carefully pour the reaction mixture over crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
Hydrolysis of this compound to Memantine
The final step in the synthesis of Memantine is the hydrolysis of the acetamide intermediate.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Diethylene glycol or Ethylene glycol
-
Water
-
Toluene or other suitable organic solvent for extraction
-
Hydrochloric acid (HCl) solution (e.g., 2M in diethyl ether or aqueous HCl)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add this compound, sodium hydroxide, and diethylene glycol.
-
Heat the mixture to reflux (typically >190 °C) and maintain for several hours (e.g., 6-15 hours) until the hydrolysis is complete (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with toluene (3 x 50 mL) to isolate the Memantine free base.
-
Combine the organic extracts and wash with water (2 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
To form the hydrochloride salt, dissolve the crude Memantine base in a suitable solvent (e.g., diethyl ether or isopropanol) and add a solution of HCl until precipitation is complete.
-
Collect the precipitated Memantine hydrochloride by filtration, wash with cold solvent, and dry under vacuum.
Visualizations
Synthesis Workflow of Memantine
Caption: Synthetic pathway from adamantane precursors to Memantine HCl.
Mechanism of Action of Memantine at the NMDA Receptor
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of N-(3,5-Dimethyladamantan-1-yl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of "N-(3,5-Dimethyladamantan-1-yl)acetamide" synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound?
A1: this compound is a crucial intermediate in the synthesis of Memantine, a pharmaceutical agent used in the treatment of Alzheimer's disease.[1][2]
Q2: What are the common synthetic routes to produce this compound?
A2: The most prevalent method is the Ritter reaction.[3][4] This can be initiated from several starting materials, including:
-
1,3-Dimethyladamantane, which is reacted with a nitrile (like acetonitrile) in the presence of a strong acid.[3][5]
-
1-Bromo-3,5-dimethyladamantane, which is also subjected to Ritter-type conditions with a nitrile and acid.[6][7]
-
1-Hydroxy-3,5-dimethyladamantane can also be used as a precursor in the Ritter reaction.
Q3: What kind of yields can be expected for the synthesis of this compound?
A3: Yields can vary significantly based on the chosen synthetic route and reaction conditions. Some reported methods achieve high yields, with some processes reporting up to a 90% yield for the Ritter reaction step.[8] Optimization of reaction parameters is key to maximizing the output.
Q4: How can the purity of the final product be assessed?
A4: The purity of this compound can be determined using standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] Thin-layer chromatography (TLC) is also a useful tool for monitoring the progress of the reaction and assessing the presence of impurities.[9]
Troubleshooting Guide
Section 1: Low Yield in the Ritter Reaction
Q1: My Ritter reaction is resulting in a low yield of this compound. What are the potential causes?
A1: Low yields in the Ritter reaction are a common issue and can be attributed to several factors:
-
Inadequate Carbocation Formation: The Ritter reaction hinges on the formation of a stable tertiary carbocation at the 1-position of the dimethyladamantane ring.[10][11] Insufficient acid strength or concentration can hinder this crucial step.
-
Presence of Water: Moisture in the reaction mixture can compete with the nitrile as a nucleophile, leading to the formation of the corresponding alcohol (1-hydroxy-3,5-dimethyladamantane) as a byproduct and reducing the yield of the desired amide.[12]
-
Suboptimal Temperature: The reaction temperature needs to be carefully controlled. While some heating may be necessary to drive the reaction to completion, excessive heat can promote the formation of side products.[12]
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration, leading to incomplete conversion of the starting material.
Q2: I am observing the formation of significant byproducts. How can I minimize them?
A2: To minimize byproduct formation, consider the following:
-
Ensure Anhydrous Conditions: Use anhydrous solvents and reagents to prevent the formation of hydroxylated impurities.[12]
-
Optimize Acid Concentration: Use a strong, concentrated acid such as sulfuric acid to facilitate efficient carbocation formation.[12]
-
Control Temperature: Maintain the recommended temperature range for the specific protocol being used. A lower temperature during the addition of the nitrile can sometimes help to improve selectivity.[9]
-
Purify Starting Materials: Ensure the purity of the starting 1,3-dimethyladamantane or its derivatives to avoid introducing contaminants that could lead to side reactions.
Section 2: Product Purification Challenges
Q1: I am having difficulty purifying the crude this compound. What are the recommended procedures?
A1: Purification can typically be achieved through the following methods:
-
Work-up: After the reaction is complete, the mixture is often quenched by pouring it into ice water.[13] The precipitated solid can then be collected by filtration.
-
Washing: The filtered product should be washed thoroughly with water to remove any residual acid and water-soluble impurities.[13]
-
Recrystallization: Recrystallization from a suitable solvent is a highly effective method for purification. The choice of solvent will depend on the specific impurities present.
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound and its Precursors
| Starting Material | Reagents | Reaction Conditions | Product | Yield (%) | Reference |
| 1,3-Dimethyladamantane | Formamide, Nitric Acid | 85°C, 2 h | N-(3,5-Dimethyladamantan-1-yl)formamide | 98% | [3] |
| 1-Bromo-3,5-dimethyladamantane | Acetonitrile, Sulfuric Acid | Not specified | This compound | High (quantitative) | [6] |
| 1-Bromo-3,5-dimethyladamantane | Acetamide, Sulfuric Acid | 125-130°C, 3.5 h | N-(1-Adamantyl) Acetamide (analogous reaction) | 86.85% | [14] |
| Adamantane (analogous reaction) | Acetonitrile, Fuming Nitric Acid | Water bath | N-(1-adamantyl)acetamide | 97% | [8] |
Experimental Protocols
Protocol 1: Synthesis of N-(3,5-Dimethyladamantan-1-yl)formamide from 1,3-Dimethyladamantane [3]
-
Reaction Setup: In a round-bottom flask, slowly add 1,3-dimethyladamantane (0.06 mol) to nitric acid (0.6 mol) over 20 minutes with stirring at 20-25°C.
-
Stirring: Continue stirring at this temperature for 1 hour.
-
Addition of Formamide: Add formamide (0.54 mol) to the mixture.
-
Heating: Heat the reaction mixture to 85°C for 2 hours.
-
Work-up: After cooling, the reaction mixture is typically subjected to an aqueous work-up to isolate the product.
Protocol 2: General Ritter-Type Reaction from a Bromo-Adamantane Derivative (Analogous System) [13]
-
Reaction Setup: In a suitable reaction vessel, heat acetamide (10 molar equivalents) to 115°C.
-
Addition of Bromoadamantane: With stirring, add 1-bromoadamantane (1 molar equivalent) over 30 minutes.
-
Addition of Acid: Slowly add 96% sulfuric acid (6 molar equivalents) dropwise over 30 minutes, maintaining the temperature at 115°C.
-
Heating: Increase the temperature to 125-130°C and monitor the reaction by TLC until the starting material is consumed (approximately 3.5 hours).
-
Work-up: Cool the reaction mixture to room temperature and pour it into ice water. Stir for 1 hour at 0-5°C.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and dry.
Mandatory Visualization
References
- 1. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Memantine HCl synthesis - chemicalbook [chemicalbook.com]
- 7. WO2008062472A2 - Process for the preparation of memantine - Google Patents [patents.google.com]
- 8. WO1989007590A1 - Process of preparing n-(1-adamantyl) acetamide - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Ritter Reaction [organic-chemistry.org]
- 11. chemistry-reaction.com [chemistry-reaction.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. ijpsr.com [ijpsr.com]
Technical Support Center: Ritter Synthesis of N-(3,5-Dimethyladamantan-1-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Ritter synthesis of N-(3,5-Dimethyladamantan-1-yl)acetamide.
Troubleshooting Guide: Side Reactions
The Ritter synthesis of this compound, while generally efficient, can be prone to several side reactions that may affect the yield and purity of the desired product. The primary reactive intermediate is the stable tertiary 3,5-dimethyladamantyl carbocation. Understanding the factors that influence the fate of this carbocation is key to minimizing byproduct formation.
| Side Product | Potential Cause | Recommended Solution | Yield Impact |
| 3,5-Dimethyladamant-1-ene | - High reaction temperatures.- Insufficient concentration of the nitrile.- Use of a less nucleophilic nitrile. | - Maintain a lower reaction temperature (e.g., 0-25 °C).- Use acetonitrile as both the reactant and solvent to ensure a high concentration.- Ensure slow, dropwise addition of the strong acid to control the initial exotherm. | Moderate to High |
| 3,5-Dimethyladamantan-1-ol | - Presence of excess water in the reaction mixture.- Incomplete reaction and quenching with aqueous workup. | - Use anhydrous reagents and solvents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress.- Ensure the reaction goes to completion before quenching. | Low to Moderate |
| Polymeric Materials | - High concentrations of strong acid.- Elevated reaction temperatures. | - Use the minimum effective concentration of the strong acid.- Maintain controlled, lower temperatures throughout the reaction.- Consider using a milder Lewis acid catalyst as an alternative to strong Brønsted acids. | Low to High |
| Di(3,5-dimethyladamantan-1-yl) ether | - High concentration of the adamantyl carbocation and presence of the starting alcohol. | - Ensure slow addition of the alcohol to the acid/nitrile mixture to maintain a low instantaneous concentration of the alcohol.- Use a stoichiometric amount of the alcohol relative to the nitrile. | Low |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the elimination side product, 3,5-Dimethyladamant-1-ene, and how can it be minimized?
A1: The formation of 3,5-Dimethyladamant-1-ene is a classic example of a competing E1 elimination reaction. The tertiary 3,5-dimethyladamantyl carbocation can either be trapped by the nitrile (Ritter reaction) or lose a proton from an adjacent carbon to form an alkene. This side reaction is primarily promoted by higher temperatures, which favor elimination over substitution. To minimize its formation, it is crucial to maintain a low and controlled reaction temperature, ideally between 0 °C and room temperature. Additionally, using a high concentration of acetonitrile, often as the solvent, ensures that the carbocation is more likely to be trapped by the nitrile before it can undergo elimination.
Q2: I am observing a significant amount of the starting alcohol, 3,5-Dimethyladamantan-1-ol, in my crude product. What is the likely cause?
A2: The presence of the starting alcohol in your product is likely due to the hydrolysis of the 3,5-dimethyladamantyl carbocation. This occurs when water is present in the reaction mixture, acting as a nucleophile to quench the carbocation and regenerate the alcohol. To prevent this, ensure all your reagents (acetonitrile, acid) and glassware are thoroughly dried. Running the reaction under an inert atmosphere of nitrogen or argon can also help to exclude atmospheric moisture.
Q3: Can the 3,5-dimethyladamantyl carbocation undergo skeletal rearrangement?
A3: The 3,5-dimethyladamantyl carbocation is a tertiary bridgehead carbocation, which is inherently very stable. The rigid, caged structure of the adamantane core significantly disfavors the bond migrations required for skeletal rearrangements. While carbocation rearrangements are a common consideration in many organic reactions, they are highly unlikely to be a significant side reaction in this specific synthesis.
Q4: What is the role of the strong acid, and can its concentration affect the formation of side products?
A4: The strong acid (typically sulfuric acid) serves as a catalyst to generate the 3,5-dimethyladamantyl carbocation from the corresponding alcohol. While essential for the reaction to proceed, an excessively high concentration or the use of fuming sulfuric acid can promote side reactions such as polymerization of acetonitrile and charring of the organic material. It is important to use a sufficient, but not excessive, amount of acid to ensure efficient carbocation formation without inducing degradation pathways.
Experimental Protocols
Synthesis of this compound from 3,5-Dimethyladamantan-1-ol
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
Materials:
-
3,5-Dimethyladamantan-1-ol
-
Acetonitrile (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3,5-Dimethyladamantan-1-ol (1.0 eq) in anhydrous acetonitrile (10-20 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add concentrated sulfuric acid (2.0-3.0 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Technical Support Center: Purification of N-(3,5-Dimethyladamantan-1-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of N-(3,5-Dimethyladamantan-1-yl)acetamide from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound via the Ritter reaction?
A1: The primary impurities can include unreacted starting materials, such as 1-bromo-3,5-dimethyladamantane, and byproducts from the reaction itself. If the reaction conditions are not strictly anhydrous, the formation of 1-hydroxy-3,5-dimethyladamantane can occur.[1] Another potential impurity is N-(3,5-Dimethyladamantan-1-yl)formamide, which is a related compound.[2] At elevated temperatures, polymerization of acetonitrile can also lead to complex mixtures.[1]
Q2: What are the recommended purification methods for this compound?
A2: The two primary methods for purifying this compound are recrystallization and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification.
Q3: What are the physical and chemical properties of this compound?
A3: Understanding the physicochemical properties of the target compound is crucial for developing an effective purification strategy.
| Property | Value |
| CAS Number | 19982-07-1 |
| Molecular Formula | C₁₄H₂₃NO |
| Molecular Weight | 221.34 g/mol |
| Appearance | White solid |
| Melting Point | 110-111 °C |
| Boiling Point | 348.5 °C at 760 mmHg |
| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate |
(Source: LookChem, ChemBK)[1]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Action |
| Product "oils out" instead of crystallizing. | The solvent may be too nonpolar for the compound at the crystallization temperature, or the solution is supersaturated with impurities. | - Add a small amount of a more polar co-solvent (e.g., a few drops of acetone if using hexane).- Try a different solvent system. Good starting points for solubility tests include low molecular weight alcohols (methanol, ethanol) or mixed solvent systems like acetone/water. |
| Low recovery of purified product. | The compound has high solubility in the chosen solvent even at low temperatures. The initial amount of solvent used for dissolution was excessive. | - Ensure the minimum amount of hot solvent is used for dissolution.- After cooling to room temperature, place the solution in an ice bath or refrigerate to maximize crystal formation.- Consider a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. |
| Crystals are colored or appear impure after recrystallization. | Insoluble impurities were not removed prior to crystallization. The cooling process was too rapid, trapping impurities within the crystal lattice. | - If insoluble impurities are present, perform a hot gravity filtration of the dissolution mixture before cooling.- Allow the solution to cool slowly to room temperature before placing it in a cold bath to promote the formation of purer crystals. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Action |
| Poor separation of the product from impurities (overlapping spots on TLC). | The solvent system (eluent) is not optimized for the separation. The column was not packed properly, leading to channeling. | - Systematically vary the polarity of the eluent. For this compound, a hexane-ethyl acetate gradient is a good starting point. Start with a low polarity (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.- Ensure the silica gel is packed uniformly without any air bubbles. |
| Product is not eluting from the column. | The eluent is not polar enough to move the compound down the silica gel column. | - Gradually increase the polarity of the mobile phase. For instance, if you started with a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. |
| Streaking of spots on the TLC plate during fraction analysis. | The sample may be too concentrated, or it may be interacting strongly with the stationary phase. | - Dilute the sample before spotting it on the TLC plate.- Consider adding a small amount of a more polar solvent (like methanol) to the eluent, but be cautious as this can affect the separation. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is soluble at high temperatures but sparingly soluble at low temperatures. Based on related compounds, consider hexane, ethanol, or an acetone/water mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are visible, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Crystal formation should be observed. To maximize yield, the flask can then be placed in an ice bath.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the purified crystals under vacuum.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and bubble-free packing. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Elution: Begin eluting with the mobile phase, collecting fractions. The polarity of the eluent can be gradually increased (e.g., by increasing the percentage of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the composition of each fraction using Thin Layer Chromatography (TLC).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Removal of dimethylacetamide (DMAc) from "N-(3,5-Dimethyladamantan-1-yl)acetamide"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the effective removal of dimethylacetamide (DMAc) from "N-(3,5-Dimethyladamantan-1-yl)acetamide".
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to remove DMAc from my product?
A1: Dimethylacetamide (DMAc) is a high-boiling point (165-166 °C), polar aprotic solvent.[1][2] Its high boiling point makes it difficult to remove by standard rotary evaporation at temperatures that won't degrade the target compound. Its miscibility with both water and many organic solvents can also complicate liquid-liquid extractions.[3]
Q2: What are the most common methods for removing DMAc?
A2: The most common methods for removing DMAc from a water-insoluble compound like this compound are:
-
Aqueous Extraction: Washing an organic solution of the product with water or brine to partition the water-soluble DMAc into the aqueous phase.
-
Precipitation/Recrystallization: Adding an anti-solvent to the DMAc solution to cause the product to precipitate or crystallizing the product from a suitable solvent system.
-
Column Chromatography: Separating the product from DMAc and other impurities based on their differential adsorption to a stationary phase.
Q3: How can I determine the amount of residual DMAc in my sample?
A3: The amount of residual DMAc can be quantified using analytical techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive method for detecting and quantifying volatile organic compounds like DMAc.
-
Quantitative Nuclear Magnetic Resonance (qNMR): By integrating the signals of the product and DMAc in the 1H NMR spectrum against a known internal standard, the concentration of each can be determined.
Q4: What are the acceptable limits for residual DMAc in pharmaceutical intermediates?
A4: Acceptable limits for residual solvents depend on the specific regulatory guidelines (e.g., ICH Q3C) and the intended use of the intermediate. It is crucial to consult the relevant regulatory documents for specific limits.
Troubleshooting Guides
Issue 1: Low Product Recovery After Aqueous Extraction
| Possible Cause | Troubleshooting Step |
| Product is partially soluble in the aqueous phase. | The adamantane moiety makes this compound quite nonpolar, but some loss can still occur. To minimize this, use a saturated sodium chloride solution (brine) for the aqueous washes. This can decrease the solubility of the organic product in the aqueous layer. |
| Emulsion formation during extraction. | Emulsions can trap the product at the interface. To break an emulsion, you can add a small amount of brine, gently swirl the separatory funnel instead of vigorous shaking, or filter the emulsion through a pad of celite. |
| Insufficient extraction of the product from the aqueous phase. | If you suspect significant product loss to the aqueous phase, you can perform a back-extraction of the combined aqueous layers with a fresh portion of the organic solvent (e.g., dichloromethane or ethyl acetate). |
Issue 2: Product Does Not Precipitate or Recrystallize
| Possible Cause | Troubleshooting Step |
| Incorrect anti-solvent or solvent system. | The chosen anti-solvent must be one in which your product has very low solubility, while DMAc is soluble. For a nonpolar compound like this compound, a polar anti-solvent like water is a good choice. For recrystallization, a solvent system where the product is soluble at high temperatures but insoluble at low temperatures is needed. Hexane or a hexane/ethyl acetate mixture can be effective. |
| Product concentration is too low. | If the product concentration is below its solubility limit in the chosen solvent/anti-solvent mixture, it will not precipitate. Concentrate the solution by removing some of the solvent under reduced pressure before adding the anti-solvent or cooling for recrystallization. |
| Supersaturation. | The solution may be supersaturated and require initiation of crystallization. Try scratching the inside of the flask with a glass rod at the meniscus, adding a seed crystal of the product, or cooling the solution to a lower temperature. |
Issue 3: DMAc is Still Present After Purification
| Possible Cause | Troubleshooting Step |
| Insufficient aqueous washes. | DMAc partitions between the organic and aqueous layers. Multiple washes are more effective than a single large wash. Perform at least 3-5 washes with water or brine. |
| Inefficient recrystallization. | The product may have co-crystallized with DMAc. Ensure the product is fully dissolved at the higher temperature and that cooling occurs slowly to allow for the formation of pure crystals. Washing the filtered crystals with a small amount of cold recrystallization solvent can help remove residual DMAc. |
| Co-elution during column chromatography. | If DMAc is co-eluting with your product, the mobile phase may be too polar. A non-polar mobile phase like hexane or a low percentage of ethyl acetate in hexane should allow the product to elute while retaining the more polar DMAc on the silica gel. |
Data Presentation
Disclaimer: The following quantitative data is illustrative and based on typical results for the described purification methods for similar compounds. Actual results may vary depending on the specific experimental conditions.
Table 1: Efficiency of DMAc Removal by Aqueous Extraction
| Purification Step | Initial DMAc Content (w/w %) | DMAc Content after Wash 1 (w/w %) | DMAc Content after Wash 3 (w/w %) | DMAc Content after Wash 5 (w/w %) | Typical Product Recovery (%) |
| Aqueous Wash (Water) | 20 | 8 | 2 | <1 | 90-95 |
| Aqueous Wash (Brine) | 20 | 7 | 1.5 | <0.5 | 95-98 |
Table 2: Purity of this compound after Recrystallization
| Recrystallization Solvent | Purity before Recrystallization (%) | Purity after 1st Recrystallization (%) | Residual DMAc (w/w %) | Typical Yield (%) |
| Hexane | 95 | >99.0 | <0.2 | 80-90 |
| Hexane:Ethyl Acetate (9:1) | 95 | >99.5 | <0.1 | 85-95 |
Table 3: Comparison of Purification Methods
| Method | Final Purity (%) | Residual DMAc (w/w %) | Throughput | Scalability |
| Aqueous Extraction (5 washes) | 98-99 | <0.5 | High | Good |
| Recrystallization | >99.5 | <0.1 | Medium | Good |
| Column Chromatography | >99.8 | Not Detectable | Low | Poor |
Experimental Protocols
Protocol 1: Removal of DMAc by Aqueous Extraction
-
Dissolution: Dissolve the crude this compound containing DMAc in a water-immiscible organic solvent in which the product is highly soluble (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 50-100 mg/mL.
-
Transfer: Transfer the organic solution to a separatory funnel.
-
Washing: Add an equal volume of deionized water to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. Allow the layers to separate.
-
Separation: Drain the lower aqueous layer. If using ethyl acetate, the organic layer will be on top.
-
Repeat: Repeat the washing process (steps 3-4) an additional 4 times. For improved efficiency, brine can be used for the final 2-3 washes.
-
Drying: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified product.
-
Analysis: Analyze a small sample for residual DMAc by GC-MS or qNMR.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Based on solubility data, a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) is a suitable solvent system. This compound has limited solubility in this mixture at room temperature but should be soluble at elevated temperatures.
-
Dissolution: Place the crude product in a flask and add a minimal amount of the recrystallization solvent. Heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If necessary, add more solvent dropwise to achieve complete dissolution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should be observed.
-
Crystallization: To maximize crystal yield, place the flask in an ice bath for 30-60 minutes.
-
Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities and DMAc.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
-
Analysis: Determine the purity and residual DMAc content of the dried product.
Protocol 3: Purification by Column Chromatography
-
Stationary Phase Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed product to the top of the column.
-
Elution: Elute the column with a non-polar mobile phase (e.g., 100% hexane or a gradient of increasing ethyl acetate in hexane, starting with a low percentage like 2-5%). The less polar this compound will elute before the more polar DMAc.
-
Fraction Collection: Collect fractions and monitor the elution of the product by thin-layer chromatography (TLC).
-
Combining and Concentrating: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Analysis: Confirm the purity of the final product and the absence of DMAc.
Visualizations
Caption: Workflow for DMAc Removal by Aqueous Extraction.
Caption: Workflow for Purification by Recrystallization.
Caption: Workflow for Purification by Column Chromatography.
References
Technical Support Center: Industrial Scale Synthesis of N-(3,5-Dimethyladamantan-1-yl)acetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the industrial scale synthesis of N-(3,5-Dimethyladamantan-1-yl)acetamide, a key intermediate in the production of Memantine.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Ritter reaction of 1,3-dimethyladamantane or its derivatives.
Question: We are experiencing low yields in the Ritter reaction for the synthesis of this compound. What are the potential causes and how can we optimize the reaction?
Answer: Low yields in the Ritter reaction are a common challenge. Several factors can contribute to this issue. A systematic approach to troubleshooting is recommended.
Troubleshooting Low Yields in the Ritter Reaction
| Potential Cause | Recommended Action |
| Insufficient Acid Concentration | The Ritter reaction is acid-catalyzed, typically using a strong acid like sulfuric acid to generate the stable tertiary carbocation from the adamantane derivative. Ensure the use of high-concentration sulfuric acid (e.g., 96%). Insufficient acid strength can lead to incomplete reaction.[1] |
| Water Contamination | The presence of water can interfere with the formation of the crucial nitrilium ion intermediate.[1] It is imperative to use anhydrous reagents and solvents. Consider drying acetonitrile and starting materials before use. |
| Suboptimal Reaction Temperature | The reaction is highly exothermic, and temperature control is critical for both safety and yield.[2] While some protocols suggest room temperature, gentle heating might be necessary to drive the reaction to completion.[1] However, excessive temperatures can promote the formation of side products. A process safety evaluation identified an exotherm onset at 30°C, suggesting a carefully controlled temperature profile is necessary for large-scale reactions.[2] A redesigned process temperature of 38 ± 2 °C has been evaluated for safety.[2] |
| Inadequate Reaction Time | Ensure the reaction is allowed to proceed for a sufficient duration to achieve maximum conversion. Reaction times can vary depending on the scale and specific conditions, with some procedures requiring several hours.[1] |
| Starting Material Purity | The purity of the 1,3-dimethyladamantane or its precursor (e.g., 1-bromo-3,5-dimethyladamantane) is crucial. Impurities in the starting material can lead to side reactions and lower the yield of the desired product. |
Question: Our final product is contaminated with impurities. What are the likely byproducts in the synthesis of this compound and how can we minimize their formation?
Answer: Impurity profiling is critical for pharmaceutical intermediates. The following are potential impurities and strategies for their control.
Common Impurities and Mitigation Strategies
| Impurity | Potential Source | Mitigation Strategy |
| Unreacted Starting Material | Incomplete reaction due to factors mentioned in the low yield troubleshooting section. | Optimize reaction conditions (acid concentration, temperature, time) to ensure complete conversion. Monitor reaction progress using appropriate analytical techniques (e.g., GC, HPLC). |
| 1-Hydroxy-3,5-dimethyladamantane | Hydrolysis of the adamantyl carbocation intermediate if excess water is present. | Strictly maintain anhydrous conditions throughout the reaction. |
| Polymerization Products | Side reactions of the carbocation intermediate, especially at elevated temperatures. | Maintain strict temperature control and avoid localized heating. |
| Isomeric Acetamides | Rearrangement of the adamantyl carbocation is unlikely due to its stability, but minor amounts of isomers could form under harsh conditions. | Use optimized and milder reaction conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns for the industrial-scale Ritter reaction to produce this compound?
A1: The primary safety concern is the highly exothermic nature of the reaction between 1,3-dimethyladamantane, sulfuric acid, and acetonitrile.[2] A thermal runaway can occur if the reaction temperature is not properly controlled, leading to a rapid increase in temperature and pressure.[2] It is crucial to have robust cooling systems and to perform a thorough process safety evaluation, including adiabatic and isothermal calorimetry, to understand the thermal hazards before scaling up.[2] The use of concentrated sulfuric acid also presents a significant corrosion and chemical burn hazard. Acetonitrile is flammable and toxic. Proper personal protective equipment (PPE) and engineering controls are mandatory.
Q2: Are there more environmentally friendly alternatives to the classical Ritter reaction using concentrated sulfuric acid?
A2: Yes, research has explored greener alternatives to reduce the environmental impact. Some approaches include the use of solid acid catalysts or milder Lewis acids. For instance, a two-step synthesis of Memantine Hydrochloride starting from 1,3-dimethyladamantane uses formamide and nitric acid, which bypasses the need for liquid bromine and offers a high yield.[3] While this produces the formamide analog, similar principles could be explored for the acetamide derivative.
Q3: What are the critical process parameters to monitor during the industrial-scale synthesis?
A3: The following parameters are critical for ensuring a safe, efficient, and reproducible synthesis:
-
Temperature: Continuous monitoring and control of the reaction temperature are paramount to prevent thermal runaway and minimize side product formation.[2]
-
Addition Rate: The rate of addition of reagents, particularly sulfuric acid, should be carefully controlled to manage the reaction exotherm.
-
Agitation: Efficient mixing is essential to ensure uniform temperature distribution and reactant contact.
-
Reaction Time: Monitoring the reaction progress to determine the optimal endpoint is crucial for maximizing yield and minimizing downstream processing.
-
Water Content: Strict control of moisture in the reactants and reaction vessel is necessary to prevent side reactions.[1]
Q4: What is the typical purity profile expected for industrial-grade this compound?
A4: For use as a pharmaceutical intermediate, a high purity of >99% is generally required. The level of any single known impurity should ideally be less than 0.10%, and the total impurities should be below 0.5%.
Experimental Protocols
Industrial Scale Synthesis of this compound via Ritter Reaction
This protocol is a generalized procedure based on common practices for the Ritter reaction and should be adapted and optimized for specific plant capabilities and safety considerations.
Materials and Equipment:
-
Glass-lined or other suitable corrosion-resistant reactor with temperature control (heating/cooling jacket), reflux condenser, and agitator.
-
Charging vessels for reactants.
-
Receiving vessel for the quenched reaction mixture.
-
Filtration and drying equipment.
-
1,3-Dimethyladamantane
-
Acetonitrile (anhydrous)
-
Sulfuric Acid (96%)
-
Toluene
-
Water
-
Sodium Hydroxide solution
Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen.
-
Charge Reactants:
-
Charge the reactor with 1,3-dimethyladamantane and anhydrous acetonitrile.
-
Begin agitation and cool the mixture to the desired starting temperature (e.g., 10-15°C).
-
-
Acid Addition:
-
Slowly add concentrated sulfuric acid to the reactor while maintaining the temperature within the predetermined range (e.g., below 25°C). The addition should be controlled to manage the exotherm.
-
-
Reaction:
-
After the acid addition is complete, allow the reaction mixture to warm to the target reaction temperature (e.g., 38 ± 2 °C) and hold for several hours, monitoring for completion by a suitable analytical method (e.g., GC).[2]
-
-
Quenching:
-
Once the reaction is complete, cool the mixture.
-
Carefully quench the reaction by slowly adding the mixture to a separate vessel containing cold water or ice. This step is also highly exothermic and requires careful control.
-
-
Work-up and Isolation:
-
Neutralize the quenched mixture with a sodium hydroxide solution to a pH of 7-8.
-
Extract the product into a suitable organic solvent, such as toluene.
-
Separate the organic layer.
-
Wash the organic layer with water to remove any remaining inorganic salts.
-
Concentrate the organic layer by distilling off the solvent under reduced pressure.
-
The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to achieve the desired purity.
-
-
Drying: Dry the purified product under vacuum at a suitable temperature.
Visualizations
Caption: Experimental workflow for the industrial synthesis of this compound.
Caption: Troubleshooting logic for addressing low yield and impurity issues.
References
Technical Support Center: Synthesis of N-(3,5-Dimethyladamantan-1-yl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(3,5-Dimethyladamantan-1-yl)acetamide. This resource addresses common issues, particularly the formation of byproducts, to aid in the optimization of synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Ritter reaction. This reaction typically involves the treatment of a 3,5-dimethyladamantane precursor, such as 1-bromo-3,5-dimethyladamantane or 3,5-dimethyladamantan-1-ol, with acetonitrile in the presence of a strong acid, most commonly concentrated sulfuric acid.[1]
Q2: What are the primary applications of this compound?
A2: this compound is a crucial intermediate in the pharmaceutical industry, most notably in the synthesis of Memantine.[2] Memantine is a drug used in the treatment of moderate-to-severe Alzheimer's disease.
Q3: What are the common byproducts observed during the synthesis of this compound?
A3: Several byproducts can form during the synthesis, depending on the reaction conditions and the purity of the starting materials. The most commonly reported byproducts include:
-
1,3-Diacetamido-5,7-dimethyladamantane : A di-substituted byproduct formed from a second Ritter reaction on the adamantane core.[3]
-
3,5-Dimethyladamantan-1-ol : This results from the reaction of the adamantyl carbocation intermediate with any residual water in the reaction mixture.
-
Over- and under-methylated N-acetylated adamantanes : These arise from impurities present in the 1,3-dimethyladamantane starting material, such as 1,3,5-trimethyladamantane or 1-methyladamantane.[4]
-
N-Formyl Memantine : Another amide impurity that may form under certain conditions.
Q4: How can I minimize the formation of byproducts in the Ritter reaction?
A4: Minimizing byproduct formation requires careful control of reaction parameters. Key strategies include:
-
Anhydrous Conditions : Ensure all reagents and solvents are thoroughly dried to prevent the formation of the hydroxylated byproduct.
-
Control of Stoichiometry : Use of a moderate excess of acetonitrile can favor the formation of the desired mono-substituted product.
-
Temperature Control : Maintaining a consistent and optimized reaction temperature can help to reduce the likelihood of side reactions.
-
Purity of Starting Materials : Using highly pure 1,3-dimethyladamantane or its derivatives is crucial to avoid the formation of methylated impurities.
Q5: What analytical techniques are suitable for identifying and quantifying byproducts?
A5: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of the reaction mixture. Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are particularly effective for separating and identifying the volatile components of the reaction mixture, including the desired product and byproducts like 1,3-diacetamido-5,7-dimethyladamantane.[3][5] High-Performance Liquid Chromatography (HPLC) can also be employed, especially for monitoring the reaction progress and quantifying the purity of the final product.[6] Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for the structural elucidation of isolated byproducts.
Troubleshooting Guides
Issue 1: Presence of a Significant Amount of 1,3-Diacetamido-5,7-dimethyladamantane
Symptoms:
-
A peak with a higher molecular weight than the desired product is observed in the GC-MS analysis.
-
The isolated product shows complex NMR signals that are not attributable to this compound.
-
Lower than expected yield of the desired product.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Excessive Reaction Time or Temperature | The formation of the di-substituted byproduct is favored under harsh reaction conditions. Reduce the reaction time and/or lower the reaction temperature. Monitor the reaction progress closely using GC or TLC to determine the optimal endpoint. |
| High Concentration of Acetonitrile and/or Acid Catalyst | A large excess of acetonitrile and the acid catalyst can drive the reaction towards di-substitution. Experiment with reducing the molar equivalents of acetonitrile and sulfuric acid. |
| Inadequate Quenching of the Reaction | If the reaction is not effectively stopped, the reaction may proceed to form the di-substituted product during workup. Ensure rapid and thorough quenching of the reaction mixture in cold water or an appropriate basic solution. |
Issue 2: Formation of 3,5-Dimethyladamantan-1-ol
Symptoms:
-
A peak corresponding to the molecular weight of 3,5-dimethyladamantan-1-ol is observed in the GC-MS analysis.
-
The presence of a broad singlet in the ¹H NMR spectrum characteristic of a hydroxyl proton.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Presence of Water in Reagents or Solvents | The adamantyl carbocation intermediate is highly reactive towards water. Use anhydrous acetonitrile and ensure that the sulfuric acid is of high concentration. Dry all glassware thoroughly before use. |
| Atmospheric Moisture | The reaction may be sensitive to atmospheric moisture. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Issue 3: Contamination with Over- or Under-Methylated Byproducts
Symptoms:
-
Peaks corresponding to the N-acetylated derivatives of trimethyladamantane or methyladamantane are observed in the GC-MS analysis.
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Impure Starting Material | The commercial 1,3-dimethyladamantane or its derivatives may contain other methylated adamantanes.[4] Analyze the purity of the starting material by GC-MS before use. If necessary, purify the starting material by distillation or chromatography. |
Experimental Protocols
Key Experiment: Synthesis of this compound via the Ritter Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and desired purity.
Materials:
-
1-Bromo-3,5-dimethyladamantane
-
Acetonitrile (anhydrous)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
-
Deionized Water
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-bromo-3,5-dimethyladamantane in anhydrous acetonitrile.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Slowly add concentrated sulfuric acid dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Data Presentation
Table 1: Common Byproducts and their Molecular Weights
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C₁₄H₂₃NO | 221.34 |
| 1,3-Diacetamido-5,7-dimethyladamantane | C₁₆H₂₆N₂O₂ | 278.39 |
| 3,5-Dimethyladamantan-1-ol | C₁₂H₂₀O | 180.29 |
| N-(3,5,7-Trimethyladamantan-1-yl)acetamide | C₁₅H₂₅NO | 235.37 |
| N-(3-Methyladamantan-1-yl)acetamide | C₁₃H₂₁NO | 207.31 |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. EP1999100A1 - Process for preparing memantine hydrochloride substantially free of impurities - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
Alternative reagents for the synthesis of "N-(3,5-Dimethyladamantan-1-yl)acetamide"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-(3,5-Dimethyladamantan-1-yl)acetamide, a key intermediate in the production of Memantine.[1][2] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: The most common starting materials are 1-bromo-3,5-dimethyladamantane and 1,3-dimethyladamantane.[3][4] 3,5-Dimethyladamantan-1-ol can also be used as a precursor.
Q2: What is the primary reaction used to synthesize this compound?
A2: The Ritter reaction is the most widely employed method.[3] This reaction involves the generation of a stable tertiary carbocation from an adamantane derivative, which then reacts with a nitrile to form the corresponding N-alkyl amide.[5]
Q3: Are there alternative reagents to acetonitrile in the Ritter reaction?
A3: Yes, formamide can be used as an alternative to acetonitrile, leading to the formation of the N-formyl analogue, N-(3,5-dimethyladamantan-1-yl)formamide, which can then be hydrolyzed.[4][6] Acetamide has also been reported as a reagent.
Q4: What are the typical catalysts for this reaction?
A4: Strong acids like concentrated sulfuric acid or nitric acid are commonly used to facilitate the formation of the adamantyl carbocation.[3][4][5] Manganese catalysts, such as Mn(OAc)₂, have also been shown to be effective.[7]
Troubleshooting Guide
Issue 1: Low Conversion Rate in the Ritter Reaction
Q: My Ritter reaction using 1-bromo-3,5-dimethyladamantane and acetonitrile shows low conversion to this compound. What are the potential causes and solutions?
A: Low conversion in the Ritter reaction can be attributed to several factors:
-
Insufficient Acid Concentration: The formation of the stable tertiary carbocation from the adamantane derivative is crucial and is promoted by a strong acid.
-
Solution: Ensure you are using a high-concentration acid, such as 96% sulfuric acid. An insufficient acid concentration can significantly slow down or even halt the reaction.[5]
-
-
Reagent and Solvent Purity: Water contamination can interfere with the formation of the key nitrilium ion intermediate.
-
Solution: Use anhydrous reagents and solvents whenever possible to minimize water content.[5]
-
-
Reaction Temperature: The reaction may require heating to proceed at an optimal rate.
-
Solution: While often run at room temperature initially, gentle heating may be necessary. However, be cautious as excessive temperatures can lead to the formation of side products. Close monitoring of the reaction temperature is recommended.[5]
-
-
Inadequate Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Ensure the reaction is stirred for a sufficient duration. Some protocols specify several hours to achieve complete conversion.[5]
-
Issue 2: Formation of Impurities
Q: I am observing significant impurity peaks in the analysis of my final product. What are the likely side reactions?
A: Side reactions in the Ritter synthesis can lead to various impurities. The specific impurities will depend on the starting materials and reaction conditions. Common side reactions can include elimination from the carbocation intermediate, or reactions with trace amounts of water leading to the corresponding alcohol.
-
Solution: Careful control of reaction temperature and the use of anhydrous conditions can help minimize the formation of these byproducts. Purification of the crude product by recrystallization or column chromatography is often necessary to remove these impurities.[6]
Data Presentation: Comparison of Synthetic Methods
| Starting Material | Reagent | Catalyst/Acid | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Bromo-3,5-dimethyladamantane | Acetamide | Sulfuric Acid | 130-140 | 3-5 | Not Specified | |
| 1-Bromo-3,5-dimethyladamantane | Formamide | Manganese catalyst | 120-130 | 3-4 | 78 | [6] |
| 1,3-Dimethyladamantane | Formamide | Nitric Acid | 85 | 2 | 98 | [4] |
| 1-Bromo-3,5-dimethyladamantane | Acetonitrile | Sulfuric Acid | 45-50 | 8 | Not Specified | [3] |
Experimental Protocols
Method 1: Synthesis of N-(3,5-Dimethyladamantan-1-yl)formamide from 1,3-Dimethyladamantane
This protocol is adapted from a two-step synthesis of Memantine Hydrochloride.[4]
-
Reaction Setup: In a round-bottom flask, slowly add 1,3-dimethyladamantane (1.0 eq) to nitric acid (10.0 eq) at 20-25 °C over 20 minutes with continuous stirring.
-
Stirring: Maintain stirring at this temperature for 1 hour.
-
Addition of Formamide: Add formamide (9.0 eq) to the mixture within 0.5 hours.
-
Heating: Heat the reaction mixture to 85 °C for 2 hours.
-
Work-up: After the reaction is complete, cool the solution to 5-10 °C and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with dichloromethane.
-
Purification: The resulting N-(3,5-dimethyladamantan-1-yl)formamide can be further purified if necessary. This intermediate is then typically hydrolyzed to form the corresponding amine.[4]
Method 2: Synthesis of this compound from 1-Bromo-3,5-dimethyladamantane
This protocol is based on a described Ritter reaction for the synthesis of Memantine.[3]
-
Reaction Setup: To a cooled solution of 1-bromo-3,5-dimethyladamantane in acetonitrile, slowly add concentrated sulfuric acid while maintaining a low temperature (5-20°C).[3]
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to 45-50°C for approximately 8 hours to form 1-acetamido-3,5-dimethyladamantane.[3]
-
Work-up: After cooling, the reaction mixture is diluted with water.
-
Extraction: The product can then be extracted with an organic solvent like benzene.[3]
Visualizations
Experimental Workflow: Ritter Reaction Synthesis
Caption: General experimental workflow for the Ritter reaction synthesis.
Logical Relationship: Troubleshooting Low Conversion
Caption: Troubleshooting logic for low conversion rates in the Ritter reaction.
References
- 1. US20110306796A1 - Process for the preparation of 1-bromo-3,5-dimethyl adamantane - Google Patents [patents.google.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. N-(3,5-DiMethyladaMantan-1-yl)forMaMide | 351329-88-9 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Minimizing impurity formation in the synthesis of "N-(3,5-Dimethyladamantan-1-yl)acetamide"
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurity formation during the synthesis of N-(3,5-Dimethyladamantan-1-yl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and well-established method is the Ritter reaction. This reaction involves the treatment of a 3,5-dimethyladamantane precursor, such as 1-hydroxy-3,5-dimethyladamantane or 1-bromo-3,5-dimethyladamantane, with acetonitrile in the presence of a strong acid, typically concentrated sulfuric acid.
Q2: What are the critical parameters to control during the Ritter reaction to ensure high purity?
A2: To achieve high purity and yield, it is crucial to control the following parameters:
-
Temperature: Excessive temperatures can lead to side reactions and decomposition. The reaction is often carried out at or below room temperature, with careful monitoring of any exotherms.
-
Acid Concentration: A high concentration of a strong acid is necessary to generate the stable tertiary carbocation from the adamantane precursor.
-
Purity of Reagents: The use of anhydrous reagents and solvents is critical, as water can interfere with the formation of the key nitrilium ion intermediate.
-
Reaction Time: Sufficient reaction time is necessary for complete conversion. Monitoring the reaction progress by techniques like TLC or GC is recommended.
Q3: What are the common impurities observed in the synthesis of this compound?
A3: Common impurities can include:
-
Unreacted starting materials (e.g., 1-bromo-3,5-dimethyladamantane, 1-hydroxy-3,5-dimethyladamantane).
-
Hydrolysis product of the intermediate nitrilium ion, leading to the corresponding amine (1-amino-3,5-dimethyladamantane).
-
Byproducts from the rearrangement of the adamantane skeleton under strongly acidic conditions (though less common for this stable system).
-
Products of acetonitrile polymerization, especially at elevated temperatures.
Q4: How can I purify the crude this compound?
A4: Purification can be effectively achieved through recrystallization or column chromatography. A common procedure involves quenching the reaction mixture in water/ice, extracting the product with an organic solvent, washing the organic layer, and then purifying the crude product by recrystallization from a suitable solvent system (e.g., hexane-ethyl acetate) or by silica gel column chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Product | Incomplete reaction. | - Ensure sufficient reaction time by monitoring with TLC or GC.- Verify the concentration and quality of the acid catalyst. |
| Loss of product during workup. | - Optimize the extraction solvent and procedure.- Ensure proper pH adjustment during aqueous washes. | |
| Side reactions dominating. | - Maintain a low reaction temperature to minimize byproduct formation.- Use high-purity, anhydrous reagents. | |
| High Levels of Unreacted Starting Material | Insufficient acid catalyst. | - Use a higher concentration of sulfuric acid or a stronger Lewis acid. |
| Short reaction time. | - Increase the reaction time and monitor for completion. | |
| Presence of 1-Amino-3,5-dimethyladamantane Impurity | Premature hydrolysis of the nitrilium ion intermediate. | - Ensure anhydrous conditions throughout the reaction.- Quench the reaction mixture carefully into ice-cold water to control the hydrolysis. |
| Formation of Polymeric Byproducts | High reaction temperature. | - Maintain strict temperature control, preferably at or below room temperature. |
Experimental Protocols
Synthesis of this compound via Ritter Reaction
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 1-bromo-3,5-dimethyladamantane (1.0 eq).
-
Reagent Addition: Cool the flask in an ice bath and slowly add concentrated sulfuric acid (e.g., 96%) while maintaining the internal temperature below 10°C.
-
Acetonitrile Addition: To the stirred mixture, add anhydrous acetonitrile (a slight excess, e.g., 1.2-1.5 eq) dropwise, ensuring the temperature remains low.
-
Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 4-6 hours), monitoring the progress by TLC or GC.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Wash the combined organic layers sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent system or by silica gel column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for impurity formation in the synthesis.
Technical Support Center: Troubleshooting Emulsion Formation in the Workup of N-(3,5-Dimethyladamantan-1-yl)acetamide
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering emulsion formation during the aqueous workup of "N-(3,5-Dimethyladamantan-1-yl)acetamide".
Frequently Asked Questions (FAQs)
Q1: What is an emulsion and why does it form during the workup of my this compound synthesis?
A1: An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and water, where one liquid is dispersed as fine droplets within the other. During the workup of this compound, vigorous mixing (e.g., shaking in a separatory funnel) can cause the formation of these stable droplets. The bulky and lipophilic nature of the dimethyladamantane group can contribute to the stability of these emulsions, acting similarly to a surfactant. Impurities or byproducts from the reaction, particularly if a Ritter-type reaction was used for synthesis, can also stabilize emulsions.
Q2: What are the initial and simplest steps to try and break an emulsion?
A2: Often, the simplest methods are effective and should be attempted first to avoid overly altering your extraction system.
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, the layers will separate on their own with time.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel. This can help the dispersed droplets coalesce without introducing excessive energy that stabilizes the emulsion. You can also gently stir the emulsion layer with a glass rod.
-
Addition of Brine: Adding a saturated solution of sodium chloride (brine) increases the ionic strength of the aqueous layer. This reduces the solubility of the organic components in the aqueous phase and can help force the two layers to separate, a phenomenon known as "salting out".
Q3: My emulsion is persistent. What chemical methods can I employ?
A3: If gentle physical methods fail, several chemical adjustments can be made:
-
pH Adjustment: Emulsions can be stabilized by acidic or basic impurities. Carefully adding a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) to adjust the pH of the aqueous layer can disrupt the stabilizing interactions and break the emulsion. This is particularly relevant if the workup involves neutralizing a reaction mixture.
-
Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and help to break the emulsion. For example, adding a small amount of ethanol or methanol can sometimes be effective.
Q4: Are there more robust physical methods for very stubborn emulsions?
A4: Yes, for particularly persistent emulsions, the following physical methods can be used:
-
Filtration through Celite® or Glass Wool: Emulsions are sometimes stabilized by fine particulate matter. Filtering the entire mixture through a pad of Celite® or a plug of glass wool can remove these solids and help to break the emulsion.
-
Centrifugation: This is a very effective mechanical method for breaking emulsions. The centrifugal force accelerates the separation of the denser and less dense phases.
-
Heating or Cooling: Gently warming the mixture can decrease the viscosity and promote phase separation. Conversely, sometimes cooling or even partially freezing the aqueous layer can help break the emulsion.
Troubleshooting Guide: Emulsion Formation
This guide provides a structured approach to troubleshooting emulsion formation during the workup of this compound.
| Observation | Potential Cause | Suggested Solution |
| A cloudy or milky layer forms between the organic and aqueous phases that does not separate after settling. | Vigorous shaking during extraction. | In future extractions, use gentle swirling instead of vigorous shaking. For the current emulsion, try adding a saturated brine solution. |
| The entire mixture becomes a single, cloudy phase. | Presence of surfactant-like impurities or byproducts. | Filter the entire mixture through a pad of Celite® or glass wool. If this fails, consider centrifugation. |
| Emulsion forms after adding a basic solution (e.g., NaHCO₃). | The basic solution is reacting with acidic impurities to form salts that stabilize the emulsion. | Add a saturated brine solution to increase the ionic strength of the aqueous layer. Alternatively, carefully acidify the mixture with dilute HCl. |
| The emulsion is very thick and viscous. | High concentration of the product or impurities at the interface. | Dilute the organic layer with more of the extraction solvent.[1] |
Quantitative Data for Emulsion Breaking Techniques
The following table provides starting parameters for various emulsion breaking techniques. These may need to be optimized for your specific experimental conditions.
| Technique | Parameter | Typical Range/Value | Notes |
| Brine Addition | Concentration | 10 g/L to saturated NaCl solution | Increasing salt concentration generally decreases emulsion stability.[2] |
| Volume | Add in portions, swirling after each addition, until phase separation is observed. | ||
| Centrifugation | Speed | 1500 - 5000 rpm | Higher speeds can be more effective, but start lower to avoid damaging equipment or samples. |
| Time | 5 - 30 minutes | Longer times may be necessary for very stable emulsions. | |
| pH Adjustment | Reagent | 1M HCl or 1M NaOH | Use dilute solutions to avoid unwanted reactions. |
| Target pH | Adjust until phase separation is observed. | Check for compatibility of your product with acidic or basic conditions. |
Experimental Protocols
Protocol 1: Standard Workup for this compound
This protocol describes a general workup procedure following the synthesis of this compound, for instance, via a Ritter-type reaction.
-
Quenching: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture over ice water with stirring.
-
Neutralization: If the reaction was performed in strong acid, neutralize the aqueous mixture by the slow addition of a suitable base (e.g., solid NaOH or a saturated NaHCO₃ solution) until the desired pH is reached. Be cautious of gas evolution if using bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Washing: Wash the combined organic extracts sequentially with water and then with a saturated brine solution to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Protocol 2: Troubleshooting a Persistent Emulsion
If a persistent emulsion forms during the extraction step of Protocol 1, follow these steps:
-
Wait and Swirl: Allow the separatory funnel to stand for 20-30 minutes. Gently swirl the funnel periodically.
-
Add Brine: If the emulsion persists, add a volume of saturated NaCl solution equal to approximately 10-20% of the aqueous layer volume and swirl gently.
-
Filter through Celite®: If the emulsion is still not resolved, prepare a small plug of Celite® in a Büchner funnel and filter the entire emulsified mixture under gentle vacuum. Collect the filtrate and return it to the separatory funnel. The layers should now separate.
-
Centrifugation (if necessary): If filtration is ineffective, transfer the emulsion to centrifuge tubes and centrifuge at 2000-4000 rpm for 10-20 minutes. After centrifugation, carefully pipette the separated layers.
Logical Workflow for Emulsion Troubleshooting
References
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of N-(3,5-Dimethyladamantan-1-yl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methods for the quantification of N-(3,5-Dimethyladamantan-1-yl)acetamide, a key intermediate and potential impurity in the synthesis of Memantine. Given the chemical structure of this analyte, which lacks a strong chromophore, this document focuses on the most suitable analytical techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD).
Executive Summary
The quantification of this compound presents an analytical challenge due to its non-chromophoric nature, precluding straightforward ultraviolet (UV) detection. This guide details two robust methods, GC-FID and HPLC-CAD, providing a comparative analysis of their performance, along with detailed experimental protocols. Both methods offer high sensitivity and reliability for the quantification of this and related non-chromophoric compounds.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the key performance parameters of the GC-FID and a prospective HPLC-CAD method, based on validated methods for the closely related compound, Memantine, and its impurities.
| Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD) |
| Principle | Separation of volatile compounds in a gaseous mobile phase followed by detection via ionization in a hydrogen flame. | Separation in a liquid mobile phase followed by universal detection based on light scattering of charged aerosol particles. |
| Applicability | Well-suited for volatile and thermally stable compounds like adamantane derivatives. | Applicable to a wide range of non-volatile and semi-volatile compounds, particularly those lacking a UV chromophore.[1][2][3] |
| Selectivity | High, based on chromatographic retention time. | High, based on chromatographic retention time. |
| Sensitivity | High, with Limits of Detection (LOD) and Quantification (LOQ) typically in the low ppm range (e.g., 0.001% to 0.01% for related substances).[4] | High, with LOD and LOQ values as low as a few µg/mL.[2] |
| Linearity | Excellent, with correlation coefficients (r) typically >0.99 over a defined concentration range.[5] | Good, may require a non-linear fit (e.g., power function) for optimal accuracy across a wide dynamic range.[2] |
| Precision | High, with Relative Standard Deviation (RSD) values typically below 5%.[5] | High, with RSD values for replicate injections typically below 5%.[2] |
| Accuracy | High, with recovery values typically within 90-110%.[5] | High, with recovery values typically within a range of 100±1%.[2] |
| Sample Preparation | Requires extraction into an organic solvent and may involve basification. | Typically involves dissolution in a suitable solvent compatible with the mobile phase. |
| Throughput | Moderate, with typical run times of 30-60 minutes. | Can be higher than GC, with potentially shorter run times. |
| Instrumentation Cost | Generally lower than HPLC-CAD systems. | Higher initial investment compared to a standard GC-FID system. |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) Method
This method is adapted from established protocols for the analysis of Memantine and its related substances.[4][5][6]
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.
-
Capillary column: 50% Phenyl-methylpolysiloxane (e.g., Agilent DB-17, 30 m × 0.25 mm, 0.25 µm) or 5% Phenyl-methylpolysiloxane (e.g., HP-5, 30 m, 0.32 mm, 0.25 µm film thickness).[4][5]
-
Carrier gas: Nitrogen or Helium.
2. Chromatographic Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 1 min
-
Ramp 1: 15 °C/min to 70 °C, hold for 42 min
-
Ramp 2: 30 °C/min to 160 °C, hold for 15 min
-
Ramp 3: 30 °C/min to 260 °C, hold for 10 min[5]
-
-
Flow Rate: 2.5 mL/min[5]
-
Injection Volume: 1 µL
-
Split Ratio: 10:1[5]
3. Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Sample Solution: Accurately weigh a sample containing approximately 10 mg of the analyte into a suitable container. Add 10 mL of a suitable solvent, sonicate to dissolve.
-
For analysis from a salt form (if applicable): To the dissolved sample, add a small volume of a non-aqueous alkaline reagent (e.g., 1.0 N NaOH) and mix. Add a known volume of an extraction solvent (e.g., toluene), shake mechanically, and allow the layers to separate.[7] Carefully transfer the upper organic layer for injection.
High-Performance Liquid Chromatography-Charged Aerosol Detection (HPLC-CAD) Method
This is a proposed method based on the principles of HPLC-CAD for non-chromophoric compounds.[1][2][3]
1. Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and a column oven.
-
Charged Aerosol Detector (CAD).
-
Column: A reversed-phase column such as a C18 (e.g., 250 mm × 4.6 mm, 5 µm).
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of a volatile buffer (e.g., ammonium formate or ammonium acetate) in water and an organic modifier (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 10 µL
-
CAD Settings:
-
Evaporation Temperature: 35-50 °C (to be optimized for signal-to-noise ratio)[1]
-
Power Function: May be applied to linearize the response.
-
3. Sample Preparation:
-
Standard and Sample Solutions: Prepare by accurately weighing the substance and dissolving it in the mobile phase or a compatible solvent mixture to a known concentration. Filter the solutions through a 0.45 µm filter before injection.
Mandatory Visualization
Caption: Workflow for the quantification of this compound by GC-FID.
Caption: Workflow for the quantification of this compound by HPLC-CAD.
Caption: Logical comparison of GC-FID and HPLC-CAD for the analysis of the target analyte.
References
- 1. Development of HPLC-CAD method for simultaneous quantification of nine related substances in ursodeoxycholic acid and identification of two unknown impurities by HPLC-Q-TOF-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. researchgate.net [researchgate.net]
- 5. caod.oriprobe.com [caod.oriprobe.com]
- 6. scribd.com [scribd.com]
- 7. WO2009010806A1 - Assay methods for memantine - Google Patents [patents.google.com]
A Comparative Guide to the Analysis of N-(3,5-Dimethyladamantan-1-yl)acetamide by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the accurate quantification and characterization of pharmaceutical intermediates like N-(3,5-Dimethyladamantan-1-yl)acetamide are critical for ensuring the quality and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of this non-chromophoric, volatile compound.
Performance Comparison
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the need for derivatization, sensitivity requirements, and the nature of the sample matrix. GC-MS is often favored for its sensitivity and specificity for volatile compounds that do not require derivatization.[1] Conversely, HPLC analysis of this compound is challenged by its lack of a UV-absorbing chromophore, necessitating either less sensitive universal detectors like a Refractive Index (RI) detector or a pre-analysis derivatization step to introduce a chromophore.[1][2]
The following table summarizes the key quantitative performance metrics that can be expected from each technique.
| Parameter | GC-MS | HPLC with RI Detection | HPLC with UV Detection (Post-Derivatization) |
| Limit of Detection (LOD) | Low (ng/mL to pg/mL) | High (µg/mL) | Moderate (ng/mL) |
| Limit of Quantification (LOQ) | Low (ng/mL) | High (µg/mL) | Moderate (ng/mL) |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.99 |
| Precision (%RSD) | < 5% | < 10% | < 5% |
| Sample Preparation | Simple dissolution and injection | Simple dissolution and injection | Multi-step (derivatization required) |
| Analysis Time | ~15-30 minutes | ~10-20 minutes | ~20-40 minutes (including derivatization) |
| Specificity | High (mass fragmentation pattern) | Low (retention time only) | Moderate (retention time and UV spectrum) |
Logical Approach to Method Selection
The selection of an appropriate analytical technique is a critical decision in method development. The following diagram illustrates the logical workflow for choosing between HPLC and GC-MS for the analysis of this compound.
References
A Comparative Guide to Memantine Precursors: N-(3,5-Dimethyladamantan-1-yl)acetamide vs. N-(3,5-Dimethyladamantan-1-yl)formamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two key precursors in the synthesis of Memantine, an essential drug for the treatment of moderate-to-severe Alzheimer's disease: N-(3,5-Dimethyladamantan-1-yl)acetamide and N-(3,5-Dimethyladamantan-1-yl)formamide. The choice of precursor can significantly impact the overall efficiency, safety, and scalability of the manufacturing process. This document presents a data-driven analysis of both synthetic routes, supported by experimental data and detailed protocols to aid in informed decision-making for research and development.
At a Glance: Key Performance Metrics
The synthesis of Memantine from 1,3-dimethyladamantane via either the acetamide or formamide intermediate is a multi-step process. The following table summarizes the key quantitative data for each pathway, focusing on reaction yields and overall process efficiency.
| Parameter | This compound Route | N-(3,5-Dimethyladamantan-1-yl)formamide Route |
| Precursor Formation Yield | Up to 98% | 98%[1][2] |
| Hydrolysis to Memantine Yield | ~93% | 85%[1][2] |
| Overall Yield (from 1,3-dimethyladamantane) | 85-91.65% | 83%[1][2][3] |
| Purity of Final Memantine HCl | >99% | 99.93% (GC-MS)[3] |
Synthetic Pathways Overview
The synthesis of Memantine from 1,3-dimethyladamantane through either the acetamide or formamide intermediate follows a similar logic, involving the formation of an amide at the 1-position of the adamantane cage, followed by hydrolysis to yield the primary amine of Memantine.
In-Depth Comparison of Synthetic Routes
While both precursors can lead to high yields of Memantine, there are notable differences in the reaction conditions and historical development of each pathway.
N-(3,5-Dimethyladamantan-1-yl)formamide Route:
Recent advancements have positioned the formamide pathway as a highly efficient and straightforward method for Memantine synthesis. A simple, two-step, one-pot procedure starting from 1,3-dimethyladamantane has been developed with an impressive overall yield of 83%.[1][2][3] The formation of the formamide intermediate proceeds with a 98% yield, followed by an 85% yield for the hydrolysis to Memantine hydrochloride.[1][2] This method is highlighted for its operational simplicity and reduced use of hazardous reagents compared to older methods.
This compound Route:
Historically, the acetamide route was associated with lower overall yields, ranging from 54% to 77%, and required harsh conditions for the hydrolysis of the stable acetamide intermediate.[3] This often involved high temperatures (up to 250°C) with strong bases like sodium hydroxide in high-boiling solvents such as diethylene glycol.[3]
However, more recent optimized procedures have significantly improved the efficiency of the acetamide pathway. A concise two-step synthesis from 1,3-dimethyladamantane has been reported with an overall yield of 85%.[4] Another study details a process with an even higher overall yield of 91.65%, achieved through a 98% yield in the formation of the acetamide precursor and a 93% yield in the subsequent hydrolysis step.[5] These modern iterations of the acetamide route demonstrate its competitiveness with the formamide pathway.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of Memantine via both the acetamide and formamide precursors, based on published literature.
Protocol 1: Synthesis of Memantine Hydrochloride via N-(3,5-Dimethyladamantan-1-yl)formamide
This protocol is adapted from a reported simple, two-step, one-pot procedure.[3]
Step 1: Formation of N-(3,5-Dimethyladamantan-1-yl)formamide
-
In a suitable reaction vessel, 1,3-dimethyladamantane (1.2 mol) is slowly added to nitric acid (12.0 mol) at 20-25°C over 30 minutes with continuous stirring.
-
The mixture is stirred for an additional hour.
-
Formamide (10.8 mol) is then added to the reaction mixture over 30 minutes.
-
The mixture is heated to 85°C for 2 hours.
-
After completion, the reaction is cooled to 5-10°C and poured into ice-cold water.
-
The product is extracted with dichloromethane. The organic layer contains N-(3,5-Dimethyladamantan-1-yl)formamide.
Step 2: Hydrolysis to Memantine Hydrochloride
-
To the dichloromethane extract from Step 1, a mixture of 36% hydrochloric acid (10.08 mol) and water is added.
-
The mixture is stirred for 20 minutes and then heated to reflux for 1 hour.
-
The reaction mixture is concentrated to half its volume.
-
n-Hexane is added, and the mixture is heated to reflux for 30 minutes.
-
The mixture is then cooled to 5-10°C for 1 hour to precipitate the product.
-
The solid is filtered, washed with cooled ethyl acetate, and dried under vacuum to yield Memantine hydrochloride.
Protocol 2: Synthesis of Memantine Hydrochloride via this compound
This protocol is based on an optimized, high-yield procedure.[5]
Step 1: Formation of this compound
-
1,3-Dimethyladamantane is reacted with a mixture of sulfuric acid and nitric acid at 25°C for 2.5 hours.
-
Acetonitrile is then added, and the reaction is maintained at 40°C for 3.5 hours.
-
The reaction mixture is worked up to isolate this compound.
Step 2: Hydrolysis to Memantine Hydrochloride
-
This compound is deacetylated using potassium hydroxide in a mixture of water and ethylene glycol at 140°C for 15 hours to yield the Memantine free base.
-
The free base is then converted to Memantine hydrochloride by treatment with a 14% aqueous solution of hydrochloric acid.
Conclusion
Both this compound and N-(3,5-Dimethyladamantan-1-yl)formamide are viable precursors for the synthesis of Memantine. While historically the formamide route has been favored for its milder conditions and higher reported yields in some literature, recent optimizations of the acetamide pathway have made it a highly competitive alternative, with some studies reporting even higher overall yields.
The choice between the two precursors may ultimately depend on factors such as the availability and cost of starting materials and reagents, the desired scale of production, and the specific equipment and safety protocols in place. The detailed protocols and comparative data presented in this guide are intended to provide a solid foundation for making an informed decision that aligns with the specific needs of a given research or drug development program.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
Comparative study of different synthetic routes to "N-(3,5-Dimethyladamantan-1-yl)acetamide"
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various synthetic routes to N-(3,5-Dimethyladamantan-1-yl)acetamide, a key intermediate in the production of the anti-Alzheimer's drug, Memantine.[1] The following sections detail the most common synthetic pathways, presenting experimental data, protocols, and visual workflows to aid researchers in selecting the most suitable method for their needs.
Introduction
This compound, also known as N-Acetylmemantine, is a crucial precursor in the synthesis of Memantine.[1] The efficiency, scalability, and cost-effectiveness of its synthesis are critical considerations for pharmaceutical development. This guide explores three primary synthetic strategies, evaluating their respective advantages and disadvantages based on reported experimental data.
Comparative Analysis of Synthetic Routes
The synthesis of this compound predominantly follows three main pathways, each with distinct starting materials and reaction mechanisms. These routes are:
-
Direct Ritter Reaction from 1,3-Dimethyladamantane: A concise approach directly functionalizing the adamantane core.
-
Two-Step Synthesis via Bromination: A longer route involving the bromination of 1,3-dimethyladamantane followed by a Ritter reaction.
-
Synthesis via a Formamide Intermediate: An alternative pathway utilizing formamide as the nitrogen source.
The following table summarizes the key quantitative data for each of these synthetic routes, allowing for a direct comparison of their efficiencies.
| Parameter | Route 1: Direct Ritter Reaction | Route 2: Via Bromination & Ritter Reaction | Route 3: Via Formamide Intermediate |
| Starting Material | 1,3-Dimethyladamantane | 1,3-Dimethyladamantane | 1,3-Dimethyladamantane |
| Key Reagents | Acetonitrile, Nitric Acid | Bromine, Acetonitrile, Sulfuric Acid | Formamide, Nitric Acid |
| Number of Steps | 2 | 3 (including bromination) | 3 (including hydrolysis and acetylation) |
| Reaction Temperature (°C) | 70[2] | Bromination: 50-55; Ritter: Room Temp to 125[3][4] | Formylation: 85[5] |
| Reaction Time (h) | 2.5[2] | Bromination: 12; Ritter: 3.5[3][4] | Formylation: 2[5] |
| Overall Yield (%) | ~85% (for the amine hydrochloride)[2] | Variable, can be lower due to an additional step | ~83% (for the amine hydrochloride)[6] |
| Key Advantages | Fewer steps, potentially higher overall yield.[2] | Well-established classical method. | Avoids the use of liquid bromine.[5] |
| Key Disadvantages | Requires careful control of reaction conditions. | Use of hazardous liquid bromine, additional step.[3] | Requires an additional acetylation step. |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic transformations discussed in this guide.
Route 1: Direct Ritter Reaction from 1,3-Dimethyladamantane
This one-pot, two-step synthesis provides a direct route to the corresponding amine hydrochloride, from which the acetamide can be readily obtained.[2]
Step 1: Synthesis of 1-Acetamido-3,5-dimethyladamantane
-
To a solution of 1,3-dimethyladamantane, add nitric acid and acetonitrile with a molar ratio of 1:7:10 (1,3-dimethyladamantane:nitric acid:acetonitrile).[2]
-
Heat the reaction mixture to 70°C and maintain for 2.5 hours.[2]
-
After completion of the reaction, cool the mixture and proceed with work-up to isolate the crude 1-acetamido-3,5-dimethyladamantane.
Step 2: Hydrolysis to 1-Amino-3,5-dimethyladamantane Hydrochloride (Memantine HCl)
-
The crude 1-acetamido-3,5-dimethyladamantane is subjected to hydrolysis using sodium hydroxide in a suitable solvent like propylene glycol at 130°C for 8 hours.[2]
-
Subsequent treatment with hydrochloric acid yields Memantine hydrochloride with an overall yield of approximately 85%.[2]
Route 2: Synthesis from 1-Bromo-3,5-dimethyladamantane
This classical approach involves the initial bromination of the adamantane core.
Step 1: Synthesis of 1-Bromo-3,5-dimethyladamantane
-
To 1,3-dimethyladamantane, add liquid bromine (a typical molar ratio is 6.5 equivalents of bromine) at 25-30°C.[7]
-
Heat the reaction mixture to 48-51°C and maintain for 12 hours.[7]
-
After cooling, the reaction mixture is quenched, and the product is extracted with a solvent like methylene chloride.[7]
Step 2: Ritter Reaction to form this compound
-
1-Bromo-3,5-dimethyladamantane is reacted with acetonitrile in the presence of a strong acid, such as sulfuric acid.[5][7]
-
The reaction is typically stirred at room temperature.[7]
-
Alkaline hydrolysis of the resulting acetamide, often with sodium hydroxide in diethylene glycol at temperatures above 190°C, yields the free amine, which can then be converted to the hydrochloride salt.[7]
Route 3: Synthesis via N-(3,5-Dimethyladamantan-1-yl)formamide
This route offers an alternative to the direct use of acetonitrile or bromination.
Step 1: Synthesis of N-(3,5-Dimethyladamantan-1-yl)formamide
-
1,3-Dimethyladamantane is slowly added to nitric acid at 20-25°C.[5]
-
Formamide is then added, and the mixture is heated to 85°C for 2 hours.[5]
-
The reaction yields N-(3,5-dimethyl-adamantyl-1-yl)formamide in high yield (98%).[5]
Step 2: Hydrolysis and Acetylation
-
The formamide intermediate is hydrolyzed using an aqueous solution of hydrochloric acid under reflux for 1 hour to yield 1-amino-3,5-dimethyladamantane.[5]
-
The resulting amine can then be acetylated using standard procedures (e.g., reaction with acetic anhydride or acetyl chloride) to produce the target this compound.
Visualizing the Synthetic Workflows
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic route.
Caption: Direct synthesis via Ritter reaction.
Caption: Two-step synthesis via bromination.
Caption: Synthesis via formamide intermediate.
Conclusion
The choice of synthetic route for this compound depends on several factors, including the desired scale, available resources, and safety considerations. The direct Ritter reaction from 1,3-dimethyladamantane appears to be the most concise and efficient method, offering a high overall yield in fewer steps.[2][6] The traditional route via bromination, while well-established, involves an additional step and the use of hazardous bromine. The formamide route provides a viable alternative that avoids bromine, but requires a final acetylation step. For large-scale industrial production, the direct Ritter reaction presents a compelling option due to its efficiency and reduced number of synthetic steps. Researchers should carefully evaluate the experimental conditions and safety protocols associated with each route to make an informed decision.
References
- 1. nbinno.com [nbinno.com]
- 2. ijpsr.com [ijpsr.com]
- 3. benchchem.com [benchchem.com]
- 4. ijpsr.com [ijpsr.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane | Semantic Scholar [semanticscholar.org]
Purity Assessment of N-(3,5-Dimethyladamantan-1-yl)acetamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of N-(3,5-Dimethyladamantan-1-yl)acetamide, also known as N-Acetyl Memantine. This compound is a critical intermediate in the synthesis of Memantine, a drug used in the management of Alzheimer's disease, and is also considered a potential impurity in the final drug product.[1][2][3][4] Accurate purity determination is therefore essential for quality control and regulatory compliance.
This guide explores common analytical techniques, offering detailed experimental protocols and comparing their performance with methods used for structurally related adamantane derivatives, such as Amantadine and Rimantadine, which are antiviral drugs.[5]
Comparative Analysis of Analytical Techniques
The purity of this compound can be effectively determined using several analytical techniques. The most common and reliable methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitation, identification of unknown impurities, or structural elucidation.
Table 1: Comparison of Key Analytical Techniques for Purity Assessment
| Technique | Principle | Advantages | Disadvantages | Typical Purity Specification |
| HPLC-UV | Separation based on polarity, detection by UV absorbance. | Robust, quantitative, widely available. | Requires a chromophore for sensitive detection; derivatization may be needed. | >98% |
| GC-MS | Separation based on volatility and polarity, identification by mass-to-charge ratio. | High sensitivity and specificity, excellent for identifying volatile impurities. | May require derivatization for non-volatile compounds, potential for thermal degradation. | >97% (by GC) |
| NMR | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Definitive structural confirmation, can identify and quantify impurities without a reference standard (qNMR). | Lower sensitivity compared to MS, complex spectra for mixtures. | Conforms to structure |
Experimental Protocols
Detailed methodologies for the most relevant analytical techniques are provided below. These protocols are based on established methods for adamantane derivatives and can be adapted for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for the purity analysis of pharmaceutical compounds. For this compound, a reversed-phase HPLC method with UV detection is suitable. Since the acetamido group provides some UV absorbance, direct detection is possible.
Experimental Protocol: HPLC-UV
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
| UV Detection | 210 nm |
| Sample Preparation | Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. |
Note: Method development and validation are crucial to ensure suitability for its intended purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. This compound is amenable to GC analysis.
Experimental Protocol: GC-MS
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL (split injection, e.g., 50:1) |
| Oven Program | Initial 150 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate) to a concentration of approximately 1 mg/mL. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound and the identification of structurally related impurities. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: ¹H and ¹³C NMR
| Parameter | Condition |
| Solvent | Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) |
| Concentration | 5-10 mg/mL |
| Spectrometer | 400 MHz or higher |
| ¹H NMR | Standard proton experiment. |
| ¹³C NMR | Proton-decoupled experiment. |
| Data Processing | Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak. |
Purity Comparison with Alternatives
A comparative purity assessment with related adamantane derivatives provides context for the expected purity levels and analytical challenges.
Table 2: Purity Data for this compound and Alternatives
| Compound | Stated Purity | Analytical Method | Potential Impurities |
| This compound | >97% (by GC)[6] | HPLC, GC-MS, NMR | 1-Bromo-3,5-dimethyladamantane, 1,3-diacetamido-5,7-dimethyladamantane, N-Formyl-1-amino-3,5-dimethyladamantane.[7][8][9] |
| Amantadine Hydrochloride | >98%[10][11] | HPLC-MS/MS, UV-Vis | Related adamantane derivatives. |
| Rimantadine Hydrochloride | 99.35% (by HPLC)[12] | HPLC, GC-MS | Other adamantane derivatives.[13] |
Visualizing the Analytical Workflow and Signaling Pathways
To better illustrate the processes involved, the following diagrams, generated using Graphviz, depict a typical analytical workflow for purity assessment and a conceptual representation of potential synthetic pathways and impurity formation.
Caption: A typical analytical workflow for the purity assessment of a pharmaceutical intermediate.
Caption: Simplified synthetic pathway and potential impurity formation.
References
- 1. nbinno.com [nbinno.com]
- 2. veeprho.com [veeprho.com]
- 3. scbt.com [scbt.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. drugs.com [drugs.com]
- 6. Memantine | C12H21N | CID 4054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-(3,5-DiMethyladaMantan-1-yl)forMaMide | 351329-88-9 [chemicalbook.com]
- 9. Simple Two-step Procedure for the Synthesis of Memantine Hydrochloride from 1,3-Dimethyl-adamantane - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. selleckchem.com [selleckchem.com]
- 13. pharmaffiliates.com [pharmaffiliates.com]
Characterization of N-(3,5-Dimethyladamantan-1-yl)acetamide and Related Memantine Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of "N-(3,5-Dimethyladamantan-1-yl)acetamide," a key intermediate and potential impurity in the synthesis of Memantine, an N-methyl-D-aspartate (NMDA) receptor antagonist used in the treatment of Alzheimer's disease. Understanding and controlling impurities is critical for ensuring the safety and efficacy of pharmaceutical products. This document outlines various analytical techniques, presents their performance data, and provides detailed experimental protocols to aid in the selection and implementation of appropriate quality control strategies.
Introduction to Memantine and its Impurities
This compound, also known as N-Acetyl Memantine or Memantine Impurity F, is a crucial precursor in the manufacturing of Memantine.[1][2] Its presence in the final drug product must be carefully monitored. Besides N-Acetyl Memantine, other process-related impurities and degradation products of Memantine have been identified and are regulated by pharmacopeias. These include, but are not limited to, Impurity A, Impurity B, Impurity C, and Impurity D. A thorough understanding of the impurity profile is essential for drug development and regulatory compliance.
Comparative Analysis of Analytical Techniques
The choice of analytical technique for impurity profiling depends on the chemical nature of the analytes, the required sensitivity, and the laboratory's capabilities. Memantine and some of its impurities lack strong chromophores, making their detection by conventional UV-based HPLC challenging without derivatization.[3] This has led to the development of various alternative and specialized methods.
The following tables summarize the performance of different analytical techniques for the quantification of Memantine and its impurities.
Table 1: Gas Chromatography (GC) Methods
| Analyte(s) | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Accuracy (% Recovery) | Reference |
| Memantine HCl and non-chromophoric impurities | GC-FID | 0.001 - 0.01% | 0.004 - 0.03% | Not Specified | Not Specified | [4][5] |
| Memantine and related substances | GC-FID | Not Specified | Not Specified | Not Specified | Not Specified | [6][7] |
Table 2: High-Performance Liquid Chromatography (HPLC) Methods
| Analyte(s) | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity Range | Accuracy (% Recovery) | Reference |
| Memantine-lactose adduct and other Maillard reaction impurities | HPLC-CAD | 0.4 - 0.6 µg/mL | Not Specified | Not Specified | Not Specified | [8][9] |
| Memantine HCl (with FDNB derivatization) | HPLC-UV | 0.2 µg/mL | 1 µg/mL | 1 - 12 µg/mL | Not Specified | [10] |
| Memantine HCl (with FMOC derivatization) | HPLC-UV | 3.45 µg/mL | 10.45 µg/mL | 5 - 140 µg/mL | 92.9 ± 3.7% | [3] |
| Memantine HCl | RP-HPLC-UV (190nm) | 0.871 µg/mL | 2.639 µg/mL | 25 - 125 µg/mL | 98 - 102% | [11][12] |
Experimental Protocols
Gas Chromatography-Flame Ionization Detection (GC-FID) for Non-Chromophoric Impurities
This method is suitable for the quantification of volatile and thermally stable impurities that lack a UV chromophore.
-
Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm film thickness.[4][5]
-
Carrier Gas: Nitrogen or Helium.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 5 minutes.
-
Ramp 1: 10 °C/min to 200 °C, hold for 2 minutes.
-
Ramp 2: 20 °C/min to 280 °C, hold for 10 minutes.
-
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable solvent like chloroform. For salted forms like Memantine HCl, neutralization to the free base followed by extraction into an organic solvent is necessary.[7]
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) for Maillard Reaction Impurities
This technique is advantageous for the analysis of non-volatile and semi-volatile compounds that do not possess a UV chromophore.
-
Instrumentation: HPLC system with a charged aerosol detector (CAD).
-
Column: Synergy Hydro RP, 100 mm x 3 mm, 2.5 µm.[8]
-
Mobile Phase A: 0.6% (v/v) heptafluorobutyric acid (HFBA) in water.
-
Mobile Phase B: 0.6% (v/v) HFBA in acetonitrile/isopropyl alcohol.
-
Gradient Elution: A suitable gradient program should be developed to separate the impurities of interest.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
CAD Settings:
-
Nebulizer Temperature: 35 °C.
-
Evaporation Tube Temperature: 45 °C.
-
Gas Pressure: 60 psi.
-
HPLC with Pre-column Derivatization and UV Detection
For non-chromophoric amines like Memantine, derivatization with a UV-active agent allows for sensitive detection.
-
Derivatizing Agent: 1-Fluoro-2,4-dinitrobenzene (FDNB) or 9-fluorenylmethyl chloroformate (FMOC).[3][10]
-
Derivatization Procedure (with FDNB):
-
Mix the sample solution with a borate buffer (pH ~9).
-
Add the FDNB solution in acetonitrile.
-
Incubate the mixture at a controlled temperature (e.g., 60 °C) for a specific duration (e.g., 30 minutes).
-
Cool the reaction mixture and neutralize with an acidic solution.
-
Inject an aliquot into the HPLC system.
-
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 column (e.g., Nova-Pak C18, 4 µm, 250 mm x 4.6 mm).[10]
-
Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., sodium dihydrogen phosphate).
-
Flow Rate: 1.5 mL/min.[10]
-
Detection Wavelength: 360 nm for FDNB derivatives, 265 nm for FMOC derivatives.[3][10]
-
Column Temperature: Ambient or controlled.
Visualizations
The following diagrams illustrate the relationship between Memantine and its impurities, as well as a typical analytical workflow.
Caption: Relationship between Memantine, its key intermediate, and related impurities.
Caption: General analytical workflow for impurity characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Development and Validation of Stability-Indicating GC-FID Method for the Quantitation of Memantine Hydrochloride and Its Nonchromophoric Impurities in Bulk and Pharmaceutical Dosages | Semantic Scholar [semanticscholar.org]
- 6. scribd.com [scribd.com]
- 7. WO2009010806A1 - Assay methods for memantine - Google Patents [patents.google.com]
- 8. Simultaneous determination of Maillard reaction impurities in memantine tablets using HPLC with charged aerosol detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Stability-Indicating HPLC Method for the Determination of Memantine Hydrochloride in Dosage Forms through Derivatization with 1-Fluoro-2,4-dinitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Bot Verification [rasayanjournal.co.in]
A Comparative Analysis of the Biological Activity of N-(3,5-Dimethyladamantan-1-yl)acetamide and Other Adamantane Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of adamantane amides, with a focus on N-(3,5-Dimethyladamantan-1-yl)acetamide. While this compound is primarily recognized as a key intermediate in the synthesis of the N-methyl-D-aspartate (NMDA) receptor antagonist Memantine, this guide will explore the broader biological landscape of adamantane amides, providing a comparative context for its potential, albeit likely limited, bioactivity. The comparison is based on available experimental data for antiviral, NMDA receptor antagonist, histone deacetylase (HDAC) inhibitor, and anti-inflammatory activities, which are prominent features of various adamantane derivatives.
Executive Summary
Adamantane derivatives are a class of compounds known for their diverse pharmacological activities, attributed to the unique lipophilic and rigid cage-like structure of the adamantane moiety. This guide delves into four key areas of biological activity demonstrated by adamantane amides:
-
NMDA Receptor Antagonism: Many adamantane amines, such as Memantine, are well-established NMDA receptor antagonists. The acetylation of the amino group in this compound is predicted to significantly reduce or abolish this activity, as the free amino group is crucial for interaction with the receptor channel.
-
Antiviral Activity: The foundational adamantane drug, Amantadine, and its derivatives exhibit antiviral properties, primarily against the influenza A virus, by targeting the M2 proton channel. The activity of amidic derivatives in this context is variable and highly structure-dependent.
-
Histone Deacetylase (HDAC) Inhibition: Certain adamantane-containing compounds have been identified as potent HDAC inhibitors, a promising avenue for cancer therapy. The adamantane cage often serves as a bulky, lipophilic "cap" that interacts with the surface of the enzyme.
-
Anti-inflammatory Effects: Adamantane derivatives have been shown to possess anti-inflammatory properties, often linked to the modulation of inflammatory signaling pathways and cytokine production.
This guide presents a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of relevant biological pathways and workflows to facilitate a comprehensive understanding of the structure-activity relationships within this class of compounds.
Data Presentation
The following tables summarize the quantitative biological activity data for selected adamantane amides across different assays. It is important to note the absence of direct biological activity data for this compound in the scientific literature, reinforcing its primary role as a synthetic precursor.
Table 1: NMDA Receptor Antagonist Activity
| Compound | Assay Type | Target | IC50 / Ki | Reference |
| Memantine | Radioligand Binding Assay | Rat Brain NMDA Receptor | IC50: 0.5 - 1.5 µM | [1] |
| Amantadine | Whole-cell Patch Clamp | NMDA Receptors | IC50: 45.1 ± 11.3 µM | [2] |
| This compound | - | - | No data available | - |
Table 2: Antiviral Activity
| Compound | Virus Strain | Cell Line | IC50 / EC50 | Selectivity Index (SI) | Reference |
| Amantadine | Influenza A/WSN/33 (H1N1) | MDCK | EC50: 0.45 ± 0.04 µM | >222 | [3] |
| Rimantadine | Influenza A/WSN/33 (H1N1) | MDCK | EC50: 0.21 ± 0.02 µM | >476 | [3] |
| Adamantane-triazole derivative | Influenza A/PR/8/34 (H1N1) | MDCK | IC50: >8 µM | - | [4] |
| This compound | - | - | No data available | - | - |
Table 3: Histone Deacetylase (HDAC) Inhibitor Activity
| Compound | HDAC Isoform(s) | Assay Type | IC50 | Reference |
| Adamantane-based hydroxamic acid (Compound 32) | Pan-HDAC | Enzymatic Assay | GI50: 10-100 nM (in cancer cell lines) | [1] |
| Nor-adamantane based inhibitor (Compound 66a) | Pan-HDAC | Enzymatic Assay | IC50: 0.02 nM | [5] |
| Indol-adamantane-based hydroxamic acid (4a) | HDAC6, HDAC11 | Enzymatic Assay | Selective for HDAC6/11 | [6] |
| This compound | - | - | No data available | - |
Table 4: Anti-inflammatory Activity
| Compound | Assay Type | Model | Effect | Reference |
| Memantine | Cytokine Release Assay | LPS-stimulated microglia | Reduction of pro-inflammatory factors | [7] |
| Adamantane-linked oxime ester (Compound 10) | Mouse Paw Edema | Baker's yeast-induced inflammation | Inhibition of inflammation | [8] |
| This compound | - | - | No data available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
NMDA Receptor Binding Assay
Principle: This assay measures the ability of a test compound to displace a radiolabeled ligand that specifically binds to the NMDA receptor. The amount of radioactivity remaining bound to the receptor is inversely proportional to the binding affinity of the test compound.
Protocol:
-
Membrane Preparation: Homogenize rat forebrain tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the NMDA receptors. Wash the membrane pellet multiple times by resuspension and centrifugation.
-
Binding Reaction: In a reaction tube, combine the prepared membranes, a radiolabeled NMDA receptor antagonist (e.g., [³H]MK-801), and varying concentrations of the test compound (e.g., adamantane amides). Include control tubes with no test compound (total binding) and tubes with an excess of a known non-radiolabeled NMDA receptor antagonist to determine non-specific binding.
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters to separate the bound and free radioligand. The filters will trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) by plotting the percentage of inhibition against the log of the test compound concentration.
Plaque Reduction Assay for Antiviral Activity
Principle: This assay quantifies the ability of a compound to inhibit the cytopathic effect of a virus, which is observed as the formation of "plaques" (areas of dead or destroyed cells) in a cell monolayer.
Protocol:
-
Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza virus) in multi-well plates.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (multiplicity of infection - MOI) for a set adsorption period (e.g., 1 hour).
-
Compound Treatment: After adsorption, remove the virus inoculum and add a semi-solid overlay medium (e.g., containing agarose or methylcellulose) with various concentrations of the test compound. The semi-solid overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.
-
Incubation: Incubate the plates for several days until visible plaques are formed in the untreated virus control wells.
-
Plaque Visualization: Fix the cells with a fixative solution (e.g., 10% formalin) and then stain with a dye such as crystal violet. The viable cells will be stained, while the plaques (areas of dead cells) will remain unstained.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each concentration of the test compound compared to the untreated virus control. The 50% effective concentration (EC50) is determined as the concentration of the compound that reduces the number of plaques by 50%.
Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)
Principle: This assay measures the activity of HDAC enzymes using a fluorogenic substrate. When the substrate is deacetylated by an HDAC enzyme, it can be cleaved by a developer enzyme to release a fluorescent molecule. An HDAC inhibitor will prevent this deacetylation, resulting in a decrease in the fluorescent signal.
Protocol:
-
Reaction Setup: In a 96-well microplate, add the HDAC enzyme, the fluorogenic HDAC substrate, and varying concentrations of the test compound. Include a no-inhibitor control and a background control (no enzyme).
-
Incubation: Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes) to allow the HDAC reaction to proceed.
-
Development: Add a developer solution containing a protease that specifically cleaves the deacetylated substrate to release the fluorophore. The developer solution also typically contains a potent HDAC inhibitor (like Trichostatin A) to stop the HDAC reaction.
-
Fluorescence Measurement: After a short incubation with the developer, measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percentage of inhibition for each concentration of the test compound relative to the no-inhibitor control. The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration.
LPS-Induced Cytokine Release Assay for Anti-inflammatory Activity
Principle: This in vitro assay assesses the anti-inflammatory potential of a compound by measuring its ability to inhibit the release of pro-inflammatory cytokines from immune cells (e.g., macrophages or peripheral blood mononuclear cells - PBMCs) stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Protocol:
-
Cell Culture: Culture immune cells (e.g., RAW 264.7 macrophage cell line or primary PBMCs) in appropriate culture medium.
-
Compound Pre-treatment: Pre-incubate the cells with various concentrations of the test compound for a specific period (e.g., 1-2 hours).
-
LPS Stimulation: Stimulate the cells with a known concentration of LPS to induce an inflammatory response and cytokine production. Include an unstimulated control (no LPS) and a vehicle control (LPS stimulation without the test compound).
-
Incubation: Incubate the cells for a period sufficient to allow for cytokine release (e.g., 4-24 hours).
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
Cytokine Measurement: Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using an enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based immunoassay.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cytokine release by 50%.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the biological activities of adamantane amides.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 3. benchchem.com [benchchem.com]
- 4. Physiologically Active Compounds Based on Membranotropic Cage Carriers–Derivatives of Adamantane and Polyhedral Boron Clusters (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Pharmacochemical Characterization Discover a Novel Brain-Permeable HDAC11-Selective Inhibitor with Therapeutic Potential by Regulating Neuroinflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
Validation of "N-(3,5-Dimethyladamantan-1-yl)acetamide" as a Reference Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of "N-(3,5-Dimethyladamantan-1-yl)acetamide" as a reference standard for analytical purposes, particularly in the context of the pharmaceutical active ingredient Memantine. It offers a comparison with alternative reference standards and includes detailed experimental protocols and supporting data to aid researchers in making informed decisions for their analytical needs.
Introduction to this compound
This compound, also known by several synonyms including N-Acetylmemantine, Memantine Impurity C, and Memantine EP Impurity F, is a critical chemical entity in the pharmaceutical industry.[1][2] It serves as a key intermediate in the synthesis of Memantine, a medication used in the management of neurological conditions such as Alzheimer's disease.[3] Furthermore, it is a recognized impurity of Memantine Hydrochloride, making its accurate quantification essential for quality control and regulatory compliance of the final drug product.[4] Due to its well-characterized nature and high purity, this compound is widely available as a reference standard from various reputable suppliers.[5][6]
Performance Comparison with Alternative Reference Standards
The selection of an appropriate reference standard is paramount for the accuracy and reliability of analytical measurements. Besides this compound, several other process-related impurities and degradation products of Memantine are utilized as reference standards. This section provides a comparative overview of these alternatives.
Key Considerations for Reference Standard Selection:
-
Purity: A high-purity reference standard is fundamental for accurate quantification. Purity is typically determined by a combination of chromatographic and spectroscopic techniques, and the certified value is provided in the Certificate of Analysis (CoA).
-
Traceability: Reference standards should be traceable to national or international standards (e.g., USP, EP) to ensure consistency and comparability of results.
-
Stability: The stability of the reference standard under specified storage conditions is crucial to maintain its integrity over time.
-
Availability: A reliable supply of the reference standard is necessary for ongoing analytical testing.
Table 1: Comparison of this compound with Alternative Memantine-Related Reference Standards
| Reference Standard Name | Synonym(s) | CAS Number | Typical Purity (%) | Supplier Examples | Key Application |
| This compound | N-Acetylmemantine, Memantine Impurity C, Memantine EP Impurity F | 19982-07-1 | >98% | LGC Standards, SynZeal, Pharmaffiliates | Quantification of a key synthetic intermediate and process impurity. |
| 1,3-Dimethyladamantane | Memantine Related Compound A | 702-79-4 | >99% | USP, Sigma-Aldrich | Identification and quantification of a starting material and process impurity. |
| 3,5-Dimethyl-1-adamantanol | Memantine Related Compound B | 707-37-9 | >98% | USP, Pharmaffiliates | Identification and quantification of a potential synthetic impurity. |
| 1-Bromo-3,5-dimethyladamantane | Memantine Related Compound D | 941-37-7 | >97% | USP, Sigma-Aldrich, Veeprho | Monitoring a key intermediate in certain synthetic routes.[7][8][9][10] |
| N-(3,5-Dimethyladamantan-1-yl)formamide | Memantine Related Compound E | 351329-88-9 | >98% | USP, Clearsynth | Identification and quantification of a process-related impurity. |
| 3-Amino-5,7-dimethyladamantan-1-ol hydrochloride | Memantine Related Compound F | 356572-08-2 | >98% | USP, Sigma-Aldrich | Identification and quantification of a potential degradation product.[11] |
Note: The typical purity values are illustrative and may vary between suppliers and batches. It is essential to refer to the Certificate of Analysis provided by the supplier for the exact purity of a specific lot.
Experimental Protocols
Accurate and reproducible analytical results are contingent on well-defined experimental protocols. This section details a typical High-Performance Liquid Chromatography (HPLC) method for the analysis of Memantine and its related substances, where this compound can be used as a reference standard. A Gas Chromatography (GC) method is also described as an alternative technique.
High-Performance Liquid Chromatography (HPLC) Method for Related Substances
This method is suitable for the separation and quantification of this compound and other related substances in Memantine Hydrochloride drug substance and formulations. Since Memantine and some of its impurities lack a strong UV chromophore, derivatization is often employed.[12]
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and Phosphate Buffer (pH 3.0) in a gradient or isocratic elution |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 210 nm (or after derivatization) |
| Injection Volume | 10 µL |
Preparation of Standard Solutions:
-
Standard Stock Solution of this compound: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable solvent (e.g., acetonitrile or methanol).
-
Working Standard Solution: Dilute the stock solution with the mobile phase to a final concentration of approximately 1 µg/mL.
Preparation of Sample Solution (for Memantine Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder, equivalent to about 100 mg of Memantine Hydrochloride, into a 100 mL volumetric flask.
-
Add about 70 mL of diluent (e.g., a mixture of water and acetonitrile), sonicate for 15 minutes with intermittent shaking, and then dilute to volume with the diluent.
-
Centrifuge a portion of this solution and use the supernatant for analysis.
System Suitability:
Before analysis, the chromatographic system must meet certain performance criteria. This is typically assessed by injecting a solution containing Memantine and its known impurities (including this compound).
-
Resolution: The resolution between the peaks of interest should be not less than 1.5.
-
Tailing Factor: The tailing factor for the Memantine peak should not be more than 2.0.
-
Relative Standard Deviation (RSD): The RSD for replicate injections of the standard solution should be not more than 2.0%.
Gas Chromatography (GC) Method for Related Substances
GC with a Flame Ionization Detector (FID) is another powerful technique for the analysis of volatile adamantane derivatives.[13]
Chromatographic Conditions:
| Parameter | Condition |
| Column | 5% Phenyl Methyl Siloxane, 30 m x 0.32 mm, 0.25 µm film thickness |
| Carrier Gas | Nitrogen or Helium at a constant flow rate |
| Injector Temperature | 250 °C |
| Detector Temperature | 300 °C |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 5 minutes, then ramp at 10 °C/min to 280 °C, and hold for 10 minutes. |
| Injection Mode | Split |
Preparation of Solutions:
Standard and sample solutions are typically prepared in a suitable organic solvent like dichloromethane or chloroform.
Visualizations
To further elucidate the role of this compound and the analytical workflows, the following diagrams are provided.
Caption: Synthesis pathway of Memantine highlighting the intermediate role of this compound.
Caption: General workflow for the HPLC analysis of impurities in Memantine using reference standards.
Conclusion
This compound is a well-established and reliable reference standard for the analysis of Memantine and its related substances. Its high purity and commercial availability make it a suitable choice for quality control laboratories and research institutions. When selecting a reference standard, it is crucial to consider the specific analytical needs and to compare the available options based on purity, traceability, and stability, as detailed in the supplier's Certificate of Analysis. The provided experimental protocols and workflows serve as a practical guide for the implementation of analytical methods using this and other related reference standards.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. nbinno.com [nbinno.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Memantine |Axios Research [axios-research.com]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. clearsynth.com [clearsynth.com]
- 8. Memantine EP Impurity D | 80121-67-1 | SynZeal [synzeal.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. veeprho.com [veeprho.com]
- 11. Memantine Related Compound F Pharmaceutical Secondary Standard CRM [sigmaaldrich.com]
- 12. Development and Validation of a Simple UV–HPLC Method to Quantify the Memantine Drug Used in Alzheimer’s Treatment [mdpi.com]
- 13. scribd.com [scribd.com]
The Adamantane Moiety: A Lipophilic Bullet in Drug Design
A Comparative Guide to the Lipophilicity of Adamantane Derivatives
For researchers, scientists, and professionals in drug development, understanding the physicochemical properties of drug candidates is paramount. Among these, lipophilicity, often quantified by the partition coefficient (LogP) or distribution coefficient (LogD), is a critical determinant of a molecule's pharmacokinetic and pharmacodynamic profile. The adamantane scaffold, a rigid, tricyclic hydrocarbon, is frequently incorporated into drug molecules to enhance their lipophilicity, earning it the moniker "the lipophilic bullet." This strategic modification can significantly improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross the blood-brain barrier.
This guide provides a comparative analysis of the lipophilicity of several clinically significant adamantane derivatives, supported by experimental data. It also details the common experimental protocols for determining these values and visualizes a key signaling pathway influenced by an adamantane-containing drug.
Comparative Lipophilicity Data
The lipophilicity of a compound is a key factor influencing its interaction with biological membranes and, consequently, its therapeutic efficacy. The table below summarizes the experimentally determined LogP and LogD values for a selection of prominent adamantane-based drugs. A higher LogP value indicates greater lipophilicity. For ionizable compounds, the LogD value at a specific pH (typically physiological pH 7.4) is a more relevant measure of lipophilicity.
| Compound | Structure | Therapeutic Class | Experimental LogP | Experimental LogD (pH 7.4) |
| Amantadine | 1-Adamantanamine | Antiviral, Antiparkinsonian | 2.44[1] | Not Available |
| Rimantadine | α-Methyl-1-adamantanemethylamine | Antiviral | 3.6[2] | Not Available |
| Memantine | 3,5-Dimethyl-1-adamantanamine | NMDA Receptor Antagonist | 3.28[3] | Not Available |
| Saxagliptin | (1S,3S,5S)-2-[(2S)-2-Amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile | DPP-4 Inhibitor | Not Available | Not Available |
| Vildagliptin | (2S)-1-[[(3-Hydroxytricyclo[3.3.1.13,7]decan-1-yl)amino]acetyl]-2-pyrrolidinecarbonitrile | DPP-4 Inhibitor | Not Available | Not Available |
Experimental Protocols
Accurate determination of LogP and LogD values is crucial for drug development. The following are detailed methodologies for two commonly employed experimental techniques.
Shake-Flask Method for LogP/LogD Determination
The shake-flask method is the traditional and most reliable method for determining the partition coefficient.
Protocol:
-
Preparation of Phases: Prepare a mutually saturated system of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4 for LogD determination). This is achieved by vigorously shaking the two phases together for an extended period and then allowing them to separate.
-
Sample Preparation: Accurately weigh a small amount of the adamantane derivative and dissolve it in one of the phases (usually the one in which it is more soluble).
-
Partitioning: Add a known volume of the pre-saturated second phase to the solution from step 2 in a separatory funnel or a suitable vial.
-
Equilibration: Shake the mixture vigorously for a predetermined period (e.g., 1-2 hours) to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to expedite this process and ensure a clean separation.
-
Quantification: Carefully withdraw an aliquot from each phase. Determine the concentration of the adamantane derivative in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. The LogP (or LogD) is the base-10 logarithm of this value.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for LogD Estimation
RP-HPLC offers a faster, automated alternative for estimating lipophilicity. This method is based on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.
Protocol:
-
System Setup: Use a standard HPLC system equipped with a C18 reversed-phase column and a UV detector.
-
Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (pH 7.4 for LogD estimation).
-
Calibration: Inject a series of standard compounds with known LogP/LogD values covering a wide range of lipophilicity.
-
Retention Time Measurement: For each standard, determine the retention time (t_R) and the void time (t_0, the retention time of an unretained compound). Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0.
-
Calibration Curve: Plot the logarithm of the retention factor (log k) for the standards against their known LogP/LogD values. This should yield a linear relationship.
-
Sample Analysis: Inject the adamantane derivative of interest and determine its retention factor (k) under the same chromatographic conditions.
-
LogD Estimation: Using the linear regression equation from the calibration curve, calculate the LogD of the adamantane derivative from its measured log k value.
Visualization of a Relevant Signaling Pathway
The lipophilicity of adamantane derivatives is particularly crucial for drugs targeting the central nervous system (CNS). Memantine, a dimethyl derivative of amantadine, is an NMDA receptor antagonist used in the treatment of Alzheimer's disease. Its ability to cross the blood-brain barrier is facilitated by its lipophilic adamantane core. The following diagram illustrates the mechanism of action of memantine within the NMDA receptor signaling pathway.
Caption: NMDA receptor signaling and the modulatory effect of memantine.
References
Safety Operating Guide
Proper Disposal of N-(3,5-Dimethyladamantan-1-yl)acetamide: A Step-by-Step Guide for Laboratory Professionals
For immediate release: Researchers, scientists, and drug development professionals handling N-(3,5-Dimethyladamantan-1-yl)acetamide (CAS No. 19982-07-1) must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the proper disposal of this compound, also known as 1-Acetamido-3,5-dimethyladamantane.
This compound is classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye and skin irritation.[1] Adherence to the following procedures is critical to mitigate risks and comply with regulations.
Summary of Material Hazards
| Hazard Classification | Description |
| Acute Toxicity, Oral | Category 4 - Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 - Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 - Harmful if inhaled.[1] |
| Skin Irritation | Category 2 - Causes skin irritation.[1] |
| Eye Irritation | Category 2 - Causes serious eye irritation.[1] |
| Specific target organ toxicity | May cause respiratory irritation.[1] |
Experimental Protocol: Waste Disposal
Objective: To safely and compliantly dispose of this compound waste, including pure compound, contaminated labware, and personal protective equipment (PPE).
Materials:
-
Designated, labeled, and sealable hazardous waste container
-
Personal Protective Equipment (PPE):
-
Chemical-resistant gloves
-
Safety glasses or goggles
-
Dust respirator
-
Lab coat or protective clothing
-
-
Inert absorbent material (for spills)
-
Soap and water
Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure all personnel are wearing appropriate PPE, including gloves, safety glasses, a dust respirator, and protective clothing.[2]
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Collect all solid waste, including residual compound and contaminated items (e.g., weigh boats, pipette tips, paper towels), in a designated, clearly labeled, and sealable hazardous waste container.[2]
-
-
Container Management:
-
Spill Management:
-
Decontamination:
-
Final Disposal:
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling N-(3,5-Dimethyladamantan-1-yl)acetamide
Immediate Safety and Hazard Assessment
While detailed hazard information for N-(3,5-Dimethyladamantan-1-yl)acetamide is limited, related compounds suggest potential hazards that necessitate strict safety protocols. These may include risks of skin and eye irritation, potential for sensitization, and possible toxicity if ingested or inhaled.[1] All handling should be performed under the assumption that the compound is hazardous.
Key Physical and Chemical Properties:
| Property | Value |
| Molecular Formula | C₁₄H₂₃NO |
| Molecular Weight | 221.34 g/mol |
| Appearance | White solid |
| Melting Point | 110-111 °C[2] |
| Boiling Point | 348.5 °C at 760 mmHg[2] |
| Solubility | Chloroform (Sparingly), Ethyl Acetate (Slightly)[2] |
| Flash Point | 210 °C[2] |
| Storage Temperature | Refrigerator[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against potential exposure. The following PPE is recommended for handling this compound, based on guidelines for similar chemicals.
| Body Part | Recommended Protection | Specifications & Best Practices |
| Eyes/Face | Safety Goggles with Side Shields or a Face Shield | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a significant risk of splashes.[1] |
| Skin | Chemical-Resistant Gloves | Nitrile rubber gloves are a suitable choice for handling many chemicals. Always inspect gloves for integrity before use and dispose of them properly after handling.[1] |
| Body | Lab Coat or Chemical-Resistant Apron | A fully buttoned lab coat should be worn at all times. For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[1] |
| Respiratory | NIOSH/MSHA or European Standard EN 149 approved respirator | Recommended if exposure limits are exceeded or if irritation or other symptoms are experienced. A recommended filter type is an organic gases and vapors filter (Type A, Brown, conforming to EN14387).[3] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is essential to minimize the risk of exposure and accidents.
1. Preparation:
-
Before handling, ensure all necessary PPE is donned correctly.
-
Clear the workspace of any unnecessary items.[1]
-
Ensure that an eyewash station and safety shower are close to the workstation.[3]
2. Weighing and Transfer:
-
Conduct all weighing and transferring of the solid compound within a chemical fume hood to prevent the dispersion of dust.[1]
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the material.[1]
3. Solution Preparation:
-
When preparing solutions, slowly add the solid to the solvent to avoid splashing.[1]
-
Ensure the container is appropriately labeled with the chemical name, concentration, and hazard information.[1]
4. Post-Handling:
-
After handling, decontaminate the work area thoroughly.
-
Wash hands and any exposed skin with soap and water, even if no direct contact is suspected.[1]
-
Remove and properly dispose of contaminated PPE.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
